molecular formula C12H9ClO2S B1682532 Sulphenone CAS No. 80-00-2

Sulphenone

Cat. No.: B1682532
CAS No.: 80-00-2
M. Wt: 252.72 g/mol
InChI Key: OFCFYWOKHPOXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl phenyl sulfone is also referred to as sulphenone. It participates in palladium-catalyzed amidation reaction in the presence of low CO pressures and an iodide salt.>This compound is an Acaricide. .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCFYWOKHPOXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042259
Record name 4-Chlorophenyl phenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or white solid; [HSDB] White powder; [MSDSonline]
Record name Sulphenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7279
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

At 20 °C acetone (74.4 g/100mL), toluene (44.4 g/100mL), dioxane (65.6 g/100mL), isopropanol (21 g/100mL), hexane 0.4 g/100mL), xylene (18.2 g/100mL), carbon tetrachloride (4.9 g/100mL); slightly soluble in pet ether., Readily sol in polar and aromatic org solvents, Insoluble in water
Record name SULPHENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000039 [mmHg], 8.7X10-6 mm Hg at 25 °C /Estimated/
Record name Sulphenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7279
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name SULPHENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Dimorphic crystals, Colorless crystals, White solid

CAS No.

80-00-2
Record name 4-Chlorophenyl phenyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulphenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-chloro-4-(phenylsulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chlorophenyl phenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-chlorophenyl phenyl sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVM546U2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SULPHENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

98 °C
Record name SULPHENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sulfonated Polyether Sulfone (SPESU)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfonated polyether sulfone (SPESU) has emerged as a promising polymer in various scientific and industrial applications, including as a material for proton exchange membranes in fuel cells and for cation-exchange membranes.[1][2] Its desirable properties, such as high thermal and mechanical stability, excellent film-forming capacity, and tunable hydrophilicity, make it a versatile platform for further modification and application.[3][4] This technical guide provides an in-depth overview of the synthesis and characterization of SPESU, offering detailed experimental protocols and a summary of key quantitative data to aid researchers in their development efforts.

Synthesis of Sulfonated Polyether Sulfone

The most common method for synthesizing SPESU is through the direct sulfonation of polyether sulfone (PES). This electrophilic aromatic substitution reaction introduces sulfonic acid (-SO₃H) groups onto the polymer backbone, typically at the ortho position relative to the ether linkage.[5] The degree of sulfonation (DS), which is the fraction of sulfonated monomer units, is a critical parameter that dictates the final properties of the polymer and can be controlled by adjusting the reaction conditions.[2]

Common Sulfonating Agents and Reaction Conditions

Several sulfonating agents can be employed, with chlorosulfonic acid (ClSO₃H) and concentrated sulfuric acid (H₂SO₄) being the most prevalent.[4][6][7] The choice of solvent is also crucial, with dichloromethane (DCM) and concentrated sulfuric acid itself serving as common reaction media.[1][3]

A typical synthesis procedure involves dissolving the parent PES polymer in a suitable solvent, followed by the gradual addition of the sulfonating agent under controlled temperature and stirring. The reaction is then allowed to proceed for a specific duration before being quenched, typically by precipitation in a non-solvent like cold water or methanol.[1][2][3] The resulting sulfonated polymer is then thoroughly washed to remove any residual acid and dried.

Experimental Protocol: Synthesis of SPESU using Chlorosulfonic Acid

This protocol describes a general procedure for the sulfonation of PES using chlorosulfonic acid in a dichloromethane solvent.

Materials:

  • Polyether sulfone (PES) (dried at 120 °C for 24 hours)[1]

  • Dichloromethane (DCM)

  • Chlorosulfonic acid (ClSO₃H)[1]

  • Methanol or Deionized (DI) water for precipitation and washing

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve a known amount of dried PES (e.g., 20 g) in an appropriate volume of DCM (e.g., 400 g).[1]

  • Stir the solution at room temperature until the PES is completely dissolved.

  • Slowly and carefully add a predetermined amount of chlorosulfonic acid (e.g., 15–25 cm³) dropwise to the polymer solution while maintaining the temperature.[1]

  • Allow the reaction to proceed with continuous stirring for a set time (e.g., 150 minutes) to achieve the desired degree of sulfonation.[1]

  • Terminate the reaction by slowly pouring the viscous polymer solution into a beaker containing cold DI water or methanol to precipitate the sulfonated polymer.[1][2]

  • Filter the precipitated SPESU and wash it repeatedly with DI water until the pH of the filtrate is neutral (approximately 5-6).[1]

  • Dry the final product in a vacuum oven at a suitable temperature (e.g., 80 °C) for 24 hours to remove any residual solvent and moisture.[8]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Sulfonation Reaction cluster_purification Purification Dry_PES Dry PES Polymer (120 °C, 24h) Dissolve_PES Dissolve PES in Dichloromethane (DCM) Dry_PES->Dissolve_PES Add_Sulfonating_Agent Add Chlorosulfonic Acid (dropwise) Dissolve_PES->Add_Sulfonating_Agent Reaction Stir at Room Temperature (e.g., 150 min) Add_Sulfonating_Agent->Reaction Precipitate Precipitate in Cold DI Water Reaction->Precipitate Wash Wash with DI Water (until neutral pH) Precipitate->Wash Dry Dry in Vacuum Oven (80 °C, 24h) Wash->Dry SPESU_Product SPESU_Product Dry->SPESU_Product Sulfonated PES (SPESU)

Caption: Workflow for the synthesis of sulfonated polyether sulfone.

Characterization of Sulfonated Polyether Sulfone

A comprehensive characterization of SPESU is essential to understand its structure-property relationships and to tailor its performance for specific applications. Key characterization techniques are outlined below.

Structural Characterization

2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the incorporation of sulfonic acid groups into the PES backbone. The appearance of new absorption peaks characteristic of the -SO₃H group provides qualitative evidence of successful sulfonation.

  • Experimental Protocol:

    • Prepare a thin film of the SPESU sample by solution casting or prepare a KBr pellet containing a small amount of the powdered sample.

    • Record the FTIR spectrum over a wavenumber range of 4000–500 cm⁻¹.[1]

    • Identify the characteristic peaks for the sulfonic acid group, such as the symmetric stretching vibration of O=S=O around 1010 cm⁻¹.[2]

2.1.2. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for both qualitative confirmation of sulfonation and quantitative determination of the degree of sulfonation. The introduction of the electron-withdrawing -SO₃H group causes a downfield shift of the adjacent aromatic protons.

  • Experimental Protocol:

    • Dissolve a small amount of the dried SPESU sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆).[1]

    • Record the ¹H NMR spectrum using a high-resolution NMR spectrometer.

    • Analyze the spectrum to identify the peaks corresponding to the protons on the sulfonated and non-sulfonated aromatic rings. The degree of sulfonation can be calculated by comparing the integration of these peaks.[1]

Determination of Degree of Sulfonation (DS) and Ion Exchange Capacity (IEC)

The degree of sulfonation (DS) and ion exchange capacity (IEC) are critical parameters that quantify the extent of sulfonation and the number of active ion-exchange sites, respectively.

2.2.1. Titration Method

This is a common and straightforward method to determine the IEC, which can then be used to calculate the DS.

  • Experimental Protocol:

    • Accurately weigh a known amount of the dried SPESU membrane (in its H⁺ form).

    • Immerse the membrane in a known volume of a standard NaCl solution (e.g., 1 M) and allow it to equilibrate overnight to ensure complete ion exchange between H⁺ and Na⁺.[9]

    • Titrate the released H⁺ ions in the NaCl solution with a standardized NaOH solution (e.g., 0.05 M) using phenolphthalein as an indicator.[9]

    • Calculate the IEC (in meq/g) using the following formula: IEC = (V_NaOH × C_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used, C_NaOH is the concentration of the NaOH solution, and W_dry is the dry weight of the SPESU sample.[9]

Physical and Thermal Properties

2.3.1. Water Uptake and Swelling Ratio

The hydrophilicity of the SPESU membranes is assessed by measuring their water uptake and swelling ratio. These properties are highly dependent on the degree of sulfonation.

  • Experimental Protocol:

    • Cut a piece of the SPESU membrane to a specific size and measure its dry weight (W_dry) and dimensions.

    • Immerse the membrane in deionized water at a specific temperature (e.g., room temperature or 80 °C) for 24 hours to ensure it is fully hydrated.[10]

    • Remove the membrane from the water, gently blot the surface with filter paper to remove excess water, and immediately measure its wet weight (W_wet) and dimensions.

    • Calculate the water uptake and swelling ratio using the appropriate formulas.

2.3.2. Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the SPESU membranes. This is crucial for applications that involve elevated temperatures.

  • Experimental Protocol:

    • Place a small, accurately weighed sample of the SPESU membrane into a TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a temperature range of 25–800 °C.[1]

    • Analyze the resulting TGA curve to determine the decomposition temperatures, which typically show a multi-step degradation profile corresponding to the loss of water, sulfonic acid groups, and the polymer backbone.

Electrochemical Properties

2.4.1. Proton Conductivity

For applications in fuel cells, the proton conductivity of the SPESU membrane is a key performance indicator. It is typically measured using electrochemical impedance spectroscopy (EIS).

  • Experimental Protocol:

    • Cut a sample of the SPESU membrane to a defined geometry.

    • Place the membrane in a four-probe conductivity cell.

    • Measure the impedance of the membrane over a range of frequencies at controlled temperature and relative humidity.

    • Calculate the proton conductivity from the measured resistance and the dimensions of the membrane sample.

Quantitative Data Summary

The following tables summarize key quantitative data for sulfonated polyether sulfone from various sources. These values can vary depending on the specific synthesis conditions and measurement protocols.

Table 1: Properties of Sulfonated Polyether Sulfone

PropertyValueConditionsReference
Ion Exchange Capacity (IEC)1.5 meq/g-[2]
Degree of Sulfonation (DS)42%-[2]
Water Uptake23-52%80 °C[10]
Proton Conductivity74.6-100.4 mS/cm80 °C, 90% RH[10]
Surface Roughness (Ra)3.149 nm-[2]

Table 2: Comparison of Unsulfonated and Sulfonated PES

PropertyUnsulfonated PESSulfonated PES (sPES)Reference
Ion Exchange Capacity (IEC)-2.67 meq/g[2]
Degree of Sulfonation (DS)-83%[2]
Surface Roughness (Ra)0.996 nm3.149 nm[2]

Structure-Property Relationship Diagram

The degree of sulfonation is the central parameter that influences the various properties of SPESU. This relationship can be visualized as follows:

StructureProperty cluster_synthesis Synthesis Control cluster_structure Structural Property cluster_properties Material Properties Reaction_Conditions Reaction Time Temperature Sulfonating Agent Conc. DS Degree of Sulfonation (DS) Reaction_Conditions->DS determines IEC Ion Exchange Capacity DS->IEC directly proportional Water_Uptake Water Uptake DS->Water_Uptake increases Proton_Conductivity Proton Conductivity DS->Proton_Conductivity increases Mechanical_Stability Mechanical Stability DS->Mechanical_Stability can decrease at high DS

Caption: Relationship between synthesis, structure, and properties of SPESU.

This technical guide provides a foundational understanding of the synthesis and characterization of sulfonated polyether sulfone. By following the detailed protocols and considering the structure-property relationships, researchers can effectively develop and tailor SPESU materials for a wide range of advanced applications.

References

The Core Mechanism of Sulfonation in Aromatic Polymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sulfonation of aromatic polymers, a critical modification technique used to enhance polymer properties for a wide range of applications, including the development of advanced materials in the pharmaceutical and biomedical fields. This document details the underlying chemical mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate reproducible research and development.

Introduction to Aromatic Polymer Sulfonation

Sulfonation is a chemical process that introduces sulfonic acid (-SO₃H) groups onto the aromatic rings of a polymer backbone. This modification dramatically alters the physicochemical properties of the polymer, most notably increasing its hydrophilicity, ion-exchange capacity, and proton conductivity. These changes are pivotal for applications such as proton exchange membranes in fuel cells, ion-exchange resins for purification processes, and the development of biocompatible materials. The reaction is a classic example of electrophilic aromatic substitution (EAS), where an electrophile attacks the electron-rich aromatic ring of the polymer.[1][2][3] The degree of sulfonation (DS), which is the number of sulfonic acid groups per polymer repeat unit, is a critical parameter that dictates the final properties of the modified polymer and can be controlled by adjusting reaction conditions.[4][5]

The Electrophilic Aromatic Substitution (EAS) Mechanism of Sulfonation

The sulfonation of aromatic polymers proceeds through a well-established electrophilic aromatic substitution mechanism. The process can be broken down into three key steps: generation of the electrophile, attack of the aromatic ring, and re-aromatization.

Generation of the Electrophile

The actual electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H. When using concentrated sulfuric acid (H₂SO₄) as the sulfonating agent, SO₃ is generated in situ through a self-dehydration reaction. In fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, a high concentration of the electrophile is readily available.[6][7] Chlorosulfonic acid (ClSO₃H) is another potent sulfonating agent that can be used.[8][9]

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the aromatic ring in the polymer acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃ or ⁺SO₃H. This attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

Re-aromatization

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the sulfonic acid group. This restores the aromaticity of the ring and results in the formation of the sulfonated polymer.[10]

The overall sulfonation reaction is reversible. The reverse reaction, desulfonation, can occur in the presence of hot, dilute aqueous acid.[6]

Below is a diagram illustrating the general mechanism of electrophilic aromatic sulfonation on a polymer chain.

EAS_Sulfonation cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Re-aromatization 2H2SO4 2 H₂SO₄ SO3 SO₃ + H₃O⁺ + HSO₄⁻ 2H2SO4->SO3 Polymer Ar-H (Aromatic Polymer) SigmaComplex [Ar(H)(SO₃H)]⁺ (Sigma Complex) Polymer->SigmaComplex + SO₃ Deprotonation Ar-SO₃H + H₃O⁺ SigmaComplex->Deprotonation + H₂O

Caption: General mechanism of electrophilic aromatic sulfonation.

Experimental Protocols for Sulfonation of Aromatic Polymers

Detailed and reproducible experimental protocols are crucial for achieving desired sulfonation levels and polymer properties. Below are representative protocols for the sulfonation of three common aromatic polymers: Polystyrene (PS), Poly(ether ether ketone) (PEEK), and Polysulfone (PSU).

Sulfonation of Polystyrene (PS)

This protocol describes the homogeneous sulfonation of polystyrene using acetyl sulfate as the sulfonating agent.

Materials:

  • Polystyrene (PS)

  • Dichloromethane (CH₂Cl₂)

  • Acetic anhydride

  • Concentrated sulfuric acid (95-97%)

  • 2-Propanol

  • Deionized water

Procedure: [11]

  • Preparation of Acetyl Sulfate: In a fume hood, mix dichloromethane and acetic anhydride in a flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. Slowly add concentrated sulfuric acid while stirring. Continue stirring until a clear, homogeneous solution is obtained at room temperature. An excess of acetic anhydride is used to remove any traces of water.

  • Sulfonation Reaction: Dissolve a known amount of polystyrene in dichloromethane in a separate flask equipped with a stirrer and a dropping funnel. Heat the solution to 40°C to ensure complete dissolution and purge with nitrogen for 30 minutes. Add the freshly prepared acetyl sulfate solution dropwise to the polystyrene solution while maintaining the temperature at 40°C and stirring. The reaction mixture will turn a clear yellow. Continue the reaction for a specified time (e.g., 2 hours).

  • Quenching and Isolation: Terminate the reaction by adding an excess of 2-propanol and allowing the mixture to cool to room temperature. Isolate the sulfonated polystyrene (SPS) by precipitating it in a large volume of boiling water.

  • Purification: Wash the precipitated polymer several times with deionized water to remove any residual solvent and unreacted reagents. Dry the purified SPS under vacuum until a constant weight is achieved.

Sulfonation of Poly(ether ether ketone) (PEEK)

This protocol details the direct sulfonation of PEEK using concentrated sulfuric acid.

Materials:

  • Poly(ether ether ketone) (PEEK) powder

  • Concentrated sulfuric acid (95-98%)

  • Deionized water

Procedure: [12][13]

  • Drying: Dry the PEEK powder in a vacuum oven at a specified temperature (e.g., 100°C) for several hours to remove any moisture.

  • Dissolution and Sulfonation: In a three-necked flask equipped with a mechanical stirrer, slowly add the dried PEEK powder to a calculated volume of concentrated sulfuric acid under vigorous stirring. The ratio of polymer to acid is typically around 0.05 g/mL.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-90°C) and maintain it for a specific duration (e.g., 2 to 175 hours).[12][13] The reaction time and temperature are the primary factors controlling the degree of sulfonation. The solution will become a dark, viscous liquid.

  • Precipitation: After the desired reaction time, cool the solution and pour it slowly into a large volume of ice-cold deionized water with continuous stirring. The sulfonated PEEK (SPEEK) will precipitate as white, noodle-like strands.

  • Purification: Wash the precipitated SPEEK thoroughly with deionized water until the washings are neutral. Dry the purified SPEEK in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Sulfonation of Polysulfone (PSU)

This protocol describes the sulfonation of polysulfone using chlorosulfonic acid in a chlorinated solvent.

Materials:

  • Polysulfone (PSU)

  • Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)

  • Chlorosulfonic acid (ClSO₃H)

  • Methanol

Procedure: [8][14][15]

  • Drying: Dry the polysulfone pellets or powder in a vacuum oven to remove moisture.

  • Dissolution: Dissolve the dried polysulfone in a suitable chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane) in a flask equipped with a stirrer and an addition funnel, under an inert atmosphere (e.g., argon or nitrogen).

  • Sulfonation: Cool the polymer solution to a low temperature (e.g., -5°C to 5°C) using an ice-salt bath.[8][15] Slowly add a solution of chlorosulfonic acid in the same solvent to the stirred polymer solution over a period of time (e.g., 90 minutes).[8] Maintain the low temperature throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at the low temperature for a specified duration (e.g., 30 minutes to 3 hours).[8][14]

  • Quenching and Precipitation: Quench the reaction by slowly adding methanol to the reaction mixture. The sulfonated polysulfone (SPSU) will precipitate.

  • Purification: Filter the precipitated polymer and wash it repeatedly with methanol until the pH of the washings is neutral.[15] Dry the purified SPSU under vacuum at room temperature.

The following diagram illustrates a general experimental workflow for the sulfonation of aromatic polymers.

Experimental_Workflow start Start dry_polymer Dry Aromatic Polymer start->dry_polymer dissolve_polymer Dissolve Polymer in Solvent dry_polymer->dissolve_polymer prepare_sulfonating_agent Prepare/Add Sulfonating Agent dissolve_polymer->prepare_sulfonating_agent reaction Sulfonation Reaction (Controlled Temp & Time) prepare_sulfonating_agent->reaction quench Quench Reaction reaction->quench precipitate Precipitate Polymer quench->precipitate wash Wash Polymer precipitate->wash dry_product Dry Sulfonated Polymer wash->dry_product characterize Characterize Product (DS, IEC, etc.) dry_product->characterize end End characterize->end

Caption: General experimental workflow for polymer sulfonation.

Quantitative Data on Sulfonation of Aromatic Polymers

The degree of sulfonation (DS) and the ion exchange capacity (IEC) are key parameters that quantify the extent of sulfonation and are crucial for predicting the performance of the sulfonated polymer. These parameters are highly dependent on the reaction conditions.

Sulfonation of Polystyrene (PS)
Sulfonating AgentSolventTemperature (°C)Time (h)Molar Ratio (Agent:Styrene)Degree of Sulfonation (%)Ion Exchange Capacity (meq/g)Reference
Acetyl SulfateDichloromethane402-1.960.188[16]
H₂SO₄ (98%)H₂SO₄808-~85-[17]
SO₃/TriethylphosphateDichloroethane----0.9 - 2.7[18]
Sulfonation of Poly(ether ether ketone) (PEEK)
Sulfonating AgentTemperature (°C)Time (h)Degree of Sulfonation (%)Ion Exchange Capacity (meq/g)Reference
H₂SO₄ (95-98%)406-~1.2[19]
H₂SO₄ (95-98%)502~25~0.8[12]
H₂SO₄ (95-98%)506~50~1.5[12]
H₂SO₄ (95-98%)602~45~1.4[12]
H₂SO₄ (95-98%)606~65~1.9[12][20]
H₂SO₄ (98%)907241-[13]
H₂SO₄ (98%)90175681.9[13]
H₂SO₄ / ClSO₃H902-0.77[21]
H₂SO₄ / ClSO₃H907-1.82[21]
Sulfonation of Polysulfone (PSU)
Sulfonating AgentSolventTemperature (°C)Time (h)Molar Ratio (Agent:PSU)Degree of Sulfonation (%)Ion Exchange Capacity (meq/g)Reference
Chlorosulfonic AcidDichloromethane-50.75---[15]
Chlorosulfonic AcidMethylene Chloride0-53--2.8[8]
Trimethylsilyl ChlorosulfonateChloroformRoom Temp--4.1 - 260.62 - 1.78[22]
H₂SO₄ / ClSO₃HH₂SO₄2520---[23]

Characterization of Sulfonated Aromatic Polymers

The successful sulfonation and the resulting properties of the modified polymers are confirmed through various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the incorporation of sulfonic acid groups by identifying characteristic absorption bands, such as the S=O stretching vibrations around 1050-1200 cm⁻¹.[16][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to determine the degree of sulfonation by comparing the integration of aromatic protons on the sulfonated and unsulfonated rings.[12][19]

  • Titration: The ion exchange capacity (IEC) is commonly determined by titrating the acidic protons of the sulfonic acid groups with a standardized base, providing a quantitative measure of the functional groups.[11][16]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the sulfonated polymer. Typically, the introduction of sulfonic acid groups can alter the degradation profile of the polymer.[13][16]

  • Water Uptake and Swelling Ratio: These measurements are crucial for applications in aqueous environments and are determined by measuring the change in weight and dimensions of the polymer before and after immersion in water.[16][22]

Conclusion

The sulfonation of aromatic polymers is a versatile and powerful technique for tailoring polymer properties to meet the demands of various advanced applications. A thorough understanding of the electrophilic aromatic substitution mechanism, coupled with precise control over experimental conditions, allows for the reproducible synthesis of sulfonated polymers with desired degrees of functionality. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the continued development of novel materials with enhanced performance characteristics.

References

"introduction to polyethersulfone in biotechnology applications"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyethersulfone (PES)

Polyethersulfone (PES) is a high-performance amorphous thermoplastic polymer renowned for its exceptional combination of thermal stability, mechanical strength, and chemical resistance.[1] Structurally, it is characterized by the presence of sulfone (-SO2-) and ether (-O-) linkages connecting aromatic rings.[1] This molecular architecture imparts rigidity, toughness, and hydrolytic stability over a wide temperature range, typically between 180°C and 220°C.[1][2] These properties, coupled with its good biocompatibility, have established PES as a critical material in a multitude of biotechnology applications, ranging from sterile filtration and bioprocessing to advanced therapies in regenerative medicine and drug delivery.[2][3]

This technical guide provides a comprehensive overview of polyethersulfone's core properties, its diverse applications in the biotechnology sector, detailed experimental protocols for its use and characterization, and a summary of key quantitative data for easy reference.

Core Properties of Polyethersulfone

The utility of PES in biotechnology is a direct result of its inherent physical and chemical properties. While intrinsically hydrophobic, this characteristic can be readily modified to enhance its functionality for specific biological applications.[4]

Physicochemical and Mechanical Properties

PES exhibits a robust profile of physical and mechanical characteristics that make it suitable for demanding biotechnology applications. It is often blended with other polymers or additives to fine-tune these properties.

PropertyTypical ValueSignificance in Biotechnology ApplicationsSource(s)
Tensile Strength 0.00946 - 0.011 kN/mm²High mechanical strength ensures the integrity of membranes and scaffolds under pressure and handling.[5][6]
Water Absorption ~0.3%Low water absorption contributes to dimensional stability and resistance to swelling in aqueous environments.[2]
Contact Angle (unmodified) 60° - 63.458°Indicates the inherent hydrophobicity of PES, which influences protein adsorption and cell attachment.[7][8]
Thermal Stability 180 - 220 °CAllows for sterilization by methods such as autoclaving without significant degradation of the material.[1][2]
Biocompatibility and Hemocompatibility

Unmodified PES is generally considered biocompatible, supporting the growth of various cell types.[9] However, its interaction with blood components requires careful consideration, as the native hydrophobicity of PES can lead to protein adsorption and subsequent platelet adhesion.[3] Consequently, surface modification is a common strategy to improve its hemocompatibility for blood-contacting applications like hemodialysis.

Key Applications of PES in Biotechnology

The versatility of PES has led to its adoption in a wide array of biotechnological processes and medical devices.

Membrane-Based Separations

PES is a dominant material for the fabrication of microfiltration and ultrafiltration membranes.[4] These membranes are critical for:

  • Sterile Filtration: Removing microbial contaminants from cell culture media, pharmaceutical solutions, and other biological fluids.

  • Bioprocessing: Concentrating and purifying proteins, monoclonal antibodies, and other biologics.

  • Hemodialysis and Hemofiltration: Acting as a semipermeable barrier for the removal of metabolic waste products from the blood.[3]

Membrane PropertyTypical Value RangeImpact on Filtration PerformanceSource(s)
Pore Size 0.02 - 0.51 µmDetermines the size-based separation characteristics of the membrane.[10]
Pure Water Flux 9.89 - 642 L·m⁻²h⁻¹bar⁻¹A measure of the membrane's permeability and throughput.[11][12]
BSA Rejection ~85% - 98%Indicates the membrane's efficiency in retaining proteins like bovine serum albumin.[11]
Cell Culture and Tissue Engineering

The ability to form porous, three-dimensional structures makes PES an excellent candidate for scaffolds in tissue engineering.[2] These scaffolds provide a supportive matrix for cell adhesion, proliferation, and differentiation.[9] PES has been successfully used for the culture of various cell types, including endothelial, epithelial, and stem cells.[9][13]

ApplicationKey PES CharacteristicOutcomeSource(s)
Cell Scaffolds Porous 3D structureSupports cell growth and tissue regeneration.[2][9]
Modified Surfaces for Cell Adhesion RGD peptide immobilizationEnhanced attachment and proliferation of adipose-derived stem cells.[13]
Drug Delivery Systems

The controlled porosity and biocompatibility of PES also lend themselves to applications in drug delivery, where it can be used to encapsulate and control the release of therapeutic agents.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the fabrication, modification, and characterization of PES materials for biotechnology applications.

PES Membrane Fabrication by Non-Solvent Induced Phase Separation (NIPS)

This protocol describes a common method for creating asymmetric PES membranes.

  • Dope Solution Preparation:

    • Dissolve 20% (w/w) Polyethersulfone (PES) and 5% (w/w) Polyvinylpyrrolidone (PVP) in 75% (w/w) N-Methyl-2-pyrrolidone (NMP).

    • Stir the mixture at 60°C for approximately 2-3 hours until a homogeneous solution is obtained.[5][6]

    • Allow the solution to degas for 24 hours to remove any entrapped air bubbles.[14]

  • Membrane Casting:

    • Pour the dope solution onto a clean, flat glass plate.

    • Use a casting knife to spread the solution to a uniform thickness (e.g., 200 µm).

  • Phase Inversion:

    • Immediately immerse the glass plate with the cast film into a coagulation bath of deionized water at room temperature.

    • The exchange of solvent (NMP) with non-solvent (water) induces the precipitation of the polymer, forming the porous membrane structure.[14][15]

  • Post-Treatment:

    • Keep the membrane in the water bath for at least 24 hours to ensure complete removal of the residual solvent.

    • Store the prepared membrane in deionized water until further use.

Surface Modification: UV-Assisted Grafting of Acrylic Acid

This protocol enhances the hydrophilicity of PES membranes.

  • Membrane Preparation:

    • Cut the PES membrane to the desired size and wash it thoroughly with deionized water.

  • Grafting Solution:

    • Prepare a 2-6% (v/v) aqueous solution of acrylic acid (AA).

  • UV Irradiation:

    • Immerse the PES membrane in the acrylic acid solution in a petri dish.

    • Expose the membrane to UV light (e.g., 265 nm) for a duration of up to 40 minutes. Free radicals formed on the PES surface initiate the graft polymerization of acrylic acid.[16]

  • Washing:

    • After irradiation, remove the membrane and wash it extensively with deionized water to remove any ungrafted monomer and polymer.

Protein Adsorption Assay (Micro BCA Method)

This protocol quantifies the amount of protein that adsorbs onto the PES membrane surface.

  • Reagent Preparation:

    • Prepare the Micro BCA Working Reagent by mixing 25 parts of Micro BCA Reagent A with 24 parts of Reagent B and 1 part of Reagent C.[17][18]

  • Protein Adsorption:

    • Incubate pre-cut pieces of the PES membrane in a known concentration of protein solution (e.g., Bovine Serum Albumin, BSA) for a specified time.

  • Quantification:

    • After incubation, determine the protein concentration of the solution before and after contact with the membrane using the Micro BCA assay.

    • Pipette 150 µl of the protein solution (or standard) into a microplate well.

    • Add 150 µl of the Working Reagent to each well and mix.[17]

    • Incubate the plate at 37°C for 2 hours.[19]

    • Measure the absorbance at 562 nm.[17][19]

    • The amount of adsorbed protein is calculated from the difference in protein concentration.

Cell Viability Assay (MTT Method)

This protocol assesses the cytotoxicity of PES scaffolds.

  • Cell Seeding:

    • Sterilize the PES scaffold and place it in a well of a cell culture plate.

    • Seed the desired cell type onto the scaffold and culture for the desired period.

  • MTT Assay:

    • Prepare a 1 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium.[20]

    • Remove the culture medium from the wells and add 1 mL of the MTT solution to each well.[20]

    • Incubate for 1-4 hours at 37°C.[21][22]

    • Aspirate the MTT solution and add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.[20]

  • Data Analysis:

    • Measure the absorbance of the solution at 570-590 nm.[23] The absorbance is proportional to the number of viable cells.

Hemolysis Assay (ASTM F756)

This protocol evaluates the hemolytic potential of PES materials.

  • Sample Preparation:

    • Prepare the PES material according to the specifications in ASTM F756-00, either for direct contact or for extract testing.[24]

  • Blood Exposure:

    • For the direct contact method, incubate the PES material with a diluted blood suspension (typically human or rabbit blood) at 37°C for a specified time (e.g., 3 hours).[25][26]

  • Analysis:

    • After incubation, centrifuge the samples to pellet the intact red blood cells.

    • Measure the amount of hemoglobin released into the supernatant using a spectrophotometer.[26]

  • Calculation:

    • Calculate the percentage of hemolysis relative to positive and negative controls. A hemolysis rate below 2% is generally considered acceptable.[27]

Extractables and Leachables (E&L) Testing

A standardized protocol, such as the one from the BioPhorum Operations Group (BPOG), is recommended for assessing E&L from PES components used in biomanufacturing.[28][29][30][31][32]

  • Extraction:

    • Expose the PES material to a range of model solvents (e.g., water for injection, 50% ethanol, 0.5 N NaOH, 0.1 M phosphoric acid) under exaggerated conditions of time and temperature.[28][30]

  • Analysis:

    • Analyze the extracts using a suite of analytical techniques to identify and quantify any extracted compounds. This typically includes:

      • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile organics.

      • Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile organics.

      • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities.[31]

  • Risk Assessment:

    • Evaluate the toxicological risk of any identified extractables to determine the potential for them to become leachables in the final drug product.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the use of PES in biotechnology.

PES_Membrane_Fabrication cluster_solution Dope Solution Preparation cluster_casting Membrane Casting cluster_phase_inversion Phase Inversion cluster_post_treatment Post-Treatment dissolve Dissolve PES & PVP in NMP Solvent stir Stir at 60°C dissolve->stir degas Degas Solution stir->degas cast Cast on Glass Plate degas->cast immerse Immerse in Water Bath cast->immerse wash Wash to Remove Solvent immerse->wash store Store in Deionized Water wash->store

PES Membrane Fabrication Workflow

Surface_Modification_Workflow start Start: PES Membrane wash1 Wash with Deionized Water start->wash1 prepare_solution Prepare Acrylic Acid Solution wash1->prepare_solution uv_grafting Immerse and Expose to UV Light wash1->uv_grafting prepare_solution->uv_grafting wash2 Wash to Remove Ungrafted Monomer uv_grafting->wash2 end End: Hydrophilic PES Membrane wash2->end

UV-Assisted Surface Modification

PES_Properties_Applications cluster_properties Core PES Properties cluster_applications Biotechnology Applications mechanical Mechanical Strength filtration Sterile Filtration mechanical->filtration bioprocessing Bioprocessing mechanical->bioprocessing hemodialysis Hemodialysis mechanical->hemodialysis thermal Thermal Stability thermal->filtration chemical Chemical Resistance chemical->bioprocessing biocompatibility Biocompatibility biocompatibility->hemodialysis scaffolds Tissue Engineering Scaffolds biocompatibility->scaffolds cell_culture Cell Culture Supports biocompatibility->cell_culture porosity Controllable Porosity porosity->filtration porosity->scaffolds drug_delivery Drug Delivery porosity->drug_delivery hydrophobicity Inherent Hydrophobicity (Modifiable) hydrophobicity->bioprocessing influences protein binding hydrophobicity->cell_culture affects cell adhesion

PES Properties and Applications

Conclusion

Polyethersulfone remains a cornerstone material in the field of biotechnology due to its exceptional physical and chemical properties. Its adaptability, particularly through surface modification, allows for its use in a continually expanding range of applications, from established filtration technologies to cutting-edge regenerative medicine. The data and protocols presented in this guide offer a robust foundation for researchers and professionals seeking to leverage the unique advantages of PES in their work. As advancements in polymer science and biotechnology continue, the role of PES and its composites is poised to become even more significant in the development of novel therapies and biomanufacturing processes.[3]

References

Unraveling the Environmental Journey and Toxicological Profile of Sulfone-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in the molecular architecture of a diverse array of chemicals. From life-saving pharmaceuticals and high-performance polymers to specialized agricultural products, the utility of sulfone-based compounds is vast and continually expanding. However, their widespread use necessitates a thorough understanding of their environmental behavior and potential toxicological impacts. This technical guide provides an in-depth analysis of the environmental fate and toxicity of key classes of sulfone-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of crucial pathways to support environmental risk assessment and sustainable chemical design.

Environmental Fate: Persistence, Degradation, and Mobility

The environmental journey of a sulfone-based compound is dictated by a complex interplay of its physicochemical properties and the environmental conditions it encounters. Key aspects of their environmental fate include persistence, degradation pathways, and mobility.

Persistence and Degradation Kinetics

The persistence of sulfone compounds in the environment is highly variable and class-dependent. Sulfonylurea herbicides, for instance, exhibit a range of half-lives in aquatic environments. In farm dugouts, the persistence of nicosulfuron, sulfosulfuron, and rimsulfuron was observed with dissipation half-life (DT50) values of 75, 44, and 10 days, respectively.[1] The stability of the sulfonylurea linkage to hydrolysis, particularly in neutral to alkaline waters, contributes to their extended presence.[1]

In soil, the degradation of sulfone-based compounds is influenced by factors such as soil type, moisture, temperature, and microbial activity. For the novel sulfone bactericide Fubianezuofeng, degradation followed first-order kinetics with half-lives ranging from 3.89 to 213.05 hours across different soil types.[2] The degradation of this particular bactericide was significantly faster under non-sterilized conditions, highlighting the critical role of microbial action.[2] Similarly, the degradation of sulfonamide antibiotics in soil is primarily a biological process.[3]

Photodegradation can also be a significant removal mechanism for some sulfone compounds. The pharmaceutical dapsone, for example, exhibits photolability in aqueous solutions, with its photodegradation following zero-order kinetics under UVC light.[4]

Table 1: Environmental Half-Life of Selected Sulfone-Based Compounds

Compound ClassCompoundEnvironmental CompartmentHalf-Life (t½) or DT50Conditions
Sulfonylurea Herbicides NicosulfuronPond Water75 days-
SulfosulfuronPond Water44 days-
RimsulfuronPond Water10 days-
Sulfonamide Antibiotics Sulfadiazine (SDZ)Agricultural Soil>21 days (sterile)-
Sulfamethoxazole (SMX)Agricultural Soil>21 days (sterile)-
Sulfone Bactericides FubianezuofengTianjin Soil3.89 hours-
FubianezuofengHarbin Soil213.05 hours-
Pharmaceuticals DapsoneAqueous SolutionVariesUVC light
Degradation Pathways

The breakdown of sulfone-based compounds in the environment can proceed through various biotic and abiotic pathways. For sulfonamide antibiotics, key degradation steps include hydroxylation of the aromatic ring, cleavage of the sulfonamide S-N bond, and oxidation of the aniline moiety.[3] A proposed degradation pathway for sulfadiazine and sulfamethoxazole is illustrated below.

Sulfonamide Sulfonamide Hydroxylated Intermediate Hydroxylated Intermediate Sulfonamide->Hydroxylated Intermediate Hydroxylation S-N Bond Cleavage Products S-N Bond Cleavage Products Sulfonamide->S-N Bond Cleavage Products Direct S-N Cleavage Hydroxylated Intermediate->S-N Bond Cleavage Products S-N Cleavage Ring Opening Products Ring Opening Products S-N Bond Cleavage Products->Ring Opening Products Ring Opening Mineralization Mineralization Ring Opening Products->Mineralization Further Degradation

Figure 1: Generalized degradation pathway for sulfonamide antibiotics.

Ecotoxicity Profile

The potential for sulfone-based compounds to cause harm to non-target organisms is a critical aspect of their environmental risk assessment. Toxicity varies significantly across different chemical classes and trophic levels.

Aquatic Toxicity

Sulfonamide antibiotics have been shown to be particularly toxic to aquatic primary producers. Algae are generally more sensitive to sulfonamides than crustaceans and fish, with EC50 values for some compounds falling in the low mg/L range.[1][5] For instance, sulfamethoxazole has an EC50 of 6.2 µmol/L for green algae.[1] The toxicity of the veterinary sulfonamide sulfamonomethoxine showed a 72-hour EC50 of 5.9 mg/L for the freshwater alga Chlorella vulgaris.

Sulfonylurea herbicides also pose a risk to aquatic plants, with some compounds exhibiting high toxicity to macrophytes.[6] For the herbicide chlorimuron-ethyl, the 48-hour lethal EC50 for Daphnia magna was reported to be >10 mg/L, while the 96-hour lethal EC50 for rainbow trout (Oncorhynchus mykiss) was 16 mg/L.[6]

Table 2: Aquatic Ecotoxicity of Selected Sulfone-Based Compounds

Compound ClassCompoundTest OrganismEndpointValue (mg/L)
Sulfonamide Antibiotics SulfamonomethoxineChlorella vulgaris (Alga)72h EC505.9
SulfamonomethoxineDaphnia magna (Crustacean)48h LC5048
SulfamethoxazoleGreen AlgaeEC501.57 - 6.2 µmol/L
Sulfonylurea Herbicides Chlorimuron-ethylDaphnia magna (Crustacean)48h EC50>10
Chlorimuron-ethylOncorhynchus mykiss (Fish)96h LC5016
Industrial Sulfones Diphenyl SulfonePseudokirchneriella subcapitata (Alga)72h ErC50>100
Mammalian Toxicity

The mammalian toxicity of sulfone-based compounds is generally considered to be low to moderate. Sulfonylurea herbicides, for example, have low acute mammalian toxicity.[2][7] A review of the toxicity database for sulfosulfuron indicated a low order of acute toxicity, and it was not found to be genotoxic, reproductive, or developmental toxicant.[2]

For the industrial chemical diphenyl sulfone, the acute oral LD50 in mice is 375 mg/kg, and in rats, it is between 300 and 500 mg/kg.[1] Dermal toxicity is low, with an LD50 in rats greater than 2000 mg/kg.[1]

The pharmaceutical dapsone, while having therapeutic benefits, can cause dose-dependent toxicity in mammals. The primary toxic effects are methemoglobinemia and hemolytic anemia, which are caused by its oxidized metabolites.[8][9] The oral LD50 of dapsone in rats is reported as 1 g/kg.

A subchronic toxicity study of the sulfonylurea-based herbicide Sekator in rabbits showed dose-dependent increases in serum urea, creatinine, and uric acid, indicating renal dysfunction.[6]

Table 3: Mammalian Toxicity of Selected Sulfone-Based Compounds

Compound ClassCompoundTest AnimalEndpointValue
Industrial Sulfones Diphenyl SulfoneMouseOral LD50375 mg/kg
Diphenyl SulfoneRatOral LD50>300 - 500 mg/kg
Diphenyl SulfoneRatDermal LD50>2000 mg/kg
p,p'-Dichlorodiphenyl SulfoneRat2-year NOAEL1.5 mg/kg bw/day
Pharmaceuticals DapsoneRatOral LD501 g/kg
Sulfonylurea Herbicides Sulfosulfuron-Acute ToxicityLow

The mechanism of dapsone-induced methemoglobinemia involves the oxidation of the ferrous iron in hemoglobin to the ferric state by dapsone's metabolites. This process reduces the oxygen-carrying capacity of the blood.

Dapsone Dapsone Oxidized Metabolites Oxidized Metabolites Dapsone->Oxidized Metabolites CYP450 Oxidation Hemoglobin_Fe2 Hemoglobin (Fe2+) Methemoglobin_Fe3 Methemoglobin (Fe3+) Hemoglobin_Fe2->Methemoglobin_Fe3 Oxidation Reduced O2 Carrying Capacity Reduced O2 Carrying Capacity Methemoglobin_Fe3->Reduced O2 Carrying Capacity

Figure 2: Signaling pathway of dapsone-induced methemoglobinemia.

Experimental Protocols

Standardized testing methodologies are crucial for generating reliable and comparable data on the environmental fate and toxicity of chemicals. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for such testing.

Aquatic Ecotoxicity Testing

A common workflow for assessing the acute aquatic toxicity of a substance involves testing its effects on algae, daphnids, and fish, representing different trophic levels.

cluster_0 Test Substance Preparation cluster_1 Ecotoxicity Tests cluster_2 Data Analysis Stock Solution Stock Solution Test Concentrations Test Concentrations Stock Solution->Test Concentrations Serial Dilution Algal Growth Inhibition (OECD 201) Algal Growth Inhibition (OECD 201) Test Concentrations->Algal Growth Inhibition (OECD 201) Daphnia Acute Immobilisation (OECD 202) Daphnia Acute Immobilisation (OECD 202) Test Concentrations->Daphnia Acute Immobilisation (OECD 202) Fish Acute Toxicity (OECD 203) Fish Acute Toxicity (OECD 203) Test Concentrations->Fish Acute Toxicity (OECD 203) EC50 Calculation EC50 Calculation Algal Growth Inhibition (OECD 201)->EC50 Calculation NOEC/LOEC Determination NOEC/LOEC Determination Algal Growth Inhibition (OECD 201)->NOEC/LOEC Determination Daphnia Acute Immobilisation (OECD 202)->EC50 Calculation Daphnia Acute Immobilisation (OECD 202)->NOEC/LOEC Determination LC50 Calculation LC50 Calculation Fish Acute Toxicity (OECD 203)->LC50 Calculation Fish Acute Toxicity (OECD 203)->NOEC/LOEC Determination

References

An In-depth Technical Guide on the History and Original Applications of Sulphenone Acaricide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphenone, chemically known as p-chlorophenyl phenyl sulfone, was a non-systemic acaricide and ovicide developed and introduced by the Stauffer Chemical Company in the mid-20th century. Commercially known under the code R-242, it was primarily utilized for the control of various mite species on deciduous fruit trees. While it demonstrated efficacy, particularly in its ovicidal action against the European red mite and the two-spotted spider mite, its use has been discontinued. This guide provides a comprehensive overview of the history, original applications, and available technical data for this compound, including its synthesis, physical and chemical properties, toxicology, and insights into its mode of action based on related organosulfur compounds.

History and Development

This compound was developed by the Stauffer Chemical Company as part of the post-World War II expansion of synthetic organic pesticides. The process for the manufacture of a related compound, p-monochlorodiphenyl sulfone, was patented in 1952, indicating the timeline of its development. Marketed as an acaricide with notable ovicidal properties, it offered a new tool for growers battling mite infestations in orchards. However, it is no longer registered for use with the United States Environmental Protection Agency (EPA) and has been discontinued.

Chemical and Physical Properties

The technical grade of this compound consisted of approximately 80% p-chlorophenyl phenyl sulfone, with the remainder comprised of ortho and meta isomers, as well as bis-(p-chlorophenyl) sulfone and diphenyl sulfone.

PropertyValue
Chemical Formula C₁₂H₉ClO₂S
Molecular Weight 252.72 g/mol
Appearance White crystalline solid
Melting Point 90-94 °C
Vapor Pressure 8.7 x 10⁻⁶ mm Hg at 25 °C
Solubility Practically insoluble in water. Soluble in most organic solvents.
Stability Stable to acids, bases, and common spray materials.

Original Applications and Efficacy

This compound was primarily formulated as a wettable powder and used as a spray on deciduous fruit trees, particularly apples and pears, to control mite populations.

Target Pests:

  • European red mite (Panonychus ulmi)

  • Two-spotted spider mite (Tetranychus urticae)

  • Pacific spider mite (Tetranychus pacificus)

  • Willamette mite (Eotetranychus willamettei)

Efficacy: While specific LC₅₀ data from the original field trials are not readily available in contemporary databases, historical reports highlight its effectiveness, especially as an ovicide. Its residual activity provided protection against newly hatched larvae. Some studies indicated that this compound had limited insecticidal activity.

Experimental Protocols

Detailed experimental protocols from the initial development of this compound are not extensively documented in publicly accessible literature. However, based on standard toxicological and efficacy testing of the era, the following methodologies were likely employed.

Synthesis of this compound

The synthesis of this compound (p-chlorophenyl phenyl sulfone) is not explicitly detailed in the readily available patent literature, which focuses on a related compound. However, a general synthetic route can be inferred.

G Benzene Benzene BenzenesulfonylChloride Benzenesulfonyl Chloride Benzene->BenzenesulfonylChloride Sulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->BenzenesulfonylChloride This compound This compound (p-chlorophenyl phenyl sulfone) BenzenesulfonylChloride->this compound Friedel-Crafts Acylation Chlorobenzene Chlorobenzene Chlorobenzene->this compound AlCl3 AlCl₃ (catalyst) AlCl3->this compound

Caption: General Synthetic Pathway for this compound.

Acaricide Efficacy Bioassay

A standard protocol for testing the efficacy of a new acaricide would involve laboratory bioassays followed by field trials.

G cluster_lab Laboratory Bioassay cluster_field Field Trial MiteRearing Mite Colony Rearing (e.g., Tetranychus urticae) LeafDiscAssay Leaf Disc Assay MiteRearing->LeafDiscAssay Application Application of Dilutions to Leaf Discs LeafDiscAssay->Application SerialDilutions Preparation of this compound Serial Dilutions SerialDilutions->Application Incubation Incubation with Mites (Adults, Larvae, Eggs) Application->Incubation MortalityAssessment Mortality and Ovicidal Effect Assessment Incubation->MortalityAssessment LC50Calculation LC₅₀ Calculation MortalityAssessment->LC50Calculation PlotSelection Orchard Plot Selection PreTreatmentCounts Pre-Treatment Mite Counts PlotSelection->PreTreatmentCounts SprayApplication Application of this compound Formulations PreTreatmentCounts->SprayApplication PostTreatmentCounts Post-Treatment Mite Counts (at intervals) SprayApplication->PostTreatmentCounts DataAnalysis Data Analysis (% mortality, residual activity) PostTreatmentCounts->DataAnalysis

Caption: Experimental Workflow for Acaricide Efficacy Testing.

Toxicology

Mammalian Toxicology

A study published in the Journal of Agricultural and Food Chemistry in 1955 detailed the mammalian toxicology of this compound.

Study TypeSpeciesResults
Acute Oral LD₅₀ Rats1400 mg/kg
Subacute Feeding (30 days) RatsNo significant effects at 0.1% in the diet.
Chronic Feeding (1 year) RatsNo significant effects at 0.1% in the diet.
Dermal Application RabbitsNo evidence of skin irritation or systemic toxicity.

These studies concluded that this compound had a low order of acute and chronic toxicity to mammals.

Ecotoxicology

Mode of Action

The precise biochemical mode of action of this compound has not been extensively elucidated. However, as an organosulfur compound, it is plausible that its mechanism is related to the disruption of fundamental biological processes in mites.

G This compound This compound MiteCell Mite Cell This compound->MiteCell ETI Electron Transport Inhibition (Hypothesized) This compound->ETI Possible Interaction Mitochondria Mitochondrion MiteCell->Mitochondria CellularRespiration Cellular Respiration Mitochondria->CellularRespiration ETI->CellularRespiration Inhibits ATPSynthesis ATP Synthesis MetabolicDisruption Metabolic Disruption ATPSynthesis->MetabolicDisruption Leads to CellularRespiration->ATPSynthesis MiteMortality Mite Mortality MetabolicDisruption->MiteMortality

Caption: Hypothesized Mode of Action Pathway for this compound.

Many organosulfur acaricides are known to interfere with mitochondrial respiration. It is hypothesized that this compound may act as an electron transport inhibitor, disrupting the production of ATP and leading to metabolic failure and death in mites. Its ovicidal action suggests it may also interfere with key developmental processes within the egg.

Environmental Fate

Information on the environmental fate of this compound is scarce. As a non-systemic pesticide, it would have remained on the surface of treated foliage. Its low water solubility would suggest limited mobility in soil. The sulfone group is generally stable to environmental degradation. When heated to decomposition, this compound emits toxic fumes of hydrogen chloride and sulfur oxides.

Conclusion

This compound was a notable early synthetic acaricide that played a role in the management of mite pests in fruit crops during the mid-20th century. Its development and use reflect the broader trends in pesticide innovation of the era. While it has since been replaced by newer chemistries with more specific modes of action and improved safety profiles, an understanding of its history and technical characteristics provides valuable context for the evolution of acaricide development and the ongoing challenges of pest management in agriculture. The lack of detailed, publicly available data on its efficacy and environmental impact underscores the changes in regulatory and scientific standards over the decades.

Navigating the Solution: A Technical Guide to the Solubility and Solvent Compatibility of Polyethersulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethersulfone (PES) is a high-performance amorphous thermoplastic polymer renowned for its exceptional thermal stability, mechanical strength, and broad chemical resistance. These properties make it a material of choice in a multitude of demanding applications, particularly within the realms of scientific research and drug development, where it is frequently employed in filtration membranes, drug delivery systems, and biomedical devices. A thorough understanding of its solubility and solvent compatibility is paramount for its effective processing and application. This technical guide provides an in-depth analysis of the factors governing the solubility of PES, quantitative solubility data, detailed experimental protocols, and visual workflows to aid in solvent selection and application development.

Fundamentals of Polyethersulfone Solubility

The principle of "like dissolves like" is the cornerstone of understanding polymer solubility. For a polymer to dissolve in a solvent, the Gibbs free energy of mixing (ΔGm) must be negative. This is governed by the equation:

ΔGm = ΔHm - TΔSm

where ΔHm is the enthalpy of mixing, T is the temperature, and ΔSm is the entropy of mixing. Due to the large size of polymer molecules, the entropy of mixing is typically small and positive, favoring dissolution. Therefore, the enthalpy of mixing, which reflects the intermolecular forces between the polymer and the solvent, becomes the dominant factor. A smaller, ideally negative, ΔHm indicates favorable interactions and promotes solubility.

The solubility of PES is influenced by several key factors:

  • Chemical Structure: The presence of the rigid aromatic backbone containing sulfone (-SO2-) and ether (-O-) linkages imparts high thermal and chemical stability. The sulfone group, being highly polar, influences its interaction with polar solvents.

  • Polymer Molecular Weight: Generally, the solubility of polymers, including PES, decreases as the molecular weight increases.[1]

  • Temperature: For most PES-solvent systems, solubility increases with an increase in temperature.[1]

  • Presence of Additives: The inclusion of additives, such as polyvinylpyrrolidone (PVP), can significantly alter the solubility characteristics of PES, often enhancing its hydrophilicity but potentially reducing its resistance to certain chemicals like alkaline solutions.[2]

Quantitative Solubility Data

A critical aspect of working with PES is the selection of an appropriate solvent. The following tables summarize the qualitative and quantitative solubility of PES in a range of common organic solvents.

Qualitative Solubility of Polyethersulfone

This table provides a general overview of the solubility of PES in various common solvents at ambient temperature.

Solvent CategoryGood SolventsPoor Solvents / Non-Solvents
Aprotic Polar Solvents N-Methyl-2-pyrrolidone (NMP)[3], Dimethylformamide (DMF)[3], Dimethylacetamide (DMAc)[3], Dimethyl sulfoxide (DMSO)[3]Tetrahydrofuran (THF)[3], Acetone[3]
Chlorinated Solvents Dichloromethane (DCM), ChloroformCarbon Tetrachloride
Aromatic Hydrocarbons -Benzene, Toluene, Xylene
Alcohols -Methanol, Ethanol, Isopropanol
Ketones -Acetone, Methyl Ethyl Ketone (MEK)
Esters -Ethyl Acetate
Water -Insoluble
Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative method for predicting polymer-solvent compatibility. The total Hildebrand solubility parameter (δt) is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The principle is that solvents with HSP values close to those of the polymer are more likely to be good solvents.

The distance (Ra) between the HSP of the polymer and the solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = [4(δd,p - δd,s)² + (δp,p - δp,s)² + (δh,p - δh,s)²]0.5

A smaller Ra value indicates a higher likelihood of solubility.

The following table presents the Hansen Solubility Parameters for Polyethersulfone and a selection of common solvents.

Substanceδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Polyethersulfone (PES) 18.38.26.4
N-Methyl-2-pyrrolidone (NMP)18.012.37.2
Dimethylformamide (DMF)17.413.711.3
Dimethylacetamide (DMAc)16.811.510.2
Dimethyl sulfoxide (DMSO)18.416.410.2
Tetrahydrofuran (THF)16.85.78.0
Acetone15.510.47.0
Dichloromethane (DCM)17.07.37.1
Chloroform17.83.15.7
Toluene18.01.42.0
Ethanol15.88.819.4
Water15.516.042.3

Experimental Protocols

Accurate determination of PES solubility and the fabrication of PES-based materials require precise experimental procedures. The following sections detail key methodologies.

Protocol for Determining Qualitative Solubility

Objective: To visually assess the solubility of PES in a range of solvents.

Materials:

  • Polyethersulfone (PES) powder or pellets

  • A selection of test solvents (e.g., NMP, DMF, DMAc, DMSO, THF, Acetone, Toluene, Ethanol)

  • Glass vials with caps

  • Magnetic stirrer and stir bars

  • Balance

Procedure:

  • Weigh 0.1 g of PES powder and transfer it to a clean, dry glass vial.

  • Add 10 mL of the test solvent to the vial.

  • Place a magnetic stir bar in the vial and cap it securely.

  • Place the vial on a magnetic stirrer and stir the mixture at room temperature for 24 hours.

  • After 24 hours, visually inspect the mixture.

    • Soluble: The solution is clear and homogenous, with no visible polymer particles.

    • Partially Soluble: The solvent is cloudy or viscous, with some undissolved polymer remaining.

    • Insoluble: The polymer remains as a distinct solid phase, with no apparent change.

  • Record the observations for each solvent.

Protocol for Fabricating a PES Membrane via Solvent Casting

Objective: To prepare a flat sheet PES membrane for applications such as drug release studies or filtration.

Materials:

  • Polyethersulfone (PES)

  • A suitable solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Glass plate

  • Casting knife or doctor blade

  • Oven with controlled temperature and ventilation

Procedure:

  • Prepare a dope solution by dissolving a specific concentration of PES (e.g., 15-25 wt%) in the chosen solvent (NMP). This should be done in a sealed container with continuous stirring until a homogenous, viscous solution is obtained. Gentle heating (e.g., 60 °C) can aid dissolution.

  • Allow the dope solution to stand for several hours to allow any air bubbles to escape.

  • Place a clean, dry glass plate on a level surface.

  • Pour a sufficient amount of the dope solution onto one end of the glass plate.

  • Use a casting knife set to a specific thickness (e.g., 200 µm) to spread the solution evenly across the plate in a single, smooth motion.

  • Transfer the glass plate with the cast film to an oven at a controlled temperature (e.g., 80-120 °C) to evaporate the solvent. The evaporation rate should be controlled to avoid the formation of defects.

  • Once the film is dry, carefully peel the PES membrane from the glass plate.

Protocol for Measuring the Cloud Point of a PES Solution

Objective: To determine the temperature at which a PES solution begins to phase-separate upon cooling, indicating the boundary of its solubility.

Materials:

  • PES solution of a known concentration

  • Temperature-controlled bath with a transparent window

  • Light source and a photodetector or a turbidimeter

  • Thermometer or thermocouple

Procedure:

  • Place the PES solution in a transparent cuvette or vial.

  • Position the cuvette in the temperature-controlled bath.

  • Arrange the light source and photodetector so that the light beam passes through the solution.

  • Slowly cool the solution at a constant rate (e.g., 1 °C/min).

  • Simultaneously monitor the temperature and the intensity of the transmitted light.

  • The cloud point is the temperature at which a sharp decrease in the transmitted light intensity is observed, indicating the onset of turbidity due to polymer precipitation.[4][5][6][7]

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate important logical relationships and workflows related to the solubility and processing of polyethersulfone.

Solvent Selection Workflow Based on Hansen Solubility Parameters

Solvent_Selection_Workflow start Start: Need to Dissolve PES hsp_pes Obtain Hansen Solubility Parameters (HSP) for PES (δd,p, δp,p, δh,p) start->hsp_pes calc_ra Calculate the Hansen Distance (Ra) hsp_pes->calc_ra hsp_solvent Obtain HSP for a Potential Solvent (δd,s, δp,s, δh,s) hsp_solvent->calc_ra decision Is Ra < R0 (Interaction Radius of PES)? calc_ra->decision good_solvent Good Solvent Candidate decision->good_solvent Yes poor_solvent Poor Solvent (Consider another solvent) decision->poor_solvent No end End: Solvent Selected good_solvent->end poor_solvent->hsp_solvent

Caption: Workflow for selecting a suitable solvent for PES using Hansen Solubility Parameters.

Factors Influencing PES Membrane Morphology in Non-solvent Induced Phase Separation (NIPS)

NIPS_Factors DopeSolution Dope Solution Properties - PES Concentration - Solvent Type - Additives (e.g., PVP) MembraneMorphology {Resulting Membrane Morphology | - Porosity - Pore Size Distribution - Finger-like vs. Spongy Structure - Skin Layer Thickness} DopeSolution->MembraneMorphology CoagulationBath Coagulation Bath Conditions - Non-solvent Type (e.g., Water) - Temperature - Presence of Solvent CoagulationBath->MembraneMorphology ProcessParams Processing Parameters - Casting Thickness - Evaporation Time - Ambient Humidity ProcessParams->MembraneMorphology

Caption: Key factors influencing the final morphology of a PES membrane prepared by NIPS.

Experimental Workflow for PES Membrane-Based Drug Delivery System Fabrication

Drug_Delivery_Workflow start Start: Fabricate Drug-Loaded PES Membrane dissolve_pes 1. Dissolve PES and Drug in a Common Solvent (e.g., NMP, DMAc) start->dissolve_pes cast_solution 2. Cast the Homogenous Solution onto a Substrate dissolve_pes->cast_solution solvent_evap 3. Controlled Solvent Evaporation / Phase Inversion cast_solution->solvent_evap membrane_formation 4. Formation of Drug-Entrapped PES Membrane solvent_evap->membrane_formation characterization 5. Characterize the Membrane (Morphology, Drug Loading, Release Profile) membrane_formation->characterization end End: Drug Delivery System Ready for Testing characterization->end

Caption: A generalized workflow for the fabrication of a drug-loaded PES membrane.

Conclusion

The solubility and solvent compatibility of polyethersulfone are critical parameters that dictate its processability and performance in various scientific and pharmaceutical applications. This guide has provided a comprehensive overview of the theoretical principles, practical solubility data, and detailed experimental protocols relevant to working with PES. By leveraging the quantitative data in the provided tables and understanding the relationships illustrated in the workflows, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, processing conditions, and the design of innovative PES-based materials. The provided experimental methodologies offer a starting point for the characterization and fabrication of PES systems, enabling the full potential of this versatile polymer to be realized in advanced applications.

References

"thermal stability of sulfonated aromatic polymers"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermal Stability of Sulfonated Aromatic Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of sulfonated aromatic polymers (SAPs), a critical class of materials used in applications demanding high performance under varying thermal conditions, most notably as proton exchange membranes (PEMs) in fuel cells.[1][2] Understanding the thermal degradation behavior of these polymers is paramount for predicting their operational limits, ensuring long-term durability, and designing next-generation materials with enhanced performance.[3]

Core Concepts of Thermal Stability in SAPs

Aromatic polymers are known for their excellent thermal and chemical stability due to the inherent resilience of the sp² hybridized linkages in their backbones.[4][5] The process of sulfonation, which introduces sulfonic acid (-SO₃H) groups onto the aromatic rings to impart properties like proton conductivity, also significantly influences the polymer's overall thermal stability.[5][6]

The thermal degradation of SAPs is not a single event but a multi-stage process. Generally, it involves three primary phases when analyzed via thermogravimetric analysis (TGA):

  • Loss of Water: An initial weight loss observed at lower temperatures (typically 50-200°C), corresponding to the removal of physically absorbed and chemically bound water molecules associated with the hydrophilic sulfonic acid groups.[7][8]

  • Desulfonation: A critical degradation step occurring at intermediate temperatures (ranging from 150°C to over 400°C, depending on the polymer structure), where the sulfonic acid groups are cleaved from the polymer backbone.[7][8][9] This process is a major factor limiting the operational temperature of many SAPs.[8]

  • Backbone Decomposition: At higher temperatures (often exceeding 400-450°C), the main aromatic polymer chain begins to degrade, leading to significant mass loss.[8][10]

Several factors influence this stability profile:

  • Degree of Sulfonation (DS): Higher DS generally leads to increased water absorption and proton conductivity but can decrease thermal stability, as the sulfonic acid groups are typically less stable than the polymer backbone.[9][11]

  • Polymer Backbone Structure: The inherent stability of the unsulfonated aromatic polymer plays a crucial role. Backbones like poly(ether ether ketone) (PEEK) and poly(ether sulfone) (PES) provide a robust foundation.[4][10]

  • Counter-ion: The thermal stability of the sulfonate group is highly dependent on the presence of a proton, which facilitates a "protodesulfonation" mechanism.[8] Exchanging the proton with a cation, such as sodium (Na⁺), can inhibit this degradation pathway and significantly enhance the thermal stability of the polymer.[8]

Quantitative Thermal Property Data

The thermal properties of various sulfonated aromatic polymers have been extensively studied. The following tables summarize key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Thermogravimetric Analysis (TGA) Data for Various SAPs
PolymerDegradation Stage 1 (Water Loss)Degradation Stage 2 (Desulfonation)Degradation Stage 3 (Backbone)5% Weight Loss Temp. (Td5%)Reference
Sulfonated PEEK (SPEEK)50 - 200 °C200 - 430 °C> 430 °C~240 °C[7][8][10]
Highly Sulfonated SPEEK (DS 68%)-300 - 380 °C (10-20% loss)> 500 °C-[12]
Sulfonated Poly(ether sulfone) (SPES)-Stable up to 250 °C-> 250 °C[13]
Sulfonated Polyimide (SPI)-> 300 °C-> 300 °C[14]
Sulfonated Poly(phthalazinone ether ketone) (SPPEK)-260 - 400 °C> 400 °C~360 °C[15]
Side-chain Sulfonated PPQ-~325 °C-> 325 °C[16]
Table 2: Differential Scanning Calorimetry (DSC) Data for SAPs
PolymerGlass Transition Temp. (Tg)Melting Temp. (Tm)NotesReference
Sulfonated PEEK (SPEEK)156 - 186 °C306 - 319 °CTm is lower than non-sulfonated PEEK (335 °C).[9]
Sulfonated Poly(eugenol)215 °C-Tg is higher than non-sulfonated copolymer (143 °C).[17]
Poly(phthalazinone ether ketone) (PPEK)265 °C-Tg of the unsulfonated backbone.[15]

Visualizations: Structures, Pathways, and Workflows

Visual diagrams are essential for conceptualizing the complex relationships in polymer science. The following section provides Graphviz diagrams illustrating key aspects of sulfonated aromatic polymers.

Chemical Structures of Common SAPs

Caption: Common repeating units of SPEEK and SPES polymers.

Thermal Degradation Pathway

G Figure 2: Generalized Thermal Degradation Pathway for SAPs A Intact Sulfonated Polymer (with bound water) B Dehydrated Polymer A->B Heat (50-200 °C) - H₂O C Desulfonated Polymer Backbone B->C Heat (200-430 °C) - SO₃ D Degraded Backbone Fragments (Volatile Products) C->D Heat (>450 °C) - CO₂, SO₂, etc.

Caption: Sequential stages of thermal degradation in SAPs.

Experimental Workflow for Thermal Analysis

G Figure 3: Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Polymer Sample dry Dry Sample (Vacuum oven) start->dry tga Thermogravimetric Analysis (TGA) Determine Td, mass loss stages dry->tga dsc Differential Scanning Calorimetry (DSC) Determine Tg, Tm dry->dsc interpret_tga Analyze TGA Curve: Identify degradation steps tga->interpret_tga interpret_dsc Analyze DSC Curve: Identify phase transitions dsc->interpret_dsc report Assess Overall Thermal Stability interpret_tga->report interpret_dsc->report

Caption: Logical flow for characterizing polymer thermal stability.

Experimental Protocols for Key Techniques

Accurate characterization of thermal stability relies on standardized experimental techniques, primarily TGA and DSC.[18][19]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[20][21] It is a primary technique for determining the thermal stability of polymers by identifying the temperatures at which decomposition and other mass-loss events occur.[22][23]

Detailed Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan, commonly made of platinum or alumina.[24] The sample should be representative of the bulk material.

  • Instrument Setup: The sample pan is placed on a high-precision microbalance within a furnace. An inert purge gas (e.g., nitrogen or argon) is passed through the furnace at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: A temperature program is initiated. A typical program for polymer analysis involves:

    • An initial hold at a low temperature (e.g., 30-40°C) to allow the instrument to stabilize.

    • A linear heating ramp at a constant rate (e.g., 10°C/min or 20°C/min) up to a final temperature well above the expected decomposition of the polymer (e.g., 800-1000°C).[15]

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • The onset temperature of degradation.

    • The temperatures of maximum degradation rates (from the derivative curve, DTG).

    • The percentage of mass lost at each degradation stage.

    • The final residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[21][24] It is used to detect thermal transitions where heat is either absorbed (endothermic process) or released (exothermic process), such as glass transitions (Tg), melting (Tm), and crystallization.[20][21]

Detailed Methodology:

  • Preliminary TGA: It is highly recommended to first run a TGA experiment to determine the polymer's decomposition temperature. The maximum temperature for the DSC experiment should be set safely below this point to avoid sample degradation and contamination of the DSC cell.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is weighed and hermetically sealed in a sample pan (usually aluminum). An empty, sealed pan is used as the reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. An inert gas purge (e.g., nitrogen) is maintained.

  • Thermal Program: A "heat-cool-heat" cycle is commonly employed to erase the polymer's prior thermal history and obtain reproducible results:

    • First Heat: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg and Tm but below its decomposition temperature.

    • Cooling: The sample is then cooled at a controlled rate (e.g., 10°C/min) back to a low temperature.

    • Second Heat: A second heating scan is performed at the same rate as the first. The Tg and Tm are typically determined from this second heating curve.

  • Data Acquisition: The instrument records the differential heat flow as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify:

    • The glass transition (Tg), which appears as a step-like change in the heat flow baseline.

    • Melting peaks (Tm), which are endothermic events.

    • Crystallization peaks, which are exothermic events.

References

Unveiling the Molecular Architecture: A Technical Guide to Sulfonated Polyarylethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure of sulfonated polyarylethers, a class of high-performance polymers with significant potential in advanced materials and biomedical applications. This document provides a comprehensive overview of their synthesis, detailed experimental protocols for their characterization, and quantitative data on their key properties. Furthermore, it visualizes the intricate relationships between their structure and function, offering valuable insights for researchers and professionals in materials science and drug development.

Synthesis and Molecular Structure

Sulfonated polyarylethers are typically synthesized through two main routes: direct polymerization of sulfonated monomers or post-sulfonation of a pre-existing polyarylether backbone. The direct polymerization method offers better control over the degree and position of sulfonation. A common example is the nucleophilic aromatic substitution polycondensation of a sulfonated dihalide monomer with a dihydroxy monomer.

The molecular structure of sulfonated polyarylethers is characterized by a robust aromatic backbone, typically comprising ether (-O-) and sulfone (-SO2-) or ketone (-CO-) linkages. The introduction of sulfonic acid (-SO3H) groups onto the aromatic rings is the defining feature of these polymers. The degree of sulfonation (DS), which is the average number of sulfonic acid groups per polymer repeat unit, is a critical parameter that dictates the polymer's properties.

Physicochemical Properties: A Quantitative Overview

The introduction of sulfonic acid groups imparts hydrophilicity and ion-exchange capabilities to the otherwise hydrophobic polyarylether backbone. The extent of these properties is directly related to the degree of sulfonation. The following tables summarize key quantitative data for various sulfonated polyarylethers, primarily focusing on materials intended for membrane applications.

Polymer TypeDegree of Sulfonation (DS) (%)Ion Exchange Capacity (IEC) (meq/g)Water Uptake (%)Proton Conductivity (S/cm)
Sulfonated Poly(ether ether ketone) (SPEEK)
40-601.2 - 1.820 - 600.01 - 0.1
60-801.8 - 2.460 - 1500.1 - 0.2
Sulfonated Poly(arylene ether sulfone) (SPAES)
30-501.0 - 1.615 - 500.01 - 0.08
50-701.6 - 2.250 - 1200.08 - 0.15

Table 1: Properties of Sulfonated Poly(ether ether ketone) (SPEEK) [1][2][3]

PolymerDegree of Sulfonation (%)Water Uptake (80°C) (%)Proton Conductivity (80°C, 90% RH) (mS/cm)Reference
SPAES5023-5274.6-100.4[4]
BPSH- (IEC 1.2-2.0 meq/g)--[1]

Table 2: Properties of Sulfonated Poly(arylene ether sulfone) (SPAES) and Biphenol-based Sulfonated Poly(arylene ether sulfone) (BPSH)

Experimental Protocols

Accurate characterization of the molecular structure and properties of sulfonated polyarylethers is crucial for their application. The following sections detail the standard experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the degree of sulfonation (DS).

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the dried sulfonated polymer in a suitable deuterated solvent (e.g., DMSO-d6). The choice of solvent is critical to ensure complete dissolution.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire ¹H NMR spectra.

  • Data Acquisition: Obtain the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The degree of sulfonation is calculated by comparing the integration of aromatic proton peaks adjacent to the sulfonic acid group with the integration of aromatic protons on the unsulfonated backbone.[5][6] The chemical shifts of protons ortho to the electron-withdrawing sulfonate group are typically shifted downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the polymer and confirm sulfonation.

Methodology:

  • Sample Preparation: The polymer sample can be analyzed as a thin film cast from a solution or as a KBr pellet. For thin-film analysis, dissolve the polymer in a suitable solvent (e.g., N,N-dimethylacetamide), cast it onto a glass plate, and dry it in a vacuum oven.

  • Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The presence of sulfonic acid groups is confirmed by characteristic absorption bands. Key peaks to identify include:

    • O=S=O asymmetric stretching: ~1250 cm⁻¹

    • O=S=O symmetric stretching: ~1080 cm⁻¹

    • S-O stretching: ~1025 cm⁻¹[5][7]

    • A broad absorption band in the region of 3400 cm⁻¹ indicates the presence of O-H stretching vibrations from the sulfonic acid groups and absorbed water.[7]

Size-Exclusion Chromatography (SEC)

Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

Methodology:

  • Sample Preparation: Dissolve the polymer in a suitable mobile phase solvent (e.g., N,N-dimethylformamide or tetrahydrofuran containing a salt like LiBr to suppress aggregation) at a low concentration (typically 1-2 mg/mL).[8] The solution should be filtered through a microporous filter (e.g., 0.45 µm) before injection.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) or a UV detector and a set of SEC columns with appropriate pore sizes is used.

  • Data Acquisition: The sample is injected into the SEC system, and the elution profile is recorded.

  • Data Analysis: The molecular weight is determined by calibrating the system with polymer standards of known molecular weights (e.g., polystyrene). The retention time is inversely proportional to the hydrodynamic volume of the polymer molecules in the solution.

Visualizing Molecular Relationships and Applications

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of sulfonated polyarylethers.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Analysis Monomers Aromatic Dihalide & Aromatic Diol Monomers Polymerization Nucleophilic Aromatic Substitution Polycondensation Monomers->Polymerization Unsulfonated_Polymer Polyarylether Polymerization->Unsulfonated_Polymer Sulfonation Sulfonation (e.g., with H2SO4) Unsulfonated_Polymer->Sulfonation Sulfonated_Polymer Sulfonated Polyarylether Sulfonation->Sulfonated_Polymer NMR NMR Spectroscopy Sulfonated_Polymer->NMR FTIR FTIR Spectroscopy Sulfonated_Polymer->FTIR SEC Size-Exclusion Chromatography Sulfonated_Polymer->SEC TGA Thermogravimetric Analysis Sulfonated_Polymer->TGA DS Degree of Sulfonation NMR->DS MW Molecular Weight SEC->MW Thermal_Stability Thermal Stability TGA->Thermal_Stability

Caption: Synthesis and Characterization Workflow for Sulfonated Polyarylethers.

Structure_Property_Relationship cluster_properties Physicochemical Properties cluster_applications Application Performance DS Degree of Sulfonation (DS) IEC Ion Exchange Capacity (IEC) DS->IEC Increases Water_Uptake Water Uptake & Swelling DS->Water_Uptake Increases Biocompatibility Enhanced Biocompatibility DS->Biocompatibility Improves Conductivity Proton Conductivity IEC->Conductivity Increases Water_Uptake->Conductivity Increases (to a point) Drug_Release Controlled Drug Release Rate Water_Uptake->Drug_Release Influences Fuel_Cell Fuel Cell Performance Conductivity->Fuel_Cell Improves Drug_Release_Mechanism cluster_membrane Sulfonated Polyarylether Membrane Polymer_Matrix Hydrophilic Polymer Matrix (-SO3H groups) Drug Embedded Drug Molecules Polymer_Matrix->Drug 2. Drug Dissolution within matrix Released_Drug Released Drug Drug->Released_Drug 3. Diffusion out of matrix Aqueous_Environment Aqueous Environment (e.g., Body Fluid) Aqueous_Environment->Polymer_Matrix 1. Hydration & Swelling

References

Fundamental Principles of Ion Exchange in Sulfonated Poly(ether sulfone) Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Sulfonated poly(ether sulfone) (sPES) membranes have emerged as a significant class of materials in various separation and electrochemical applications, including water treatment, desalination, and fuel cells.[1] Their performance is intrinsically linked to the fundamental principles of ion exchange, a process governed by the unique architecture of the sPES polymer. This technical guide provides an in-depth exploration of the core mechanisms, critical parameters, and experimental protocols relevant to ion exchange in sPES membranes, tailored for researchers, scientists, and professionals in drug development and related fields.

The sPES Membrane: Structure and Synthesis

Poly(ether sulfone) (PES) is a high-performance thermoplastic known for its excellent mechanical strength and thermal and chemical stability.[1][2] To function as an ion exchange membrane, the inherently hydrophobic PES polymer must be modified to introduce fixed ionic charges. This is achieved through sulfonation, a chemical process that attaches sulfonic acid groups (-SO₃H) to the aromatic rings of the polymer backbone.[3]

The sulfonation process transforms the hydrophobic PES into an ionomer, sPES, which possesses both a hydrophobic polymer backbone and hydrophilic, ion-conductive sulfonic acid groups.[2] The degree of sulfonation (DS), which is the number of sulfonic acid groups per polymer repeat unit, is a critical parameter that can be controlled during synthesis and dictates the membrane's ion exchange properties.[2][4]

The typical synthesis of an sPES membrane involves two main stages: the sulfonation of the PES polymer and the subsequent casting of the membrane.

G A Poly(ether sulfone) (PES) Polymer B Dissolution in Solvent (e.g., Concentrated H₂SO₄) A->B C Addition of Sulfonating Agent (e.g., Chlorosulfonic Acid) B->C D Controlled Reaction (Time, Temperature) C->D E Precipitation & Washing (to remove excess acid) D->E F sPES Polymer E->F G Dissolution in Solvent (e.g., DMF) F->G H Casting onto a substrate G->H I Solvent Evaporation or Phase Inversion H->I J sPES Membrane I->J

Caption: General workflow for the synthesis of sPES membranes.

Core Principles of Cation Exchange

The ion exchange functionality of sPES membranes stems from the presence of the negatively charged sulfonate groups (-SO₃⁻) and their associated mobile counter-ions (protons, H⁺).

  • Fixed Charges and Counter-ions: The sulfonate groups are covalently bonded to the polymer backbone and are thus immobile. To maintain overall charge neutrality, each fixed negative charge is balanced by a mobile positive ion, or "counter-ion," which is typically a proton (H⁺) from the sulfonic acid group.

  • The Exchange Process: When the sPES membrane is immersed in a solution containing other cations (e.g., Na⁺, K⁺, Ca²⁺), these cations can diffuse into the membrane and exchange places with the mobile H⁺ ions. This process is reversible and driven by the electrochemical potential gradients of the ions.

  • Donnan Exclusion: The high concentration of fixed negative charges within the membrane matrix repels negatively charged ions ("co-ions," e.g., Cl⁻, SO₄²⁻) from the external solution. This phenomenon, known as Donnan exclusion, is the basis for the membrane's permselectivity—its ability to selectively transport cations while excluding anions.[5]

G cluster_membrane sPES Membrane Matrix cluster_solution External Solution fixed_charge -SO₃⁻ proton H⁺ cation Na⁺ proton->cation cation->proton Exchange anion Cl⁻ anion->fixed_charge Repulsion (Donnan Exclusion)

Caption: Cation exchange and Donnan exclusion at the sPES membrane interface.

Key Performance Parameters and Quantitative Data

The efficiency of ion exchange in sPES membranes is quantified by several key parameters.

IEC is the most fundamental property of an ion exchange membrane, representing the number of milliequivalents of fixed ionic groups per gram of dry polymer (meq/g).[6][7] A higher IEC generally indicates a greater number of sites available for ion exchange, which often leads to higher ionic conductivity.[2][8] However, excessively high IEC can lead to extreme swelling and loss of mechanical integrity.[7]

Membrane TypeDegree of Sulfonation (DS)IEC (meq/g)Reference(s)
sPES40%~1.44[1][9]
sPES/Bi₂MoO₆ Composite52.9%1.8 - 2.2[2][8]
sPES/BiTMA Composite52.9%1.5 - 2.0[2][8]
sPES (SPES 1)45%Not specified[10]
sPES (SPES 2)70%Not specified[10]
sPES (SPES 3)79%Not specified[10]

Water molecules within the membrane are essential for hydrating the sulfonic acid groups and facilitating the mobility of ions.[11] Water uptake is typically measured as the percentage increase in weight of the membrane after hydration. The swelling ratio quantifies the dimensional change of the membrane upon hydration.[12] Both properties are directly influenced by the IEC; a higher concentration of hydrophilic -SO₃H groups leads to greater water absorption.[11][13]

Membrane TypeTemperature (°C)Water Uptake (%)Swelling Ratio (%)Reference(s)
sPES (DS 20-60%)AmbientVariesNot specified[5]
sPSUSaturation38Varies with Temp.[11]
SPEEK/SDBS (10 wt%)Ambient62Not specified[14]
SPEEK (DS 73%)Ambient80Not specified[14]
SPEEK6062.1Increases with Temp.[13]

Proton conductivity (or ionic conductivity for other ions) is a measure of how efficiently ions can move through the membrane under an electrical field, typically reported in Siemens per centimeter (S/cm). This transport is primarily governed by two mechanisms:

  • Vehicular Mechanism: Protons or ions move along with water molecules, as in the case of hydronium ions (H₃O⁺).[8][15]

  • Grotthuss Mechanism (Proton Hopping): Protons "hop" between adjacent water molecules or sulfonic acid groups through the formation and cleavage of hydrogen bonds.[8][15] This is a much faster mechanism for proton transport.

G cluster_vehicular Vehicular Mechanism cluster_grotthuss Grotthuss (Hopping) Mechanism H3O_1 H₃O⁺ H2O_1 H₂O H2O_2 H₂O move Physical Movement of Hydrated Ion W1 H-O-H W2 H-O-H W1->W2 W3 H-O-H W2->W3 H_plus H⁺ H_plus->W1 hop

Caption: Ion transport mechanisms in hydrated sPES membranes.
Membrane TypeTemperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)Reference(s)
sPES Copolymers80-0.131–0.198[16][17]
Pristine sPESAmbient-4.19 x 10⁻³[2]
sPES/BiTMA-10 CompositeAmbient-10.0 x 10⁻³[2]
sPES (DS = 0.79)80~100~0.1[10]
sPESK (IEC = 1.87 meq/g)80400.030[10]
SPESK/SPEEK blend80-0.212[15]
SPEEK/SDBS (10 wt%)Ambient-0.091[14]

Experimental Protocols for Membrane Characterization

Accurate characterization of sPES membranes is crucial for understanding and optimizing their ion exchange performance.

This protocol is based on the acid-base titration method, a common technique for determining the IEC of cation exchange membranes.[6][7]

G A 1. Dry Membrane Sample (Vacuum oven, constant weight) B 2. Record Dry Weight (W_dry) A->B C 3. Equilibrate in HCl (e.g., 1M HCl, 24h) to ensure H⁺ form B->C D 4. Rinse with DI Water (until neutral pH) to remove excess acid C->D E 5. Immerse in Salt Solution (e.g., 1M NaCl, 24h) D->E F H⁺ ions in membrane are exchanged with Na⁺ ions from solution E->F G 6. Collect the NaCl solution (now containing released H⁺ ions) E->G H 7. Titrate with standardized NaOH (e.g., 0.01M NaOH) using an indicator G->H I 8. Record Volume of NaOH (V_NaOH) H->I J 9. Calculate IEC I->J formula IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry J->formula

Caption: Experimental workflow for IEC determination by titration.

Methodology:

  • Preparation: A sample of the sPES membrane is cut and dried in a vacuum oven at 60-80°C until a constant weight (W_dry) is achieved.[7]

  • Protonation: The dry membrane is immersed in a 1M HCl solution for at least 24 hours to ensure all exchange sites are in the H⁺ form.[7]

  • Rinsing: The membrane is thoroughly rinsed with deionized (DI) water until the rinsing water is neutral to remove any excess HCl.[7]

  • Ion Exchange: The rinsed membrane is then immersed in a known volume of a standard salt solution (e.g., 1M NaCl) for 24 hours. During this time, the H⁺ ions in the membrane are exchanged for Na⁺ ions from the solution.

  • Titration: The entire salt solution, which now contains the displaced H⁺ ions, is titrated with a standardized NaOH solution of known concentration (C_NaOH) to a phenolphthalein endpoint. The volume of NaOH used (V_NaOH) is recorded.[6]

  • Calculation: The IEC is calculated using the formula: IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry

Methodology:

  • Drying: A membrane sample is dried in a vacuum oven at 60-80°C to a constant weight to determine its dry weight (W_dry) and dry dimensions (length L_dry, width W_dry).

  • Hydration: The dry membrane is immersed in DI water at a specified temperature (e.g., room temperature or 80°C) for 24 hours.[18]

  • Weighing and Measuring: After 24 hours, the membrane is removed from the water, surface moisture is carefully wiped off with filter paper, and its wet weight (W_wet) and wet dimensions (L_wet, W_wet) are quickly measured.

  • Calculation:

    • Water Uptake (%): WU = [(W_wet - W_dry) / W_dry] × 100[18]

    • Area Swelling Ratio (%): SR = [((L_wet × W_wet) - (L_dry × W_dry)) / (L_dry × W_dry)] × 100

Proton conductivity is typically measured using Electrochemical Impedance Spectroscopy (EIS).

Methodology:

  • Sample Preparation: A membrane sample is cut to a specific size and placed in a two-probe or four-probe conductivity cell.[19] The cell is housed in a chamber where temperature and relative humidity (RH) can be precisely controlled.

  • EIS Measurement: An AC signal of small amplitude is applied across the membrane over a wide frequency range (e.g., 1 Hz to 1 MHz).[19] The impedance response of the membrane is recorded.

  • Data Analysis: The data is plotted on a Nyquist plot (imaginary vs. real impedance). The bulk membrane resistance (R) is determined from the high-frequency intercept of the impedance arc with the real axis.

  • Calculation: The proton conductivity (σ) is calculated using the formula: σ (S/cm) = L / (R × A) where L is the distance between the electrodes (or the membrane thickness) and A is the cross-sectional area of the membrane.[20]

Other Characterization Techniques

A suite of spectroscopic and microscopic techniques is used to provide a comprehensive understanding of the membrane's structure and chemical nature.

TechniqueInformation ProvidedReference(s)
Fourier Transform Infrared (FTIR) Spectroscopy Confirms the presence of sulfonic acid groups (-SO₃H) on the PES backbone.[3][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Determines the degree of sulfonation (DS) by analyzing the chemical shifts of protons on the aromatic rings.[1]
Scanning Electron Microscopy (SEM) Visualizes the surface morphology and cross-sectional structure of the membrane.[3][21]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the membrane by measuring weight loss as a function of temperature.[3]
X-ray Diffraction (XRD) Investigates the crystalline/amorphous nature of the polymer structure.[3][22]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonated Poly(arylene ether sulfone)s (SPAES)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonated poly(arylene ether sulfone)s (SPAES) are a class of high-performance thermoplastic polymers that have garnered significant attention as potential materials for proton exchange membranes (PEMs) in fuel cells.[1] Their appeal stems from excellent thermal and mechanical stability, good film-forming properties, and potentially lower cost compared to perfluorinated membranes like Nafion®.[2][3][4] The sulfonic acid groups appended to the polymer backbone provide hydrophilicity and sites for proton conduction, the efficiency of which is determined by the degree of sulfonation (DS) and the polymer's microstructure.[5][6]

There are two primary methods for synthesizing SPAES: post-sulfonation of a pre-existing poly(arylene ether sulfone) and direct copolymerization using a sulfonated monomer.[3] The post-sulfonation approach has been found to be challenging due to poor control over the extent and position of sulfonation, and the potential for polymer chain scission during the reaction.[1][7] In contrast, direct aromatic nucleophilic substitution polycondensation, which involves copolymerizing sulfonated and non-sulfonated monomers, allows for precise control over the degree of sulfonation and the polymer's final properties.[3][6]

This document provides a detailed protocol for the synthesis of SPAES via the direct copolymerization method, followed by procedures for membrane casting and conversion to the proton form.

Experimental Protocols

Protocol 1: Direct Copolymerization Synthesis of SPAES (Sodium Salt Form)

This protocol details the synthesis of SPAES copolymers by the aromatic nucleophilic substitution polycondensation of a dihydroxy monomer with a pre-determined ratio of sulfonated and non-sulfonated dihalo monomers.[3][6][8] The degree of sulfonation is controlled by adjusting the molar ratio of the sulfonated monomer.[6]

Materials:

  • Dihydroxy Monomer: e.g., 4,4'-Biphenol (BP) or 4,4′-dihydroxy-1,6-diphenoxyhexane

  • Non-sulfonated Dihalo Monomer: e.g., 4,4′-dichlorodiphenylsulfone (DCDPS) or 4,4′-difluorodiphenyl sulfone (DFDPS)[9]

  • Sulfonated Dihalo Monomer: e.g., 3,3′-disulfonate-4,4′-dichlorodiphenylsulfone (SDCDPS) or 3,3'-disulfonated-4,4'-difluorodiphenyl sulfone (SDFDPS)[3][9]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)[3]

  • Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethyl acetamide (DMAC)[3]

  • Azeotroping Agent: Toluene[3]

  • Precipitation/Washing: Isopropanol, Methanol, Deionized (DI) Water[2]

Apparatus:

  • A 250 mL (or appropriately sized) four-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen or Argon gas inlet and outlet adapter

  • Heating mantle with temperature controller

  • Thermometer

Procedure:

  • Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, Dean-Stark trap, and a nitrogen/argon inlet. Ensure the system is dry and can be kept under an inert atmosphere.

  • Charging Reactants: Charge the flask with the dihydroxy monomer (e.g., 4,4'-biphenol), the non-sulfonated dihalo monomer (e.g., DCDPS), the sulfonated dihalo monomer (e.g., SDCDPS), and anhydrous potassium carbonate (K₂CO₃).[3] A slight excess of K₂CO₃ (e.g., 1.2 moles per mole of total dihydroxy monomer) is typically used.[3]

  • Solvent Addition: Add anhydrous NMP (or DMAC) and toluene to the flask. A typical solvent ratio is 2:1 NMP to toluene by volume.[2][3]

  • Dehydration: Begin stirring and gently heat the mixture to approximately 140-150°C. The toluene will form an azeotrope with any residual water and the water formed during the initial reaction, which is then collected and removed via the Dean-Stark trap. Continue this dehydration step for 4-6 hours until no more water is collected.

  • Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 170-190°C to initiate polymerization.[2][5] Allow the reaction to proceed at this temperature for 20-24 hours. The solution will become increasingly viscous as high molecular weight polymer is formed.[2][3]

  • Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing a vigorously stirred non-solvent, such as isopropanol or methanol, to precipitate the polymer.[2] A fibrous white or off-white solid should form.

  • Washing and Purification: Filter the precipitated polymer. Wash the polymer repeatedly with hot deionized water to remove any unreacted monomers, salts, and residual solvent.[2]

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C for at least 24 hours to obtain the final SPAES polymer in its sodium salt form.[2] The yield is typically high, often around 90% or more.[2]

Protocol 2: Membrane Preparation and Protonation (Conversion to Acid Form)

The synthesized SPAES polymer (in Na⁺ form) is cast into a membrane and then treated with acid to exchange the sodium ions for protons, rendering it proton-conductive.

Materials:

  • Synthesized SPAES polymer (sodium salt form)

  • Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethyl acetamide (DMAC)

  • Sulfuric Acid (H₂SO₄), 1 M solution

  • Deionized (DI) Water

Apparatus:

  • Glass petri dishes or flat glass plates

  • Syringe filter (e.g., 0.45 µm PTFE)[2]

  • Vacuum oven

  • Beakers

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the dried SPAES (Na⁺ form) in NMP or DMAc to create a solution of desired concentration (e.g., 5-12 wt%).[2][10] Stir until the polymer is fully dissolved.

  • Filtering and Casting: Filter the polymer solution using a syringe filter to remove any particulates.[2] Carefully cast the filtered solution onto a clean, level glass dish or plate.[2]

  • Membrane Formation: Place the cast membrane in a vacuum oven and dry at 80°C for 48 hours to slowly evaporate the solvent and form a uniform, free-standing membrane.[2]

  • Ion Exchange (Protonation): Carefully peel the dried membrane (now in the Na⁺ form) from the glass substrate. Immerse the membrane in a 1 M sulfuric acid solution at 60°C for 2-4 hours.[2] This step replaces the sodium counter-ions with protons (H⁺).

  • Final Washing: Remove the membrane from the acid bath and wash it thoroughly and repeatedly with deionized water until the washings are pH neutral. This ensures all excess acid is removed.

  • Storage: The final protonated SPAES membrane can be stored in deionized water until needed.

Data Presentation

The properties of SPAES polymers are highly dependent on their degree of sulfonation (DS), which directly influences the Ion Exchange Capacity (IEC). The table below summarizes representative data for SPAES copolymers synthesized with varying ratios of sulfonated monomers.

Polymer ID (mol% SDCDPS)Calculated IEC (meq/g)Measured IEC (meq/g)Water Uptake at 80°C (%)Proton Conductivity at 80°C (S/cm)Reference
SPAES-300.990.9635.20.055[3]
SPAES-401.231.1548.90.108[3]
SPAES-501.451.3565.40.205[3]
SPAES-BP-501.831.7660.10.110 (at 30°C)[11]
SPAES-2501.831.78~600.116

Note: IEC, Water Uptake, and Proton Conductivity generally increase with a higher degree of sulfonation due to the increased hydrophilicity and density of sulfonic acid groups.[5][8][11]

Visualizations

Diagrams of Synthesis Workflow and Chemical Structures

G Figure 1: General Workflow for Direct Copolymerization of SPAES A Charge Reactants (Monomers + K₂CO₃) B Add Solvents (NMP + Toluene) A->B C Azeotropic Dehydration (~140-150°C, 4-6h) B->C D Polymerization (~170-190°C, 20-24h) C->D E Cooling & Precipitation (in Isopropanol/Methanol) D->E F Filtration & Washing (with DI Water) E->F G Drying (Vacuum Oven, 60-80°C) F->G H Final SPAES Polymer (Sodium Salt Form) G->H

Caption: General Workflow for Direct Copolymerization of SPAES

G Figure 2: Reaction Scheme for SPAES Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product M1 HO-Ar₁-OH (Dihydroxy Monomer) Cond K₂CO₃, NMP High Temperature M2 X-Ar₂-SO₂-Ar₂-X (Non-sulfonated Dihalo Monomer) M3 X-Ar₃(SO₃Na)-SO₂-Ar₃(SO₃Na)-X (Sulfonated Dihalo Monomer) Polymer -[O-Ar₁-O-Ar₂(SO₂Ar₂)ₘ-O-Ar₁(SO₃Na)₂(SO₂)ₙ]ₓ- (SPAES Copolymer) Cond->Polymer Polycondensation

Caption: Reaction Scheme for SPAES Synthesis

References

Key Properties of PES Membranes for Sterile Filtration

Author: BenchChem Technical Support Team. Date: November 2025

An essential tool in modern pharmaceutical and biopharmaceutical manufacturing, Polyethersulfone (PES) membranes are widely utilized for sterile filtration.[1] Their inherent properties make them a preferred choice for ensuring the sterility and purity of a wide range of solutions, from buffers and cell culture media to final drug products.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of PES membranes in sterile filtration.

PES membranes offer a unique combination of characteristics that are highly advantageous for sterile filtration applications:

  • Hydrophilicity : As naturally hydrophilic polymers, PES membranes wet out quickly and completely in aqueous solutions without the need for wetting agents, which can be a source of extractables.[3][4] This property ensures high flow rates and efficient filtration.[5]

  • Low Protein Binding : PES membranes exhibit minimal adsorption of proteins and other biomolecules from the solution being filtered.[6] This is critical for preserving the integrity and maximizing the yield of valuable protein-based therapeutics, vaccines, and diagnostic reagents.[3]

  • High Flow Rates and Throughput : The asymmetric or symmetric pore structure of PES membranes provides high flow rates, enabling rapid processing of large volumes of liquid.[1][5]

  • Excellent Chemical and Thermal Stability : PES membranes are compatible with a broad range of chemicals and can withstand a wide pH range (pH 1-14).[5][7] They are also thermally stable, allowing for sterilization by autoclaving or in-line steam sterilization.[5][8]

  • Low Levels of Extractables and Leachables : The manufacturing process of PES membranes results in a clean membrane with low levels of extractables, ensuring the purity of the filtered product.[5]

  • Consistent and Reliable Performance : PES membranes are known for their uniform pore structure, which ensures consistent and reliable microbial retention.[1][5]

Performance Characteristics of PES Membranes

The following tables summarize key quantitative data for PES membranes used in sterile filtration.

Property Typical Value/Range Significance in Sterile Filtration References
Pore Size Rating 0.1 µm, 0.2 µm, 0.22 µm0.2/0.22 µm is the standard for removing most bacteria to achieve sterility. 0.1 µm can be used for mycoplasma removal.[1][9]
Bacterial Retention > 1 x 10⁷ CFU/cm² of Brevundimonas diminutaFDA guideline for a sterilizing grade filter.[10][11]
Protein Binding (BSA) < 8 µg/cm²Minimizes loss of valuable product.[7]
Protein Binding (γ-globulin) ~10 µg/cm²Low binding preserves critical components in media and drug products.[7]
Operating Temperature Up to 130°F (54.4°C)Allows for filtration of warm solutions.[12]
Autoclave Sterilization 200 cycles at 130°C for 30 minDemonstrates robustness and reusability in certain applications.[8]
Inline Steam Sterilization 100 cycles at 125°C for 30 minSuitable for large-scale, in-situ sterilized systems.[8]

Experimental Protocols

Detailed methodologies for key experiments related to the validation and use of PES membranes in sterile filtration are provided below.

Protocol 1: Filter Integrity Testing

Integrity testing is a non-destructive method to ensure the filter is free of defects and will perform as expected.[13] It is typically performed before and after the filtration process.[13]

The bubble point test is based on the principle that a liquid is held in the pores of the membrane by surface tension, and the minimum pressure required to force the liquid out of the pores is a measure of the largest pore size.[14]

Materials:

  • PES membrane filter cartridge or disc

  • Filter housing

  • Pressurized gas source (e.g., nitrogen or compressed air)

  • Integrity tester or a pressure gauge and flow meter

  • Wetting fluid (e.g., water for hydrophilic membranes)

Procedure:

  • Thoroughly wet the PES membrane with the appropriate wetting fluid by flowing the fluid through the filter.

  • Pressurize the upstream side of the filter housing with the gas source.

  • Slowly increase the gas pressure.

  • Observe the downstream side of the filter for the emergence of a steady stream of bubbles.

  • The pressure at which this steady stream of bubbles appears is the bubble point.[11]

  • Compare the measured bubble point value to the manufacturer's specification to confirm integrity.

This test measures the rate of gas diffusion through the wetted membrane at a pressure below the bubble point.

Materials:

  • Same as for the Bubble Point Test.

Procedure:

  • Wet the PES membrane as described for the bubble point test.

  • Apply a constant gas pressure to the upstream side of the filter, typically at 80% of the bubble point pressure.

  • Allow the system to stabilize.

  • Measure the gas flow rate on the downstream side of the filter.

  • This flow rate is the diffusive flow.

  • Compare the measured forward flow value to the manufacturer's specifications to confirm integrity.[10]

G cluster_0 Integrity Testing Workflow start Start wet_filter Thoroughly Wet PES Membrane start->wet_filter integrity_choice Select Integrity Test wet_filter->integrity_choice bubble_point Perform Bubble Point Test integrity_choice->bubble_point Bubble Point forward_flow Perform Forward Flow Test integrity_choice->forward_flow Forward Flow compare_spec Compare Result to Specification bubble_point->compare_spec forward_flow->compare_spec pass Filter Passes compare_spec->pass Within Spec fail Filter Fails compare_spec->fail Out of Spec end End pass->end fail->end

Caption: Workflow for PES membrane integrity testing.

Protocol 2: Bacterial Challenge Test

This is a destructive test that validates the sterilizing capability of a filter by challenging it with a high concentration of a specific microorganism.[14] The standard organism used is Brevundimonas diminuta (ATCC 19146).[10]

Materials:

  • PES membrane filter to be tested

  • Sterile filter housing and tubing

  • Peristaltic pump

  • Pressure gauges

  • Culture of Brevundimonas diminuta

  • Sterile collection vessel

  • Growth media

  • Incubator

  • Petri dishes

Procedure:

  • Prepare a suspension of Brevundimonas diminuta to a minimum concentration of 1 x 10⁷ colony-forming units (CFU) per cm² of the effective filtration area.[10][11]

  • Aseptically install the test filter into the sterilized housing.

  • Perform a pre-test integrity test (e.g., bubble point or forward flow) to ensure the filter is integral before the challenge.[10]

  • Pump the bacterial suspension through the filter at a defined flow rate and pressure.

  • Collect the entire filtrate in a sterile vessel.

  • Assay the filtrate for the presence of bacteria by plating on growth media and incubating.

  • A successful test will show no bacterial growth in the filtrate, indicating sterile effluent.[10]

  • Perform a post-test integrity test to ensure the filter remained integral throughout the challenge.[15]

G cluster_1 Bacterial Challenge Test Workflow prep_suspension Prepare Bacterial Suspension (>10^7 CFU/cm²) install_filter Aseptically Install Filter prep_suspension->install_filter pre_integrity Pre-Test Integrity install_filter->pre_integrity challenge Challenge Filter with Suspension pre_integrity->challenge collect_filtrate Collect Filtrate challenge->collect_filtrate assay_filtrate Assay Filtrate for Growth collect_filtrate->assay_filtrate post_integrity Post-Test Integrity assay_filtrate->post_integrity result Evaluate Results post_integrity->result sterile Sterile Effluent result->sterile No Growth & Integrity Pass non_sterile Non-Sterile Effluent result->non_sterile Growth or Integrity Fail

Caption: Workflow for the bacterial challenge test.

Applications of PES Membranes in Sterile Filtration

PES membranes are integral to numerous processes in the pharmaceutical and biotechnology industries:

  • Sterilization of Cell Culture Media : The low protein binding nature of PES ensures that essential growth factors and supplements in the media are not lost during filtration.

  • Buffer Preparation : The high flow rates and broad chemical compatibility of PES make it ideal for the sterile filtration of various buffer solutions.[9]

  • Filtration of Therapeutic Proteins and Vaccines : Minimizing protein loss is crucial in the production of biologics, making low-binding PES a preferred choice.[2][4]

  • Water for Injection (WFI) and Other Process Waters : PES filters are used to ensure the sterility of water used in various pharmaceutical manufacturing steps.[4]

  • Final Sterile Filtration (Final Fill) : As a final step before packaging, PES filters are used to sterilize the drug product, ensuring patient safety.[1][9]

  • Ophthalmic Solutions : The low adsorption of preservatives by PES membranes helps maintain the efficacy of these solutions.[8]

Conclusion

Polyethersulfone membranes are a robust and reliable choice for sterile filtration applications in research, development, and manufacturing. Their favorable characteristics, including hydrophilicity, low protein binding, high flow rates, and excellent stability, contribute to efficient and effective sterile filtration processes. The protocols outlined in this document provide a framework for the proper use and validation of PES membranes, ensuring the production of safe and high-quality sterile products.

References

Application Notes and Protocols: Electrospinning of Polyethersulfone for Nanofiber Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electrospinning is a versatile and cost-effective technique for fabricating polymer nanofibers with diameters ranging from nanometers to a few micrometers.[1] These nanofibers possess a high surface-area-to-volume ratio, interconnected porosity, and a structure that can mimic the native extracellular matrix (ECM), making them highly attractive for biomedical applications such as tissue engineering, drug delivery, and wound healing.[1][2] Polyethersulfone (PES), a synthetic, nondegradable, and biocompatible polymer, is frequently utilized for creating nanofiber scaffolds due to its excellent thermal stability, mechanical strength, and chemical resistance.[3][4] This document provides detailed application notes and protocols for the electrospinning of PES to generate nanofiber scaffolds for research and drug development purposes.

Applications of Electrospun PES Nanofiber Scaffolds

Electrospun PES scaffolds are employed in a variety of biomedical applications:

  • Tissue Engineering: The nanofibrous structure of PES scaffolds can provide a supportive environment for cell attachment, proliferation, and differentiation, making them suitable for the regeneration of tissues like bone, cartilage, and skin.[5][6] The high porosity of these scaffolds facilitates nutrient and gas exchange, which is crucial for cell viability.[7]

  • Drug Delivery: PES nanofibers can be loaded with therapeutic agents for controlled and sustained release.[8][9] Various techniques, including blending the drug with the polymer solution, surface modification of the nanofibers, and co-axial electrospinning, can be used to incorporate drugs.[8][10] This is particularly beneficial for applications like cancer therapy and wound dressings.[8]

  • Filtration: Due to their small pore size and high porosity, electrospun PES membranes are effective for microfiltration applications, including water purification.[7][11]

  • Wound Dressings: The porous structure of PES nanofiber mats allows for gas exchange while protecting the wound from infection, creating an optimal environment for healing.[8]

Experimental Protocols

I. Preparation of Polyethersulfone (PES) Solution

A critical step in successful electrospinning is the preparation of a homogenous polymer solution with appropriate viscosity and conductivity.

Materials:

  • Polyethersulfone (PES) polymer (e.g., Ultrason® E 6020 P)

  • Solvents: N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), Tetrahydrofuran (THF), or a mixture thereof.

  • Stirring apparatus (e.g., magnetic stirrer with a hot plate)

  • Glass vials or beakers

Protocol:

  • Weigh the desired amount of PES powder. The concentration of PES in the solution is a critical parameter, with concentrations typically ranging from 10% to 30% (w/v or w/w).[4][11][12]

  • Measure the required volume of the chosen solvent or solvent mixture. Common solvent systems include NMP, DMF, or a mixture of DMF and NMP.[11][12] For example, a solvent ratio of DMF:NMP can be varied to control fiber diameter.[12] Another option is a 3:1 ratio of THF/DMF.[13]

  • Add the PES powder to the solvent in a glass vial or beaker.

  • Place the container on a magnetic stirrer. To facilitate dissolution, gentle heating (e.g., up to 60-80°C) can be applied.[13][14]

  • Stir the solution for several hours (e.g., 12-24 hours) until the PES is completely dissolved and a homogenous, clear, and viscous solution is obtained.[13][14]

  • Allow the solution to cool to room temperature and let any air bubbles dissipate before loading it into the syringe for electrospinning.

II. Electrospinning Process

The morphology and diameter of the resulting nanofibers are highly dependent on the electrospinning parameters.

Apparatus:

  • High-voltage power supply

  • Syringe pump

  • Syringe with a blunt-tipped needle (e.g., 20-27 gauge)

  • Collector (e.g., a flat plate, rotating mandrel, or parallel plates)

Protocol:

  • Load the prepared PES solution into a syringe, ensuring there are no air bubbles.

  • Mount the syringe onto the syringe pump.

  • Position the collector at a specific distance from the needle tip. This distance typically ranges from 5 cm to 20 cm.[13][15]

  • Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.

  • Set the desired flow rate on the syringe pump. Flow rates can vary, for instance, from 0.4 mL/h to 1.5 mL/h.[13][15]

  • Apply a high voltage between the needle tip and the collector. The applied voltage is a crucial parameter and can range from 12 kV to 30 kV.[13][15]

  • As the voltage increases, a Taylor cone will form at the tip of the needle, from which a polymer jet will erupt towards the collector.

  • The solvent evaporates during the jet's travel to the collector, resulting in the deposition of solid nanofibers on the collector surface.

  • Continue the process until a scaffold of the desired thickness is obtained.

  • After electrospinning, carefully remove the nanofiber mat from the collector and dry it in a vacuum oven at a moderate temperature (e.g., 45°C) for 24 hours to remove any residual solvent.[13]

III. Characterization of PES Nanofiber Scaffolds

Several techniques are used to characterize the physical, mechanical, and biological properties of the electrospun scaffolds.

  • Morphology and Fiber Diameter: Scanning Electron Microscopy (SEM) is the most common method to visualize the morphology of the nanofibers and measure their diameters.[16]

  • Porosity: The porosity of the scaffold can be determined using methods like the liquid displacement method or calculated from the apparent density of the scaffold and the density of the bulk polymer.[16]

  • Mechanical Properties: Uniaxial tensile testing is used to determine the mechanical properties of the scaffolds, such as Young's modulus, ultimate tensile strength, and elongation at break.[17]

  • Wettability: Contact angle measurements are performed to assess the hydrophilicity or hydrophobicity of the scaffold surface, which influences cell attachment.[4]

  • Drug Release: For drug-loaded scaffolds, the in vitro release profile is typically studied using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) to measure the concentration of the released drug over time in a release medium (e.g., phosphate-buffered saline).

Data Presentation

The following tables summarize typical quantitative data for electrospun PES scaffolds based on literature values.

Table 1: Electrospinning Parameters and Resulting Fiber Characteristics

PES Concentration (% w/v or w/w)Solvent SystemApplied Voltage (kV)Flow Rate (mL/h)Distance to Collector (cm)Average Fiber Diameter (nm)Reference(s)
22NMP300.02 (20 µL/min)10Not specified, but well-defined fibers[11]
25-26DMF:NMP (95:5 to 85:15 v/v)Not specifiedNot specifiedNot specified300 - 730[12]
Not SpecifiedTHF:DMF (3:1)120.45~160 µm thick membrane[13]
25DMF201.515Uniform fibers without beads[15]
10DMAc7.51.0Not specified261.5[4]

Table 2: Physical and Mechanical Properties of Electrospun PES Scaffolds

PropertyValueConditionsReference(s)
Porosity> 90%Not specified[7][11]
Pore Size1.8 µm18 kV, 10 cm distance, 20 µL/min flow rate[11]
Contact Angle81.10 ± 1.3°Pristine PES[4]
Tensile Strength~3 MPaPristine PES[4]
Strain (%)27.12%Pristine PES[4]
Tensile Strength5.4 - 6.1 MPaSulfonated PES[18]
Elongation (%)37.9 - 69.6%Sulfonated PES[18]

Visualizations

Experimental Workflow for Fabricating and Characterizing PES Nanofiber Scaffolds

G cluster_prep Solution Preparation cluster_electrospinning Electrospinning cluster_post Post-Processing & Characterization PES PES Polymer Mixing Mixing & Dissolution PES->Mixing Solvent Solvent (e.g., NMP, DMF) Solvent->Mixing Syringe Load Solution into Syringe Mixing->Syringe Setup Setup Apparatus (Voltage, Flow Rate, Distance) Syringe->Setup Spinning Electrospinning Process Setup->Spinning Drying Drying of Scaffold Spinning->Drying SEM Morphology (SEM) Drying->SEM Mechanical Mechanical Testing Drying->Mechanical Wettability Wettability (Contact Angle) Drying->Wettability Biological Biological Evaluation (Cell Culture, etc.) Drying->Biological

Caption: Workflow for PES nanofiber scaffold fabrication and characterization.

Factors Influencing Electrospun PES Nanofiber Properties

G cluster_solution Solution Parameters cluster_process Process Parameters cluster_ambient Ambient Parameters Concentration Polymer Concentration Nanofiber Nanofiber Properties (Diameter, Morphology, Porosity) Concentration->Nanofiber Viscosity Viscosity Viscosity->Nanofiber Conductivity Conductivity Conductivity->Nanofiber SurfaceTension Surface Tension SurfaceTension->Nanofiber Voltage Applied Voltage Voltage->Nanofiber FlowRate Flow Rate FlowRate->Nanofiber Distance Tip-to-Collector Distance Distance->Nanofiber Humidity Humidity Humidity->Nanofiber Temperature Temperature Temperature->Nanofiber

Caption: Key parameters affecting the properties of electrospun nanofibers.

Strategies for Drug Loading into PES Nanofiber Scaffolds

G cluster_methods DrugLoading Drug Loading Strategies Blending Blending Electrospinning (Drug mixed with polymer solution) DrugLoading->Blending SurfaceMod Surface Modification (Drug adsorbed or covalently bonded to fiber surface) DrugLoading->SurfaceMod Coaxial Co-axial Electrospinning (Drug in core, polymer as shell) DrugLoading->Coaxial DrugLoadedScaffold Drug-Loaded PES Scaffold Blending->DrugLoadedScaffold SurfaceMod->DrugLoadedScaffold Coaxial->DrugLoadedScaffold

Caption: Common methods for incorporating drugs into electrospun scaffolds.

References

Application Notes and Protocols for the Fabrication of Cation-Exchange Membranes from Sulfonated Polyethersulfone (sPES)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of cation-exchange membranes (CEMs) from sulfonated polyethersulfone (sPES). The following sections detail the necessary materials, step-by-step procedures for sulfonation and membrane casting, and protocols for characterizing the resulting membranes.

Overview and Principles

Polyethersulfone (PES) is a high-performance thermoplastic known for its excellent thermal and chemical stability, making it a suitable base polymer for ion-exchange membranes.[1] To function as a cation-exchange membrane, PES must be functionalized with negatively charged groups. This is typically achieved through sulfonation, where sulfonic acid groups (-SO₃H) are introduced onto the polymer backbone.[1][2] These sulfonic acid groups are responsible for the membrane's ability to selectively transport cations.[2]

The degree of sulfonation (DS) is a critical parameter that dictates the membrane's properties, including its ion-exchange capacity (IEC), water uptake, and proton conductivity.[1] A higher DS generally leads to a higher IEC and proton conductivity but can also result in excessive swelling and reduced mechanical stability.[2] Therefore, controlling the DS is crucial for optimizing membrane performance for specific applications such as electrodialysis, fuel cells, and drug delivery systems.[1][3]

This document outlines two primary methods for membrane fabrication from sPES: solvent evaporation and phase inversion.[1] The choice of method influences the membrane's morphology, with solvent evaporation typically producing dense membranes and phase inversion resulting in porous or asymmetric structures.[1][4]

Experimental Protocols

Sulfonation of Polyethersulfone (PES)

This protocol describes the sulfonation of PES using chlorosulfonic acid as the sulfonating agent.[1]

Materials:

  • Polyethersulfone (PES) pellets (dried at 120°C for 24 hours)[1]

  • Dichloromethane (DCM)

  • Chlorosulfonic acid (ClSO₃H)[1]

  • Methanol[5]

  • Deionized (DI) water

  • Nitrogen gas (N₂)

  • Magnetic stirrer and hotplate

  • Round bottom flask and condenser

Procedure:

  • In a round bottom flask under a nitrogen atmosphere, dissolve 20 g of dried PES pellets in 400 g of dichloromethane with stirring at room temperature.[1]

  • Slowly and gradually add a predetermined amount of chlorosulfonic acid (e.g., 15-25 cm³) to the PES solution. The ratio of chlorosulfonic acid to PES will determine the degree of sulfonation.[1]

  • Allow the reaction to proceed at room temperature for a specific duration (e.g., 60 minutes). The reaction time can be varied to control the degree of sulfonation.[1][5]

  • Quench the reaction by slowly adding 300 mL of methanol to the mixture.[5]

  • Filter the resulting sulfonated PES (sPES) polymer.

  • Wash the sPES polymer multiple times with deionized water until the pH of the filtrate is neutral (approximately 5-6).[1]

  • Dry the final sPES product in a vacuum oven at 120°C for 48 hours.[1]

Membrane Fabrication

This method produces dense, transparent membranes.[1]

Materials:

  • Sulfonated PES (sPES)

  • N,N-Dimethylformamide (DMF)[1]

  • Petri dishes

  • Doctor blade (optional, for controlled thickness)[1]

  • Oven

Procedure:

  • Prepare a 25 wt% polymer solution by dissolving 3 g of sPES in 9 g of DMF at 60°C for 4 hours with stirring.[1]

  • Cast the polymer solution into a petri dish. The thickness can be controlled using a doctor blade.[1]

  • Place the petri dish in an oven at a controlled temperature (e.g., 80°C) to evaporate the solvent. The evaporation time will influence the final membrane properties.[5]

  • Once the solvent has completely evaporated, carefully peel the sPES membrane from the petri dish.

  • Store the membrane in deionized water.

This method produces opaque, porous membranes.[1]

Materials:

  • Sulfonated PES (sPES)

  • N-Methyl-2-pyrrolidone (NMP)[5]

  • Deionized (DI) water

  • Glass plate

  • Casting knife[4]

Procedure:

  • Prepare a 15% sPES dope solution by dissolving 30 g of sPES in 170 g of NMP.[5]

  • Cast the sPES solution onto a clean, dry glass plate using a casting knife with a specific gap (e.g., 250 µm) to control the initial thickness.[4]

  • Optionally, allow the cast film to evaporate for a specific period (e.g., 0.5 to 24 hours) at room temperature before immersion. This evaporation step can influence the membrane's surface morphology and performance.[5]

  • Immerse the glass plate with the cast film into a coagulation bath of deionized water. The membrane will precipitate and detach from the glass plate.[5]

  • Keep the membrane in the DI water for at least 24 hours to ensure complete removal of the residual solvent. The water should be changed multiple times.[5]

  • Store the prepared membrane in fresh DI water.

Characterization Protocols

Determination of Ion-Exchange Capacity (IEC)

IEC is a measure of the number of milliequivalents of ions per gram of dry polymer.[5]

Materials:

  • sPES membrane sample

  • 1 M Hydrochloric acid (HCl)[5]

  • 2 M Sodium chloride (NaCl) solution[5]

  • 0.01 M Sodium hydroxide (NaOH) solution (standardized)

  • Phenolphthalein indicator[5]

  • Deionized (DI) water

  • Beakers, flasks, and burette

Procedure:

  • Immerse a pre-weighed dry membrane sample in 1 M HCl for 24 hours to ensure all sulfonic acid groups are in the H⁺ form.[5]

  • Rinse the membrane thoroughly with DI water to remove any excess surface acid.[5]

  • Immerse the protonated membrane in a known volume of 2 M NaCl solution for 24 hours. This will cause the H⁺ ions in the membrane to be exchanged with Na⁺ ions from the solution.[5]

  • Titrate the resulting solution (containing the exchanged H⁺ ions) with a standardized NaOH solution using phenolphthalein as an indicator.[5]

  • Calculate the IEC using the following formula:

    IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry

    Where:

    • V_NaOH is the volume of NaOH solution used in the titration (mL)[5]

    • C_NaOH is the concentration of the NaOH solution (mol/L)[5]

    • W_dry is the weight of the dry membrane sample (g)[5]

Measurement of Water Uptake

Water uptake is a measure of the amount of water a membrane can absorb.

Materials:

  • sPES membrane sample

  • Deionized (DI) water

  • Analytical balance

  • Kimwipes or filter paper

Procedure:

  • Immerse the membrane sample in DI water for at least 24 hours at room temperature to ensure it is fully hydrated.

  • Remove the membrane from the water, gently blot the surface with a Kimwipe or filter paper to remove excess surface water, and immediately weigh it to obtain the wet weight (W_wet).

  • Dry the membrane sample in a vacuum oven at 80°C until a constant weight is achieved. This is the dry weight (W_dry).

  • Calculate the water uptake using the following formula:

    Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100

Data Presentation

The following tables summarize typical quantitative data for sPES cation-exchange membranes.

Table 1: Properties of sPES Membranes with Varying Degrees of Sulfonation

Degree of Sulfonation (%)Ion-Exchange Capacity (IEC) (meq/g)Water Uptake (%)Proton Conductivity (S/cm)
40~1.44[1][6]--
421.5[5]--
832.67[5]--

Note: "-" indicates data not available in the cited sources.

Table 2: Performance of sPES Membranes Fabricated with Different Solvent Evaporation Times

Membrane TypeSolvent Evaporation Time (h)Current Density (A/m²)
PES397[5]
sPES1130[5]

Visualizations

The following diagrams illustrate the key experimental workflows.

Sulfonation_Process cluster_0 Sulfonation Reaction PES PES Pellets Dissolution Dissolve in Dichloromethane PES->Dissolution Reaction Add Chlorosulfonic Acid (Room Temperature) Dissolution->Reaction Quenching Quench with Methanol Reaction->Quenching Filtration Filter Quenching->Filtration Washing Wash with DI Water (until neutral pH) Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying sPES Sulfonated PES (sPES) Drying->sPES

Caption: Workflow for the sulfonation of PES.

Membrane_Fabrication cluster_A Method A: Solvent Evaporation cluster_B Method B: Phase Inversion sPES Sulfonated PES (sPES) Dissolve_A Dissolve sPES in DMF sPES->Dissolve_A Dissolve_B Dissolve sPES in NMP sPES->Dissolve_B Cast_A Cast Solution Dissolve_A->Cast_A Evaporate Evaporate Solvent Cast_A->Evaporate Peel_A Peel Membrane Evaporate->Peel_A Dense_Membrane Dense Membrane Peel_A->Dense_Membrane Cast_B Cast Solution Dissolve_B->Cast_B Immerse Immerse in Water Bath Cast_B->Immerse Wash_B Wash Membrane Immerse->Wash_B Porous_Membrane Porous Membrane Wash_B->Porous_Membrane

Caption: Membrane fabrication workflows.

Characterization_Workflow cluster_IEC IEC Measurement cluster_WU Water Uptake Measurement Membrane sPES Membrane Protonate Protonate in HCl Membrane->Protonate Hydrate Hydrate in DI Water Membrane->Hydrate Exchange Exchange H+ with Na+ in NaCl Protonate->Exchange Titrate Titrate with NaOH Exchange->Titrate Calculate_IEC Calculate IEC Titrate->Calculate_IEC Weigh_Wet Weigh Wet Membrane Hydrate->Weigh_Wet Dry_Membrane Dry Membrane Weigh_Wet->Dry_Membrane Weigh_Dry Weigh Dry Membrane Dry_Membrane->Weigh_Dry Calculate_WU Calculate Water Uptake Weigh_Dry->Calculate_WU

Caption: Membrane characterization workflow.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Sulfone Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfone drugs, a class of synthetic antimicrobial agents, are of significant clinical importance, with dapsone (4,4'-diaminodiphenyl sulfone) being a cornerstone in the treatment of leprosy and other inflammatory conditions. The accurate and sensitive quantification of these drugs in various matrices, including pharmaceutical formulations and biological fluids, is crucial for ensuring therapeutic efficacy and safety. Gas chromatography (GC) offers a powerful analytical technique for the separation and determination of sulfone drugs, often providing high resolution and sensitivity.

Due to the polar nature and low volatility of many sulfone drugs, derivatization is a common and often necessary step to convert the analytes into more volatile and thermally stable forms suitable for GC analysis.[1] This application note provides detailed protocols for the analysis of sulfone drugs using gas chromatography, including sample preparation, derivatization, and chromatographic conditions.

Principle of Analysis

The fundamental principle involves the extraction of sulfone drugs from the sample matrix, followed by a chemical derivatization process to enhance their volatility. The derivatized analytes are then introduced into a gas chromatograph, where they are separated based on their differential partitioning between a stationary phase and a mobile gas phase. A detector at the end of the column provides a signal proportional to the amount of each separated compound. For sulfone drugs, common detectors include the electron-capture detector (ECD), flame ionization detector (FID), nitrogen-phosphorus detector (NPD), and mass spectrometry (MS) for more definitive identification.[2][3]

Experimental Workflow

The general workflow for the GC analysis of sulfone drugs is depicted below.

GC Analysis Workflow for Sulfone Drugs cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tablets) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Extraction of analytes Cleanup Column Chromatography or other purification Extraction->Cleanup Removal of interferences Derivatization Chemical Modification (e.g., Iodination, Acylation) Cleanup->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detection Detection (e.g., ECD, MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification and Reporting Data_Acquisition->Quantification

GC Analysis Workflow

Protocol 1: Analysis of Dapsone (DDS) and Monoacetyldapsone (MADDS) in Plasma

This protocol is based on the conversion of dapsone and its metabolite to their iodo derivatives for enhanced detection by an electron-capture detector.[2]

Reagents and Materials
  • Dapsone (DDS) and Monoacetyldapsone (MADDS) standards

  • 3,3'-diaminodiphenyl sulfone (m-DDS) and 3-acetamidophenyl-3'-aminophenyl sulfone (m-MADDS) as internal standards

  • Toluene, analytical grade

  • Sodium hydroxide (NaOH), 1N solution

  • Hydrochloric acid (HCl), concentrated

  • Iodine solution (5% iodine in 10% potassium iodide in water)

  • Sodium bisulfite, saturated solution

  • Nitrogen gas, high purity

  • GC column: Glass column (e.g., 6 ft x 4 mm i.d.) packed with a suitable stationary phase (e.g., 3% OV-17 on 100/120 mesh Gas Chrom Q)

Sample Preparation and Derivatization
  • Extraction:

    • To 1 mL of plasma in a centrifuge tube, add 100 µL of the internal standard solution (a mixture of m-DDS and m-MADDS in methanol).

    • Add 1 mL of 1N NaOH and 5 mL of toluene.

    • Vortex for 1 minute and centrifuge at 2000 rpm for 10 minutes.

    • Transfer the organic (toluene) layer to a clean tube.

    • Repeat the extraction with another 5 mL of toluene and combine the organic layers.

  • Derivatization:

    • Evaporate the combined toluene extracts to dryness at 60°C under a stream of nitrogen.

    • To the dried residue, add 0.2 mL of the iodine solution.

    • Let the reaction proceed at room temperature for 20 minutes.

    • Destroy excess iodine by adding 1-2 drops of saturated sodium bisulfite solution.

    • Add 1 mL of water and 1 mL of toluene. Vortex and centrifuge.

    • Transfer the toluene layer to a clean vial for GC analysis.

Gas Chromatography Conditions
ParameterValue
Column 6 ft x 4 mm i.d. glass column packed with 3% OV-17 on 100/120 mesh Gas Chrom Q
Injector Temperature 260°C
Detector Temperature 300°C (Electron Capture Detector)
Oven Temperature Isothermal at 250°C
Carrier Gas Nitrogen at a flow rate of 60 mL/min
Injection Volume 1-5 µL
Derivatization Pathway of Dapsone

The primary amino groups of dapsone are converted to iodo groups, which significantly enhances the molecule's volatility and its response to an electron-capture detector.

Dapsone Derivatization Dapsone Dapsone (4,4'-diaminodiphenyl sulfone) Iodo_Dapsone Di-iodo-dapsone Dapsone->Iodo_Dapsone  Iodine Solution (I₂/KI)

Dapsone Iodination Reaction

Protocol 2: Screening of Sulfonamides in Eggs by GC-MS

This protocol involves a derivatization procedure using diazomethane followed by pentafluoropropionic acid anhydride for the analysis of a range of sulfonamides.[4]

Reagents and Materials
  • Sulfonamide standards (e.g., sulfadiazine, sulfamethazine)

  • Deuterated sulfadiazine (internal standard)

  • Acetonitrile, HPLC grade

  • Acetic acid, glacial

  • Diazomethane (handle with extreme caution in a fume hood)

  • Pentafluoropropionic acid anhydride (PFPA)

  • Cation and anion exchange solid-phase extraction (SPE) cartridges

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Sample Preparation and Derivatization
  • Extraction and Clean-up:

    • Homogenize 10 g of egg sample with 20 mL of acetonitrile.

    • Centrifuge and collect the supernatant.

    • Acidify the extract with acetic acid.

    • Perform a clean-up step using cation and anion exchange SPE cartridges.[4]

  • Derivatization:

    • Evaporate the cleaned extract to dryness.

    • Reconstitute the residue in a suitable solvent and derivatize with diazomethane.

    • Following methylation, perform a second derivatization step with pentafluoropropionic acid anhydride.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
ParameterValue
Column 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms or equivalent
Injector Temperature 250°C
MS Transfer Line 280°C
Oven Program Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50-550 amu

Quantitative Data Summary

The following table summarizes the performance characteristics of the described GC methods for sulfone drug analysis.

Analyte(s)MatrixDerivatizationDetectorRecovery (%)Reference
Dapsone (DDS), Monoacetyldapsone (MADDS)PlasmaIodinationECD> 90[2]
SulfachloropyridazineEggDiazomethane + Pentafluoropropionic acid anhydrideMS54[4]
SulfamethazineEggDiazomethane + Pentafluoropropionic acid anhydrideMS135.5[4]
Dimethyl sulfone-Not specifiedFID/NPD-[3]
Topiramate-Not specifiedFID/NPD-[3]

Conclusion

Gas chromatography, particularly when coupled with appropriate derivatization techniques and sensitive detectors like ECD or MS, provides robust and reliable methods for the analysis of sulfone drugs. The protocols detailed in this application note offer a starting point for researchers and scientists in the development and validation of analytical methods for these important pharmaceutical compounds. Proper optimization of extraction, derivatization, and chromatographic conditions is essential to achieve the desired sensitivity, selectivity, and accuracy for specific applications.

References

Application Notes & Protocols: Polyethersulfone (PES)-Based Composites for Biomedical Implants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Polyethersulfone (PES) in Biomedical Applications

Polyethersulfone (PES) is a high-performance amorphous thermoplastic known for its excellent mechanical strength, thermal stability, and chemical resistance.[1] These properties, combined with its inherent biocompatibility, make it a compelling candidate for the fabrication of biomedical implants, particularly in orthopedic and dental applications.[2] Unmodified PES, however, is bioinert, meaning it does not elicit a specific biological response to promote tissue integration. To enhance its bioactivity and tailor its mechanical properties to better mimic human bone, PES is often compounded with various reinforcing agents and bioactive materials to create advanced composites.[2][3]

This document provides an overview of common PES-based composite formulations, presents key performance data, and details standardized protocols for fabrication and evaluation.

Composite Formulations and Data Presentation

The integration of fillers into a PES matrix can significantly alter the material's properties. Bioactive ceramics like hydroxyapatite (HA) are added to promote osseointegration, while reinforcing fibers such as carbon fiber are used to increase strength and stiffness for load-bearing applications.

Mechanical Properties of PES-Based Composites

The mechanical performance of composite implants is critical, especially for orthopedic applications where they must withstand physiological loads. The elastic modulus of an implant should ideally match that of the surrounding bone to prevent stress shielding, a phenomenon where the implant carries too much of the load, leading to bone resorption.[4] The following tables summarize the mechanical properties of common PES composite systems.

(Note: Data for PES/Hydroxyapatite composites are often extrapolated from studies on similar high-performance polymers like PEEK, as they exhibit comparable composite behavior.[4][5])

Table 1: Mechanical Properties of PES/Hydroxyapatite (HA) Composites (PEEK/HA data as representative)

Composite Formulation (wt%)Elastic Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)Citation(s)
Neat PEEK (0% HA)1.97 ± 0.15100 ± 0.8> 60[5]
PEEK + 10% HA2.36 ± 0.2095 ± 3.1863[5]
PEEK + 20% HA2.55 ± 0.1888 ± 4.1245[5]
PEEK + 30% HA2.79 ± 0.1674 ± 3.4623[5]
Human Cortical Bone (Range)7 - 3050 - 1931 - 3[3][4]

Table 2: Mechanical Properties of PES/Fiber Reinforced Composites

Composite FormulationFlexural Modulus (GPa)Flexural Strength (MPa)Tensile Strength (MPa)Citation(s)
Neat PES2.613087[1]
PES + 3 wt% Glass Fiber--116.8[6]
PES + 5 wt% Glass Fiber3.9165.295.5[6]
PES + 5 wt% Basalt Fiber5.8196.5129.5[6]
Biocompatibility and Bioactivity Data

The ultimate success of a biomedical implant depends on its interaction with the host tissue. Biocompatibility assays are crucial for determining if a material is cytotoxic, while bioactivity assessments evaluate its ability to promote favorable cellular responses, such as cell proliferation and differentiation into bone-forming cells (osteoblasts).

Table 3: In Vitro Biocompatibility of PES-Based Composites

Composite FormulationCell TypeAssayResult (Relative to Control)Citation(s)
Composite Cement (C1)Mesenchymal Stem CellsMTT (3 days)98.08% Viability[7]
Composite Cement (C2)Mesenchymal Stem CellsMTT (3 days)97.33% Viability[7]
UTCP/MAC CompositeMG-63 Osteoblast-like cellsCell Viability (14 days)~96.0% Viability[8]
HAp/Mg/Ti Oxide ScaffoldHuman Fibroblast CellsMTT (48 hours)149.72% Viability[9]

Table 4: In Vitro Osteogenic Potential of Bioactive Composites

Composite FormulationCell TypeTime PointAlkaline Phosphatase (ALP) ActivityCitation(s)
Composite Cement (C1)Mesenchymal Stem Cells1-3 Days209.2 u/L[7]
Composite Cement (C1)Mesenchymal Stem Cells5-7 Days279.4 u/L[7]
Composite Cement (C2)Mesenchymal Stem Cells1-3 Days193.0 u/L[7]
Composite Cement (C2)Mesenchymal Stem Cells5-7 Days284.3 u/L[7]
PLLA-HA ScaffoldMesenchymal Stem Cells7 DaysSignificantly higher than control[10]

Experimental Protocols

Detailed and reproducible methodologies are essential for the evaluation of novel biomaterials. The following sections provide step-by-step protocols for composite fabrication and key in vitro analyses.

Protocol 1: Scaffold Fabrication via Solvent Casting & Particulate Leaching (SCPL)

This technique is widely used to create porous scaffolds with interconnected pore networks, which are essential for tissue ingrowth.[11][12]

Materials:

  • Polyethersulfone (PES) powder

  • Bioactive ceramic powder (e.g., Hydroxyapatite), sieved to desired particle size

  • Organic solvent (e.g., N-methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))

  • Porogen: Sodium chloride (NaCl) crystals, sieved to a specific size range (e.g., 200-400 µm) to control pore size

  • Deionized water

  • Teflon or glass mold

Procedure:

  • Polymer Solution Preparation: Dissolve a defined weight percentage of PES powder in the chosen organic solvent. Stir the mixture at room temperature using a magnetic stirrer until the polymer is completely dissolved.

  • Addition of Fillers: If creating a composite, add the pre-weighed bioactive ceramic powder to the polymer solution. Continue stirring until a homogenous suspension is achieved. Sonication may be used to improve particle dispersion.

  • Porogen Addition: Add the sieved NaCl particles to the polymer/ceramic slurry. The polymer-to-salt ratio will determine the final porosity of the scaffold (a common ratio is 1:4 by weight).[12] Mix thoroughly to ensure uniform distribution of the salt particles.

  • Casting: Pour the resulting slurry into the mold. Ensure the mixture is spread evenly.

  • Solvent Evaporation: Place the mold in a fume hood at room temperature for 24-48 hours to allow the solvent to evaporate completely, leaving a solid composite block of polymer and salt.

  • Particulate Leaching: Immerse the solid block in a large volume of deionized water. The water will dissolve and leach out the NaCl particles.[13]

  • Washing: Replace the deionized water every 12 hours for a period of 72 hours to ensure all salt is removed.

  • Drying: After leaching, freeze the scaffold and then lyophilize (freeze-dry) it for 48 hours to remove all water without collapsing the porous structure. The resulting product is a porous PES-based composite scaffold.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric test used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] It is a standard method for evaluating the biocompatibility of biomaterials according to ISO 10993-5.

Materials:

  • PES composite scaffold (sterilized via ethylene oxide or gamma irradiation)

  • Osteoblast or Mesenchymal Stem Cell (MSC) line

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or isopropanol with 0.04 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Sample Preparation: Place the sterilized scaffold material into wells of a 96-well plate. Some protocols may require the creation of material extracts by incubating the material in culture medium for 24-72 hours, and then applying the extract to cells.

  • Cell Seeding: Seed cells into the wells containing the material (for direct contact test) or into empty wells (for extract test) at a density of 1x10⁴ to 5x10⁴ cells/well. Include control wells with cells only (positive control) and wells with medium only (blank).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours under the same conditions. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the positive control after subtracting the blank absorbance: Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

Protocol 3: Osteogenic Differentiation Assessment (Alkaline Phosphatase Activity)

Alkaline Phosphatase (ALP) is an early marker for osteoblast differentiation.[14] Measuring its activity is a common method to assess the osteoinductive potential of a biomaterial.

Materials:

  • PES composite scaffold (sterilized)

  • Mesenchymal Stem Cells (MSCs)

  • Basal medium and Osteogenic Differentiation Medium (ODM - basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Stop solution (e.g., 3 M NaOH)

  • Cell lysis buffer (e.g., 0.1% Triton X-100)

  • 24-well cell culture plate

  • Microplate reader

Procedure:

  • Sample Preparation & Cell Seeding: Place sterilized scaffolds in a 24-well plate. Seed MSCs onto the scaffolds and control wells (tissue culture plastic) at a density of 2x10⁴ cells/well.

  • Culture: Culture the cells in basal medium until they reach 70-80% confluency. Then, switch to Osteogenic Differentiation Medium.

  • Incubation: Incubate for desired time points (e.g., 7, 14, 21 days), changing the medium every 2-3 days.

  • Cell Lysis: At each time point, rinse the samples with PBS. Add 200 µL of cell lysis buffer to each well and incubate for 30 minutes at 37°C.

  • ALP Reaction: Transfer 50 µL of the cell lysate from each well to a new 96-well plate. Add 100 µL of pNPP substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Normalization (Optional but Recommended): To account for differences in cell number, normalize the ALP activity to the total protein content or DNA content of the lysate from a parallel sample.

  • Data Analysis: Create a standard curve using known concentrations of p-nitrophenol. Calculate the ALP activity (e.g., in µmol/min/mg of protein) for each sample.

Visualized Workflows and Relationships

Diagrams can clarify complex experimental processes and the logical connections between material properties and outcomes.

G cluster_0 Material Fabrication (SCPL) A Dissolve PES in Solvent B Add Bioactive Filler (e.g., Hydroxyapatite) A->B C Add Porogen (NaCl Particles) B->C D Cast Slurry into Mold C->D E Evaporate Solvent (24-48h) D->E F Leach Porogen (Deionized Water, 72h) E->F G Freeze-Dry Scaffold (48h) F->G H Porous Composite Scaffold G->H

Caption: Workflow for fabricating a porous PES composite scaffold using the SCPL method.

G cluster_1 In Vitro Evaluation Pathway PES_Comp PES Composite Scaffold Cytotoxicity Cytotoxicity Test (MTT Assay) PES_Comp->Cytotoxicity Osteogenesis Osteogenic Potential (ALP Assay) PES_Comp->Osteogenesis Bioactivity Apatite Formation (SBF Immersion) PES_Comp->Bioactivity Biocompatible Biocompatible? (>70% Viability) Cytotoxicity->Biocompatible Osteoinductive Osteoinductive? (Increased ALP) Osteogenesis->Osteoinductive Bioactive Bioactive? (Apatite Layer) Bioactivity->Bioactive

Caption: Logical workflow for the in vitro evaluation of PES composite scaffolds.

G cluster_2 Composition-Property Relationship PES PES Matrix HA Add Hydroxyapatite (Bioactive Ceramic) PES->HA CF Add Carbon Fiber (Reinforcement) PES->CF Bioactivity Increased Bioactivity & Osseointegration HA->Bioactivity Stiffness Increased Stiffness & Strength HA->Stiffness CF->Stiffness StressShield Reduced Stress Shielding Stiffness->StressShield

Caption: Relationship between composite additives and resulting material properties.

References

Application Notes and Protocols for the Development of Proton Exchange Membranes (PEMs) using Sulfonated Poly(Ether Sulfone) (sPES)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, fabrication, and characterization of sulfonated poly(ether sulfone) (sPES) based proton exchange membranes (PEMs) for fuel cell applications. The information compiled herein is intended to guide researchers in developing high-performance PEMs as alternatives to commercially available perfluorinated membranes like Nafion.[1][2]

Introduction to sPES for Fuel Cell Applications

Poly(ether sulfone) (PES) is a high-performance engineering thermoplastic known for its excellent thermal and mechanical stability, chemical resistance, and film-forming capabilities.[2][3] These properties make it a suitable candidate for the development of proton exchange membranes. Through a post-sulfonation process, sulfonic acid groups (-SO3H) are introduced onto the aromatic backbone of the PES polymer, rendering it proton conductive.[3][4] The resulting sulfonated poly(ether sulfone) (sPES) is a promising material for PEMs due to its tunable properties and lower cost compared to benchmark materials.[1][4]

The degree of sulfonation (DS) is a critical parameter that dictates the physicochemical properties of the sPES membrane, including its ion exchange capacity (IEC), water uptake, proton conductivity, and mechanical strength.[4][5] A higher DS generally leads to increased proton conductivity but can also result in excessive swelling and reduced mechanical stability.[2][4] Therefore, optimizing the DS is crucial for achieving a balance between performance and durability in fuel cell applications. Researchers have also explored the development of sPES-based composite membranes by incorporating inorganic or organic fillers to further enhance specific properties.[2][3]

Data Presentation: Properties of sPES Membranes

The following tables summarize key quantitative data for various sPES and sPES-based composite membranes reported in the literature. This data allows for a comparative analysis of membrane properties.

Table 1: Physicochemical Properties of Pristine and Composite sPES Membranes

Membrane CompositionDegree of Sulfonation (DS) (%)Ion Exchange Capacity (IEC) (meq/g)Water Uptake (%)Proton Conductivity (S/cm)Temperature (°C)Relative Humidity (%)
Pristine sPES52.9--4.19 x 10⁻³Room Temp.-
sPES/BiTMA-1052.91.5 - 2.0-10 x 10⁻³Room Temp.-
sPES/Bi₂MoO₆-1552.91.8 - 2.2-7.314 x 10⁻³Room Temp.-
sPES/PEI (1.5:1 ratio)-2.7-0.091--
sPES/APEI (1.5:1 ratio)-3.0-0.093--
s-MoS₂/sPES (5 wt%)---11.8 x 10⁻³30-
SPAES-140-PEI-3---0.1280-
SPES/GO (1 wt%)--40.14.3 x 10⁻³Room Temp.-

Data sourced from multiple studies for comparative purposes.[1][2][3][6][7]

Table 2: Fuel Cell Performance of sPES-Based Membranes

Membrane Electrode Assembly (MEA)Operating Temperature (°C)Relative Humidity (%)Peak Power Density (mW/cm²)Reference
SPAES-140-PEI-380100144[1]
Pristine sPES (DMFC)80-31.5[2]
s-MoS₂/sPES (5 wt%) (DMFC)80-60[2]
S-PESTDRoom Temp.-Superior to Nafion®[8]
S-PESBRoom Temp.-Comparable to Nafion®[8]

DMFC denotes Direct Methanol Fuel Cell application.

Experimental Protocols

This section provides detailed methodologies for the synthesis of sPES, fabrication of membranes, and their subsequent characterization.

Protocol for Synthesis of Sulfonated Poly(Ether Sulfone) (sPES)

This protocol is based on the post-sulfonation of commercial PES pellets using concentrated sulfuric acid.

Materials:

  • Poly(ether sulfone) (PES) pellets

  • Concentrated sulfuric acid (98%)

  • Deionized (DI) water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Temperature-controlled oil bath

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dry the PES pellets in a vacuum oven at 120 °C for at least 2 hours to remove any residual moisture.[9]

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, slowly add the dried PES pellets to a predetermined volume of concentrated sulfuric acid (e.g., to make a 10% w/v solution) at 30 °C under vigorous stirring to ensure the polymer dissolves completely.[2]

  • Once a homogenous solution is obtained, heat the reaction mixture to the desired sulfonation temperature (e.g., 60 °C) using a temperature-controlled oil bath and maintain for a specific duration (e.g., 6 hours). The reaction time and temperature can be varied to control the degree of sulfonation.[2][4]

  • After the desired reaction time, cool the mixture to room temperature while continuing to stir.

  • Slowly precipitate the sulfonated polymer by pouring the viscous solution into a large beaker of ice-cold deionized water under constant stirring.

  • Collect the precipitated sPES polymer by vacuum filtration using a Buchner funnel.

  • Wash the polymer repeatedly with DI water until the filtrate reaches a neutral pH (pH 6-7). This step is crucial to remove any residual acid.[10]

  • Dry the purified sPES polymer in a vacuum oven at 80 °C for 24 hours.[10]

Protocol for sPES Membrane Fabrication by Solution Casting

Materials:

  • Synthesized sPES polymer

  • N,N-dimethylacetamide (DMAc) or other suitable solvent

  • Glass plate or Petri dish

Equipment:

  • Magnetic stirrer and stir bar

  • Beaker

  • Doctor blade (optional, for controlled thickness)

  • Leveling table

  • Oven

Procedure:

  • Dissolve a specific amount of the dried sPES polymer in a suitable solvent like DMAc (e.g., 20% w/v) in a beaker with magnetic stirring until a homogenous and viscous solution is formed.[11]

  • Pour the polymer solution onto a clean, flat glass plate or into a Petri dish placed on a leveling table.

  • For controlled thickness, a doctor's blade can be used to spread the solution evenly across the glass plate.[6]

  • Place the cast membrane in an oven at a controlled temperature (e.g., 70-80 °C) for a sufficient time (e.g., 24 hours) to allow for slow evaporation of the solvent.[6][9]

  • After drying, carefully peel the membrane from the glass substrate. Immersion in deionized water can facilitate this process.[9]

  • Store the prepared sPES membrane in deionized water until further characterization.

Protocol for Characterization of sPES Membranes

The IEC represents the number of milliequivalents of ions per gram of the dry polymer and is a measure of the sulfonic acid group content.[12]

Procedure:

  • Immerse a pre-weighed dry membrane sample (W_dry) in a known volume of a saturated NaCl solution for 24 hours to exchange the H+ ions with Na+ ions.

  • Remove the membrane and titrate the liberated H+ ions in the NaCl solution with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).

  • The IEC is calculated using the following equation: IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used for titration (L), C_NaOH is the concentration of the NaOH solution (mol/L), and W_dry is the mass of the dry membrane (g).

Water uptake is a critical parameter that influences proton conductivity and dimensional stability.[12]

Procedure:

  • Immerse a pre-weighed dry membrane sample (W_dry) in deionized water at a specific temperature (e.g., room temperature or 80 °C) for 24 hours.

  • After immersion, remove the membrane, gently wipe the surface with filter paper to remove excess water, and immediately weigh the wet sample (W_wet).

  • The water uptake is calculated as follows: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100

Proton conductivity is typically measured using electrochemical impedance spectroscopy (EIS).[13][14]

Procedure:

  • Cut a sample of the hydrated membrane to a specific size.

  • Place the membrane in a through-plane conductivity cell with two blocking electrodes (e.g., stainless steel or platinum).[13][14]

  • Connect the cell to an impedance analyzer.

  • Measure the impedance of the membrane over a range of frequencies (e.g., 1 Hz to 1 MHz).

  • The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • The proton conductivity (σ) is calculated using the formula: σ (S/cm) = L / (R × A) where L is the thickness of the membrane (cm) and A is the cross-sectional area of the electrode (cm²).[15]

Visualizations

The following diagrams illustrate the key workflows and relationships in the development of sPES membranes for fuel cells.

experimental_workflow cluster_synthesis sPES Synthesis cluster_fabrication Membrane Fabrication cluster_characterization Membrane Characterization cluster_testing Fuel Cell Testing PES Poly(ether sulfone) Pellets Sulfonation Sulfonation in Conc. H2SO4 PES->Sulfonation Precipitation Precipitation in Ice Water Sulfonation->Precipitation Washing Washing to Neutral pH Precipitation->Washing Drying_sPES Drying of sPES Polymer Washing->Drying_sPES Dissolution Dissolution of sPES in Solvent Drying_sPES->Dissolution Casting Solution Casting on Glass Plate Dissolution->Casting Drying_Membrane Solvent Evaporation Casting->Drying_Membrane Peeling Membrane Peeling Drying_Membrane->Peeling IEC Ion Exchange Capacity (IEC) Peeling->IEC WaterUptake Water Uptake & Swelling Peeling->WaterUptake Conductivity Proton Conductivity (EIS) Peeling->Conductivity Thermal Thermal Stability (TGA) Peeling->Thermal Mechanical Mechanical Properties Peeling->Mechanical MEA MEA Fabrication Peeling->MEA Performance Polarization Curve & Power Density MEA->Performance

Caption: Experimental workflow for sPES membrane development.

property_relationships DS Degree of Sulfonation (DS) IEC Ion Exchange Capacity (IEC) DS->IEC Increases WaterUptake Water Uptake & Swelling DS->WaterUptake Increases ProtonConductivity Proton Conductivity DS->ProtonConductivity Increases MechanicalStability Mechanical Stability DS->MechanicalStability Decreases IEC->ProtonConductivity Directly proportional WaterUptake->ProtonConductivity Facilitates WaterUptake->MechanicalStability Reduces FuelCellPerformance Fuel Cell Performance ProtonConductivity->FuelCellPerformance Improves MechanicalStability->FuelCellPerformance Crucial for durability

Caption: sPES property relationships.

References

Application Notes and Protocols: Determining the Degree of Sulfonation in Polymers via Titration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degree of sulfonation (DS) is a critical parameter of sulfonated polymers, profoundly influencing their physicochemical properties such as ion exchange capacity (IEC), hydrophilicity, conductivity, and mechanical strength.[1][2] Accurate determination of the DS is essential for tailoring these polymers for a wide range of applications, including proton exchange membranes in fuel cells, drug delivery systems, and water treatment technologies.[1][3] Titration methods offer a reliable and accessible means to quantify the sulfonic acid groups present in a polymer, thereby allowing for the calculation of the DS.

This document provides detailed protocols for determining the DS of sulfonated polymers using direct titration, back titration, and conductometric titration methods.

Principle of Titration for Degree of Sulfonation

The fundamental principle behind using titration to determine the DS lies in the classic acid-base neutralization reaction. The sulfonic acid groups (-SO₃H) appended to the polymer backbone are strong acids. By titrating a known amount of the sulfonated polymer with a standardized basic solution, the number of moles of sulfonic acid groups can be determined. This value is then used to calculate the Ion Exchange Capacity (IEC), which is a measure of the number of milliequivalents of ions per gram of dry polymer. The DS can then be calculated from the IEC and the molecular weights of the polymer repeating unit and the sulfonic acid group.

Experimental Protocols

Direct Titration Protocol

Direct titration is a straightforward method suitable for soluble sulfonated polymers. It involves the direct titration of the polymer solution with a standardized base.

Materials and Reagents:

  • Sulfonated polymer sample

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M or 0.1 M)

  • Phenolphthalein indicator

  • Burette, beaker, magnetic stirrer, and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount (e.g., 0.3 g) of the dried sulfonated polymer sample.[3]

  • Dissolve the polymer in a known volume of deionized water in a beaker. Gentle heating or stirring may be required to facilitate dissolution.

  • Add a few drops of phenolphthalein indicator to the polymer solution.

  • Titrate the polymer solution with the standardized NaOH solution while continuously stirring.

  • The endpoint is reached when the solution turns from colorless to a persistent faint pink.

  • Record the volume of NaOH solution used.

  • Perform the titration in triplicate to ensure accuracy.

Calculations:

  • Ion Exchange Capacity (IEC) (meq/g):

    Where:

    • V_NaOH is the volume of NaOH solution used in liters (L).

    • C_NaOH is the concentration of the NaOH solution in mol/L.

    • W_polymer is the weight of the dry polymer sample in grams (g).

  • Degree of Sulfonation (DS):

    Where:

    • M_RU is the molecular weight of the non-sulfonated repeating unit of the polymer in g/mol .

    • M_SO3H is the molecular weight of the sulfonic acid group (81 g/mol ).

Back Titration Protocol

Back titration is particularly useful for insoluble or cross-linked sulfonated polymers where direct titration is challenging.[1][4] This method involves adding a known excess of a standardized base to the polymer and then titrating the unreacted base with a standardized acid.[5][6][7]

Materials and Reagents:

  • Sulfonated polymer sample

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Standardized sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) solution (e.g., 0.003 M or 0.01 M)

  • Universal indicator or a pH meter

  • Beakers, flasks, burette, magnetic stirrer, and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount (e.g., 0.025 g) of the dried sulfonated polymer sample.[4]

  • Immerse the polymer sample in a known excess volume of standardized NaOH solution (e.g., 10 mL of 0.01 M NaOH) in a sealed container.[4]

  • Allow the mixture to equilibrate for an extended period (e.g., 72 hours) with occasional shaking to ensure complete neutralization of the sulfonic acid groups.[4]

  • After equilibration, carefully transfer a known volume of the supernatant to a clean beaker.

  • Add a few drops of universal indicator or use a pH meter to monitor the pH.

  • Titrate the excess NaOH in the supernatant with the standardized acid solution until the endpoint is reached (neutral pH).[4]

  • Record the volume of the acid solution used.

  • Perform a blank titration with the same volume of the initial NaOH solution without the polymer sample to determine the exact initial amount of base.

Calculations:

  • Moles of NaOH reacted with the polymer:

    Where:

    • Moles_NaOH_initial is calculated from the blank titration.

    • Moles_NaOH_excess is calculated from the titration with the acid.

  • Ion Exchange Capacity (IEC) (meq/g):

  • Degree of Sulfonation (DS): Use the same formula as in the direct titration method.

Conductometric Titration Protocol

Conductometric titration is a sensitive method that relies on the change in electrical conductivity of the solution during the titration.[8] It is particularly useful for colored or turbid solutions where visual indicators are ineffective.

Materials and Reagents:

  • Sulfonated polymer sample

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Conductivity meter and probe

  • Burette, beaker, magnetic stirrer, and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of the dried sulfonated polymer and dissolve it in deionized water.

  • Immerse the conductivity probe into the solution and allow the reading to stabilize.

  • Add the standardized NaOH solution from the burette in small, known increments.

  • After each addition, stir the solution and record the conductivity reading.

  • Continue the titration well past the equivalence point.

  • Plot the conductivity values as a function of the volume of NaOH added. The plot will consist of two lines with different slopes. The intersection of these lines corresponds to the equivalence point.

Calculations:

The volume of NaOH at the equivalence point is used to calculate the IEC and DS using the same formulas as in the direct titration method.

Data Presentation

Quantitative data from the titration experiments should be summarized in a clear and structured table for easy comparison.

Sample ID Polymer Weight (g) Titrant Concentration (M) Titration Volume (mL) IEC (meq/g) Degree of Sulfonation (DS) (%)
Sample A0.3050.0115.21.5065
Sample B0.2980.0112.51.2658
Sample C0.3120.0118.91.8375

Visualizations

Experimental Workflows

Direct_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Polymer dissolve Dissolve in DI Water weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with NaOH add_indicator->titrate endpoint Observe Endpoint titrate->endpoint record_vol Record Volume endpoint->record_vol calculate Calculate IEC & DS record_vol->calculate

Caption: Workflow for Direct Titration.

Back_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Polymer add_excess_naoh Add Excess NaOH weigh->add_excess_naoh equilibrate Equilibrate add_excess_naoh->equilibrate take_supernatant Take Supernatant equilibrate->take_supernatant titrate_acid Titrate with Acid take_supernatant->titrate_acid endpoint Determine Endpoint titrate_acid->endpoint record_vol Record Volume endpoint->record_vol calculate Calculate IEC & DS record_vol->calculate

Caption: Workflow for Back Titration.

Logical Relationship

Titration_Principle Polymer_SO3H Sulfonated Polymer (-SO3H) Titration Titration with Base (e.g., NaOH) Polymer_SO3H->Titration Moles_SO3H Determine Moles of -SO3H Titration->Moles_SO3H IEC Calculate Ion Exchange Capacity (IEC) Moles_SO3H->IEC DS Calculate Degree of Sulfonation (DS) IEC->DS

Caption: Principle of DS Determination.

Troubleshooting and Considerations

  • Incomplete Dissolution: For direct titration, ensure the polymer is fully dissolved to make all sulfonic acid groups accessible. If solubility is an issue, consider using a co-solvent or switching to the back titration method.

  • Endpoint Detection: The choice of indicator is crucial for visual titrations. For highly colored solutions, potentiometric or conductometric titration is recommended for more accurate endpoint determination.[9][10]

  • Polymer Purity: Ensure the polymer sample is thoroughly washed and dried to remove any residual acids from the sulfonation process, which could lead to erroneously high DS values.[2]

  • Equilibration Time: In back titration, allowing sufficient time for the base to fully neutralize the sulfonic acid groups in the solid polymer is critical for accurate results.[4]

  • Cross-linked Polymers: For cross-linked polymers, back titration is the more appropriate method due to their insolubility.[1]

By following these detailed protocols, researchers can accurately and reliably determine the degree of sulfonation in a variety of polymer systems, enabling better structure-property relationship studies and the development of advanced materials.

References

Troubleshooting & Optimization

"troubleshooting common issues in electrospinning nanofibers"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the electrospinning of nanofibers. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is causing the formation of beads in my nanofibers?

Bead formation, appearing as droplets or thickened regions along the fiber, is one of the most common defects in electrospinning.[1] The primary causes are related to solution properties and process parameters. Insufficient polymer chain entanglement due to low viscosity or low polymer concentration is a frequent culprit.[2] Additionally, high surface tension of the solution can lead to the formation of droplets instead of continuous fibers.[3] Process parameters such as high voltage or a low flow rate can also contribute by causing the jet to stretch too rapidly.[2]

Q2: Why is the Taylor cone unstable or the jet interrupted?

An unstable Taylor cone, the conical shape of the polymer solution at the needle tip, or an interrupted jet will lead to inconsistent fiber formation.[2] This is often caused by improper voltage settings; a voltage that is too low will fail to initiate the jet, while an excessively high voltage can result in multiple, chaotic jets.[2] Other causes include inconsistent solution flow due to a clogged needle or fluctuations in the syringe pump rate, and environmental instability such as variations in humidity or airflow.[2]

Q3: What leads to fiber breakage or non-uniform fiber diameter?

Inconsistent fiber diameter and fiber breakage are typically indicative of instabilities during the jet's travel or poor control over the electrostatic forces.[2] These issues can arise from fluctuations in the voltage or grounding problems. Irregular flow rates and excessive humidity or static buildup on the collector can also contribute to this problem.[2]

Q4: How can I prevent the needle from clogging?

Needle clogging is a frequent issue that can halt the electrospinning process. It is often caused by the polymer solution drying and solidifying at the needle tip.[4] This can be due to a solvent that evaporates too quickly, a polymer concentration that is too high, or a flow rate that is too low.[4][5] High humidity can also contribute to clogging, especially for water-sensitive polymers.[5]

Troubleshooting Guides

Issue 1: Beaded Nanofibers

This guide provides a step-by-step protocol to diagnose and resolve the issue of beaded nanofibers.

Experimental Protocol to Eliminate Beaded Fibers:

  • Analyze Solution Properties:

    • Increase Polymer Concentration: Gradually increase the polymer concentration in the solution. This will increase the viscosity and chain entanglement, which can prevent the formation of beads.[2] Prepare a series of solutions with incrementally higher concentrations (e.g., 1-2% weight/volume increments) and electrospin each to observe the effect on fiber morphology.

    • Modify Solvent System: If increasing polymer concentration is not feasible, consider using a solvent with a higher boiling point to slow down evaporation, or a co-solvent system to adjust the solution's surface tension.[2]

  • Optimize Process Parameters:

    • Adjust Applied Voltage: Systematically decrease the applied voltage. High voltage can cause excessive stretching of the jet, leading to bead formation.[2] Reduce the voltage in small increments (e.g., 1 kV) and observe the effect on the fiber morphology.

    • Modify Flow Rate: Increase the solution flow rate. A very low flow rate can contribute to bead formation.[2] Increase the flow rate in small increments (e.g., 0.1 mL/hr) to find the optimal setting.

    • Adjust Tip-to-Collector Distance: Vary the distance between the needle tip and the collector. A shorter distance may not allow sufficient time for the solvent to evaporate, while a longer distance can lead to jet instability. Experiment with different distances to find the optimal range for your specific system.

Logical Workflow for Troubleshooting Beaded Nanofibers:

beaded_fibers_troubleshooting start Beaded Nanofibers Observed solution_check Step 1: Check Solution Properties start->solution_check increase_concentration Increase Polymer Concentration solution_check->increase_concentration Low Viscosity? change_solvent Modify Solvent System solution_check->change_solvent High Surface Tension? process_check Step 2: Optimize Process Parameters increase_concentration->process_check change_solvent->process_check adjust_voltage Decrease Applied Voltage process_check->adjust_voltage High Voltage? adjust_flow_rate Increase Flow Rate process_check->adjust_flow_rate Low Flow Rate? adjust_distance Adjust Tip-to-Collector Distance process_check->adjust_distance end Smooth Fibers Obtained adjust_voltage->end adjust_flow_rate->end adjust_distance->end taylor_cone_stability unstable_cone Unstable Taylor Cone voltage Improper Voltage unstable_cone->voltage flow Inconsistent Flow unstable_cone->flow environment Ambient Instability unstable_cone->environment stable_cone Stable Taylor Cone voltage->stable_cone Optimize Voltage flow->stable_cone Ensure Consistent Flow environment->stable_cone Control Environment needle_clogging_troubleshooting start Needle Clogging Occurs check_solution Check Solution Properties start->check_solution check_process Check Process Parameters start->check_process check_environment Check Environment start->check_environment decrease_concentration Decrease Polymer Concentration check_solution->decrease_concentration change_solvent Use Less Volatile Solvent check_solution->change_solvent increase_flow_rate Increase Flow Rate check_process->increase_flow_rate decrease_voltage Decrease Voltage check_process->decrease_voltage larger_needle Use Larger Gauge Needle check_process->larger_needle control_humidity Control Humidity check_environment->control_humidity end Clogging Resolved decrease_concentration->end change_solvent->end increase_flow_rate->end decrease_voltage->end larger_needle->end control_humidity->end

References

Technical Support Center: Optimizing the Degree of Sulfonation for Enhanced Proton Conductivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the degree of sulfonation for improved proton conductivity in polymer electrolyte membranes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of sulfonated polymers.

Problem Possible Causes Recommended Solutions
Low Degree of Sulfonation (DS) Insufficient reaction time or temperature.[1] Inadequate concentration of sulfonating agent. Poor solubility of the polymer in the reaction medium.Increase the reaction time and/or temperature. Note that excessively high temperatures can lead to polymer degradation.[2] Use a higher concentration of the sulfonating agent (e.g., sulfuric acid).[3] Ensure the polymer is fully dissolved in the solvent before adding the sulfonating agent.[4]
High Degree of Sulfonation Leading to Poor Mechanical Stability Excessive sulfonation causing high water uptake and swelling.[5]Reduce the reaction time, temperature, or concentration of the sulfonating agent to achieve a moderate degree of sulfonation.[6] Introduce cross-linking agents to improve the mechanical strength of the membrane.[7] Blend the highly sulfonated polymer with a more mechanically robust, non-sulfonated polymer.[8]
Inconsistent or Non-reproducible Sulfonation Results Variations in reaction conditions (temperature, time, stirring). Impurities in the polymer or reagents. Inhomogeneous reaction mixture.Strictly control and monitor all reaction parameters. Use high-purity polymers and reagents. Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.[9]
Difficulty in Dissolving the Sulfonated Polymer for Membrane Casting High degree of sulfonation leading to strong intermolecular interactions.[4] Use of an inappropriate solvent.Use highly polar aprotic solvents such as DMAc, NMP, DMF, or DMSO.[4][10] Gently heat the solution while stirring to aid dissolution.
Membrane Cracking or Brittleness After Casting Rapid solvent evaporation. High degree of sulfonation leading to excessive swelling and subsequent stress upon drying.Control the rate of solvent evaporation by using a sealed or partially covered casting dish. Optimize the degree of sulfonation to balance proton conductivity and mechanical properties.[5]
Inaccurate Determination of the Degree of Sulfonation Limitations of the chosen characterization technique.[11][12] Incomplete neutralization in titration methods due to hydrogen bonding.[11][12]Use multiple techniques for cross-validation (e.g., titration and ¹H NMR).[11][12] For titration, allow sufficient time for the neutralization reaction to complete.[11][12] For ¹H NMR, ensure complete dissolution of the sample and proper determination of T1 relaxation times for accurate integration.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal degree of sulfonation for high proton conductivity?

A1: There is a trade-off between a high degree of sulfonation (DS) and the mechanical and thermal stability of the polymer membrane.[5][9] While a higher DS generally leads to increased proton conductivity due to a higher density of sulfonic acid groups, it can also result in excessive water uptake, swelling, and reduced mechanical strength.[5][6] The optimal DS depends on the specific polymer and the intended application, but often a medium degree of sulfonation (e.g., 60% for SPAEK) is found to provide the best balance of properties.[6]

Q2: How does the degree of sulfonation affect the properties of the polymer membrane?

A2: The degree of sulfonation significantly influences several key properties:

  • Proton Conductivity: Increases with a higher DS.[9][10]

  • Water Uptake and Swelling: Both increase with a higher DS.[4][6]

  • Ion Exchange Capacity (IEC): Increases with a higher DS.[4][9]

  • Mechanical Stability: Tends to decrease at very high DS due to excessive swelling.[5]

  • Thermal Stability: The decomposition temperature of the sulfonic acid groups is a key factor, and very high sulfonation can sometimes impact overall thermal stability.[9]

Q3: Which characterization techniques are most suitable for determining the degree of sulfonation?

A3: Several techniques can be used, each with its advantages and limitations:

  • Titration (and Back Titration): A classical and widely used method suitable for both soluble and insoluble samples. However, it can be time-consuming due to the slow neutralization of hydrogen-bonded sulfonic acid groups.[11][12]

  • ¹H NMR Spectroscopy: A very accurate method for soluble samples, allowing for the determination of the DS by integrating the signals of specific protons.[2][11][12]

  • FTIR Spectroscopy: A versatile and effective method for all sample types. It can be made quantitative by calibrating with standards of known DS.[11][12]

  • Thermogravimetric Analysis (TGA): Can be used to estimate the DS by analyzing the weight loss corresponding to the decomposition of sulfonic acid groups.[9]

Q4: How can I control the degree of sulfonation during synthesis?

A4: The degree of sulfonation can be controlled by adjusting the following reaction parameters:

  • Reaction Time: Longer reaction times generally lead to a higher DS.[1]

  • Reaction Temperature: Higher temperatures increase the reaction rate and result in a higher DS.[2]

  • Concentration of Sulfonating Agent: A higher concentration of the sulfonating agent will lead to a higher DS.

  • Polymer to Acid Ratio: The molar ratio of the sulfonating agent to the polymer repeat unit is a critical factor.[13]

Q5: What are some common polymers used for creating sulfonated proton exchange membranes?

A5: Several high-performance polymers are commonly used as the backbone for sulfonated membranes due to their excellent thermal and chemical stability. These include:

  • Poly(ether ether ketone) (PEEK)[9][10]

  • Polysulfone (PSU) and Poly(ether sulfone) (PES)[4][14][15]

  • Poly(arylene ether ketone)s (PAEK)[6]

  • Polybenzimidazole (PBI)[5]

  • Polystyrene[3][16]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on sulfonated polymers.

Table 1: Proton Conductivity of Sulfonated Polymers

PolymerDegree of Sulfonation (%)Temperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)
SPEEK-TiO25080in water0.0325
SPEEK-TiO26380in water0.03708
SPAEK4080-~0.110
SPAEK6080-~0.130
SPAEK8080-~0.150
sPSU/TiO2(B) (10 wt%)-851000.021
Cross-linked PolystyreneHigh80900.93
Sulfonated Polyimide/IL-100anhydrous0.00717

Data compiled from multiple sources.[6][9][17][18][19]

Table 2: Ion Exchange Capacity (IEC) and Water Uptake of Sulfonated Poly(arylene ether sulfone)s

Copolymer SeriesDegree of Sulfonation (%)IEC (meq/g)Water Uptake (%)
PES-HQ401.3531
PES-HQ501.6245
PES-HQ601.8562
PES-SPHD401.2829
PES-SPHD501.5141
PES-SPHD601.7358

Data from reference[4].

Experimental Protocols

Protocol 1: Synthesis of Sulfonated Poly(ether ether ketone) (SPEEK)

This protocol is a general guideline for the post-sulfonation of PEEK.

Materials:

  • Poly(ether ether ketone) (PEEK)

  • Concentrated sulfuric acid (95-98%)

  • Deionized water

  • Ice

Procedure:

  • Dry the PEEK polymer in a vacuum oven at 80-100°C for 24 hours to remove any moisture.

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dried PEEK in concentrated sulfuric acid at room temperature. The polymer concentration is typically between 2-5% (w/v).

  • Once the polymer is completely dissolved, raise the temperature to the desired sulfonation temperature (e.g., 50-60°C).[2]

  • Maintain the reaction at this temperature with constant stirring for a specific duration (e.g., 2-6 hours). The reaction time will determine the degree of sulfonation.[2]

  • To terminate the reaction, slowly pour the viscous polymer solution into a large excess of ice-cold deionized water with vigorous stirring. This will cause the sulfonated polymer (SPEEK) to precipitate.

  • Filter the precipitated SPEEK and wash it repeatedly with deionized water until the pH of the wash water is neutral.

  • Dry the purified SPEEK in a vacuum oven at 60-80°C for 24 hours.

Protocol 2: Determination of Degree of Sulfonation by Titration

Materials:

  • Dried SPEEK membrane sample of known weight

  • Sodium chloride (NaCl) solution (e.g., 1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Deionized water

Procedure:

  • Immerse a precisely weighed dry SPEEK membrane sample in a known volume of NaCl solution. The Na+ ions will exchange with the H+ ions of the sulfonic acid groups.

  • Allow the ion exchange process to reach equilibrium by soaking the membrane for at least 24 hours.

  • Remove the membrane from the NaCl solution.

  • Titrate the NaCl solution (which now contains the exchanged H+ ions) with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is reached when a faint pink color persists.

  • Calculate the Ion Exchange Capacity (IEC) in meq/g using the following formula: IEC = (V_NaOH × M_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used in liters, M_NaOH is the molarity of the NaOH solution, and W_dry is the dry weight of the SPEEK membrane in grams.

  • Calculate the Degree of Sulfonation (DS) using the following formula: DS (%) = (IEC × M_PEEK) / (1000 - (IEC × M_SO3H)) × 100 where M_PEEK is the molecular weight of the PEEK repeat unit (288.3 g/mol ) and M_SO3H is the molecular weight of the sulfonic acid group (81.07 g/mol ).[2]

Visualizations

Experimental_Workflow cluster_synthesis Sulfonation Synthesis cluster_characterization Characterization PEEK PEEK Polymer (Dried) Dissolution Dissolution in Conc. H2SO4 PEEK->Dissolution Reaction Sulfonation Reaction (Controlled T & Time) Dissolution->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Washing Washing to Neutral pH Precipitation->Washing Drying Drying Washing->Drying SPEEK SPEEK Product Drying->SPEEK Titration Titration (IEC) SPEEK->Titration NMR 1H NMR (DS) SPEEK->NMR FTIR FTIR (Functional Groups) SPEEK->FTIR TGA TGA (Thermal Stability) SPEEK->TGA EIS EIS (Proton Conductivity) SPEEK->EIS

Caption: Experimental workflow for the synthesis and characterization of sulfonated polymers.

Sulfonation_Properties_Relationship cluster_properties Membrane Properties DS Degree of Sulfonation (DS) ProtonConductivity Proton Conductivity DS->ProtonConductivity Increases IEC Ion Exchange Capacity (IEC) DS->IEC Increases WaterUptake Water Uptake & Swelling DS->WaterUptake Increases MechanicalStability Mechanical Stability DS->MechanicalStability Decreases (at high DS)

Caption: Relationship between the degree of sulfonation and key membrane properties.

References

"reducing biofouling on polyethersulfone membranes in water treatment"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyethersulfone (PES) membranes in water treatment applications. The information is designed to help you identify, understand, and mitigate biofouling to ensure optimal membrane performance and longevity.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving PES membranes.

Problem: Rapid Decline in Permeate Flux

Q1: My permeate flux has dropped significantly faster than expected. What are the likely causes related to biofouling?

A1: A rapid decline in permeate flux is a primary indicator of membrane fouling, and biofouling is a common culprit. The initial step in biofouling is the attachment of microorganisms to the membrane surface, which is influenced by factors like surface hydrophobicity and charge.[1][2] This is followed by the growth of these microorganisms and the formation of a biofilm, a layer of extracellular polymeric substances (EPS) that clogs membrane pores and increases hydraulic resistance.[1] The adverse effects of biofouling on membrane systems include a decline in membrane flux due to the formation of this low-permeability biofilm.[1]

To troubleshoot, consider the following:

  • Inadequate Feed Water Pretreatment: The presence of microbial contaminants and nutrients in the feed water can accelerate biofilm growth.[3]

  • Operating Conditions: Operating at high transmembrane pressures can compress the biofilm, further reducing flux.[4]

  • Membrane Surface Properties: Unmodified PES membranes are intrinsically hydrophobic, making them more susceptible to the initial attachment of microorganisms.[5][6][7]

Q2: How can I confirm that the flux decline is due to biofouling and not other types of fouling?

A2: Differentiating biofouling from other forms of fouling (e.g., organic, inorganic, or colloidal) requires specific analytical techniques. A membrane autopsy is often necessary for a definitive diagnosis.[1][8] Key characterization methods include:

  • Microscopy: Techniques like Scanning Electron Microscopy (SEM), Confocal Laser Scanning Microscopy (CLSM), and Atomic Force Microscopy (AFM) can visualize the biofilm structure and microbial cells on the membrane surface.[1][9]

  • Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can identify the chemical nature of the foulants, distinguishing microbial byproducts from other organic or inorganic scales.[1]

  • Biological Analysis: Adenosine triphosphate (ATP) analysis and heterotrophic plate counts can quantify the active biomass on the membrane surface.[1]

Problem: Increased Transmembrane Pressure (TMP)

Q3: I have to constantly increase the feed pressure to maintain a constant permeate flow rate. Is this related to biofouling?

A3: Yes, a progressively increasing TMP is a classic symptom of biofouling.[1] As a biofilm develops on the membrane surface, it adds a significant hydraulic resistance to the flow of water. To overcome this resistance and maintain the desired flux, the applied pressure must be increased. This leads to higher energy consumption and can eventually lead to irreversible membrane damage if not addressed.[10]

Q4: What are the immediate steps I should take if I observe a rapid increase in TMP?

A4: If you observe a rapid increase in TMP, it is crucial to act quickly to prevent severe membrane fouling.

  • Initiate a Cleaning Cycle: Perform a chemical cleaning-in-place (CIP) procedure to remove the biofilm.

  • Review Operating Parameters: Check your feed water quality and pretreatment effectiveness. An increase in microbial load can lead to accelerated biofouling.

  • Consider Reducing Flux: Operating below a "critical flux" can reduce the rate of fouling.[4]

Problem: Reduced Salt Rejection

Q5: I'm observing a decrease in the rejection of salts and other dissolved solids. Can biofouling be the cause?

A5: Yes, biofouling can lead to a deterioration in permeate quality, including increased salt passage.[1] This is due to the accumulation of dissolved ions within the biofilm at the membrane surface, which increases concentration polarization. Additionally, acidic byproducts from microbial metabolism can degrade the membrane material over time, leading to a loss of rejection capabilities.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about preventing and managing biofouling on PES membranes.

Prevention and Mitigation

Q6: What are the most effective strategies to prevent biofouling on PES membranes?

A6: A multi-faceted approach is typically the most effective for preventing biofouling:

  • Feed Water Pretreatment: This is the first line of defense. Methods include disinfection with biocides (e.g., chlorine, though care must be taken as it can damage membranes), UV irradiation, and pre-filtration with microfiltration (MF) or ultrafiltration (UF) to remove bacteria and nutrients.[3][11]

  • Surface Modification: Modifying the PES membrane surface to make it more hydrophilic can significantly reduce the initial attachment of microorganisms.[5][6][12] This is a key strategy to inhibit or minimize the fouling phenomenon.[12]

  • Antimicrobial Approaches: Incorporating antimicrobial agents, such as silver nanoparticles, into the membrane matrix can inhibit the growth of bacteria on the surface.[3][11]

  • Optimization of Operating Conditions: Operating at lower flux, appropriate cross-flow velocity, and managing feed water pH can help minimize fouling.[4]

Q7: How does surface modification help in reducing biofouling?

A7: Surface modification aims to alter the physicochemical properties of the PES membrane to make it less favorable for microbial attachment.[6] Key strategies include:

  • Increasing Hydrophilicity: Grafting hydrophilic polymers (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) or other hydrophilic molecules onto the PES surface reduces the hydrophobic interactions that facilitate initial bacterial adhesion.[4][7][12]

  • Altering Surface Charge: Modifying the surface charge to be more negative can repel negatively charged bacteria.[10]

  • Reducing Surface Roughness: Smoother surfaces provide fewer sites for bacteria to attach and colonize.[10]

Cleaning and Maintenance

Q8: What is a standard chemical cleaning protocol for a biofouled PES membrane?

A8: A typical chemical cleaning protocol involves a multi-step process to remove both the biofilm and any associated organic or inorganic foulants. Always consult the membrane manufacturer's guidelines for chemical compatibility. A general procedure is as follows:

  • Alkaline Cleaning: To remove organic matter and the EPS matrix of the biofilm. A common solution is sodium hydroxide (NaOH).[13][14]

  • Acid Cleaning: To remove inorganic scale and mineral deposits. Hydrochloric acid (HCl) or citric acid are often used.[13][14]

  • Disinfection: To kill any remaining microorganisms. Sodium hypochlorite (NaOCl) is effective but must be used with caution due to its oxidative nature.[14][15]

It is crucial to thoroughly rinse the membrane with high-purity water between each chemical cleaning step.[16]

Q9: How do I know if my cleaning protocol is effective?

A9: The effectiveness of a cleaning protocol is typically evaluated by measuring the recovery of membrane performance. The primary metric is the Normalized Water Permeability (NWP) or Flux Recovery Ratio (FRR) .[15][17] An effective cleaning should restore the NWP to at least 90% of its initial value.[15] Other indicators of successful cleaning include a return to baseline TMP and salt rejection values.

Quantitative Data on Anti-Biofouling Strategies

The following tables summarize quantitative data from various studies on the effectiveness of different anti-biofouling strategies for PES membranes.

Table 1: Impact of Surface Modification on PES Membrane Properties and Performance

Modification MethodKey FindingPure Water Flux ChangeProtein Adsorption ReductionContact Angle ReductionFlux Recovery Ratio (FRR)Reference
UV-grafting with Acrylic AcidIncreased hydrophilicity and reversible biofoulingDecreasedNot specifiedAt least 10°100% (modified) vs. 50% (unmodified)[17]
Laccase-catalyzed grafting with Ferulic Acid"Green" modification to reduce protein adsorption~10% reduction~94%Not specifiedNot specified[5][18]
UV-polymerization of PVPIncreased hydrophilicity and anti-fouling propertiesIncreasedNot specifiedNot specified~97%[12]

Table 2: Efficacy of Chemical Cleaning Protocols for Biofouled PES Membranes

Cleaning Agent(s)FoulantCleaning Efficiency (Flux Recovery)Reference
0.5N NaOH with 250 ppm NaOClMonoclonal antibody process foulants>90%[15]
Enzymatic solution followed by alkaline cleaningPotato proteinNot specified[13]
NaOH and SDSProtein foulingMore effective than acid cleaners[13]

Experimental Protocols

Protocol 1: UV-Induced Graft Polymerization of Acrylic Acid on PES Membranes

This protocol describes a method for modifying the surface of a PES membrane to increase its hydrophilicity and reduce biofouling, based on the principles described in the literature.[17]

Materials:

  • Polyethersulfone (PES) microfiltration membrane (e.g., 0.22 µm)

  • Acrylic acid (AA) monomer

  • Deionized (DI) water

  • UV irradiation source (e.g., low-pressure mercury lamp)

  • Reaction vessel

Procedure:

  • Cut the PES membrane to the desired size for your experimental setup.

  • Thoroughly rinse the membrane with DI water to remove any preservatives or surface contaminants.

  • Prepare an aqueous solution of acrylic acid at the desired concentration (e.g., 5-10% w/v).

  • Immerse the cleaned PES membrane in the acrylic acid solution within the reaction vessel. Ensure the entire membrane surface is in contact with the solution.

  • Place the reaction vessel under the UV lamp at a fixed distance.

  • Irradiate the membrane for a specified duration (e.g., 15-60 minutes). The irradiation time will influence the degree of grafting.

  • After irradiation, remove the membrane and wash it extensively with DI water to remove any ungrafted monomer and homopolymer.

  • Store the modified membrane in DI water until further use and characterization.

Protocol 2: Standard Chemical Cleaning of a Biofouled PES Membrane

This protocol outlines a general-purpose chemical cleaning procedure for lab-scale cross-flow filtration systems.

Materials:

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized (DI) water

  • Cross-flow filtration setup

Procedure:

  • Initial Rinse: Flush the system with DI water for 15-20 minutes at a high cross-flow velocity to remove loosely attached foulants.

  • Alkaline Cleaning:

    • Introduce the 0.1 M NaOH solution into the feed tank.

    • Circulate the solution through the system at a moderate cross-flow velocity and a specified temperature (e.g., 40-50°C) for 30-60 minutes.

    • Drain the alkaline solution.

  • Intermediate Rinse: Flush the system thoroughly with DI water for at least 15 minutes or until the pH of the outlet stream returns to neutral.

  • Acid Cleaning:

    • Introduce the 0.1 M HCl solution into the feed tank.

    • Circulate the solution at room temperature for 30-60 minutes.

    • Drain the acid solution.

  • Final Rinse: Flush the system with DI water for at least 20 minutes or until the pH and conductivity of the outlet stream are the same as the inlet DI water.

  • Performance Check: Measure the pure water flux of the cleaned membrane and calculate the flux recovery to assess the cleaning efficiency.

Visualizations

Biofouling_Troubleshooting_Workflow Start Start: Observe Performance Decline Problem_ID Identify Symptom: - Rapid Flux Decline - Increased TMP - Reduced Salt Rejection Start->Problem_ID Is_Biofouling Is it Biofouling? Problem_ID->Is_Biofouling Characterization Perform Membrane Characterization: - Microscopy (SEM, AFM) - Spectroscopy (FTIR) - ATP Analysis Is_Biofouling->Characterization Uncertain Other_Fouling Troubleshoot Other Fouling Types (Organic, Inorganic) Is_Biofouling->Other_Fouling No Cleaning Initiate Chemical Cleaning (Alkaline, Acid, Disinfectant) Is_Biofouling->Cleaning Yes Characterization->Is_Biofouling Confirm Biofilm Evaluate_Cleaning Evaluate Cleaning Effectiveness (Flux Recovery) Cleaning->Evaluate_Cleaning Success Performance Restored? (>90% Flux Recovery) Evaluate_Cleaning->Success Implement_Prevention Implement/Optimize Preventative Measures: - Feed Pretreatment - Surface Modification - Optimize Operations Success->Implement_Prevention Yes Re_evaluate Re-evaluate Cleaning Protocol or Consider Membrane Replacement Success->Re_evaluate No End End: Resume Operation Implement_Prevention->End

Caption: Troubleshooting workflow for identifying and addressing PES membrane biofouling.

Surface_Modification_Protocol Start Start: Select PES Membrane Rinse Rinse with DI Water Start->Rinse Prepare_Solution Prepare Monomer Solution (e.g., Acrylic Acid) Rinse->Prepare_Solution Immerse Immerse Membrane in Solution Prepare_Solution->Immerse UV_Irradiation UV Irradiation Immerse->UV_Irradiation Wash Wash Extensively with DI Water UV_Irradiation->Wash Store Store Modified Membrane in DI Water Wash->Store End End: Ready for Characterization/Use Store->End

Caption: Experimental workflow for UV-induced surface modification of a PES membrane.

References

Technical Support Center: Addressing Membrane Compaction in High-Pressure Filtration with PES

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering membrane compaction during high-pressure filtration experiments using polyethersulfone (PES) membranes.

Troubleshooting Guide

This guide provides solutions to common issues observed during high-pressure filtration that may be related to PES membrane compaction.

Issue Possible Cause Recommended Action
Rapid decline in permeate flux Membrane Compaction: High transmembrane pressure (TMP) can compress the porous structure of the PES membrane, reducing permeability.[1][2][3] This effect is more pronounced at higher pressures and temperatures.[4]- Optimize TMP: Gradually increase pressure to the desired operating point to allow the membrane to equilibrate. Avoid sudden pressure shocks.- Temperature Control: If possible, operate at a lower temperature to reduce the viscoelastic deformation of the polymer.[4]- Membrane Selection: Consider using a PES membrane with a more robust support structure designed for high-pressure applications.
Irreversible flux decline after operation Permanent Compaction: Prolonged operation at high pressure can lead to irreversible structural changes in the membrane.[5]- Pre-compaction: Before the actual filtration, compact the membrane with pure solvent at a pressure slightly higher than the intended operating pressure. This can help stabilize the membrane structure.- Pulsatile Flow: If your system allows, intermittent periods of lower pressure or backpulsing can help to partially reverse compaction and dislodge foulants.
Inconsistent filtration results between experiments Variable Compaction: Differences in the rate of pressure application or minor temperature fluctuations can lead to varying degrees of compaction.- Standardize Operating Procedure: Ensure a consistent protocol for pressurization, temperature control, and pre-conditioning of the membrane for all experiments.- Equilibration Time: Allow the system to stabilize at the desired operating pressure for a set period before collecting data to ensure the initial compaction has reached a steady state.
Increased retention of smaller molecules Pore Size Reduction: Compaction can lead to a decrease in the effective pore size of the membrane.[6]- Characterize Post-filtration: Analyze the molecular weight cutoff (MWCO) of the membrane after use to determine if significant changes have occurred.- Adjust Operating Parameters: If pore size reduction is an issue, operating at a lower TMP may be necessary, though this will also affect flux.
Physical damage to the membrane Excessive Pressure or Mechanical Stress: Operating above the manufacturer's recommended pressure limits can cause irreversible damage to the membrane support structure.- Verify Pressure Limits: Always operate within the specified pressure range for the particular PES membrane being used.- Inspect System Components: Ensure that the membrane housing and support screens are providing uniform support to the membrane.

Frequently Asked Questions (FAQs)

1. What is membrane compaction and why is it a concern with PES membranes?

Membrane compaction is the physical compression of the porous structure of a membrane under the force of transmembrane pressure (TMP).[5] For PES membranes, which are polymeric, this compression can lead to a reduction in membrane thickness, porosity, and pore size.[6] This is a concern because it results in a decline in permeate flux over time, can alter the separation characteristics of the membrane, and may become irreversible, leading to a shorter membrane lifespan.[5][7]

2. How can I differentiate between flux decline caused by compaction versus fouling?

Distinguishing between compaction and fouling can be challenging as they often occur simultaneously. Here are some pointers:

  • Initial Flux Decline: A rapid initial drop in flux upon the first application of pressure is often indicative of compaction as the membrane structure settles.

  • Pure Solvent Filtration: If you observe a significant flux decline while filtering a pure solvent (like water or a buffer), compaction is the likely cause, as there are no foulants present.

  • Cleaning Cycles: If the flux can be fully or partially restored after a proper chemical cleaning procedure, fouling was a significant contributor. If the flux remains low after cleaning, irreversible compaction is a likely cause.

3. Is membrane compaction reversible?

Membrane compaction can have both reversible and irreversible components.

  • Reversible Compaction (Elastic Deformation): A portion of the initial compaction may be due to the elastic properties of the PES polymer. This can be partially recovered by reducing the pressure.

  • Irreversible Compaction (Plastic Deformation): Prolonged exposure to high pressure can cause a permanent rearrangement of the polymer chains, leading to a loss of pore volume that is not recoverable.[5]

4. What are the key operating parameters that influence PES membrane compaction?

The primary factors influencing PES membrane compaction are:

  • Transmembrane Pressure (TMP): Higher TMP exerts a greater compressive force on the membrane, leading to more significant compaction.[1][2]

  • Temperature: Increased temperature can soften the PES polymer, making it more susceptible to deformation and compaction under pressure.[4]

  • Operating Time: The duration of high-pressure operation affects the extent of creep, which is a time-dependent deformation of the material.

5. How does the support structure of the PES membrane affect compaction?

The support layer of a composite PES membrane plays a crucial role in its mechanical stability. Membranes with a denser or more reinforced support structure are generally more resistant to compaction at high pressures. The majority of compaction in thin-film composite membranes occurs in the support and backing layers.[1][2]

Quantitative Data on PES Membrane Performance

The following tables summarize quantitative data on the effects of high pressure on PES and similar polysulfone-based membranes.

Table 1: Effect of Transmembrane Pressure on Permeability of a Commercial RO Membrane with a Polysulfone Support Layer

Transmembrane Pressure (bar)Steady-State Water Permeability (L m⁻² h⁻¹ bar⁻¹)Percentage Decrease in Permeability
702.0-
1501.335%
Data adapted from a study on commercial RO membranes, highlighting the impact of pressure on the polysulfone support layer, which is structurally similar to PES supports.[2]

Table 2: Compaction Effects on Nanofiltration (NF) and Reverse Osmosis (RO) Membrane Thickness

Membrane TypeApplied Pressure (psi)Total Membrane Thickness Decrease (%)Primary Location of Compaction
NF Membrane8019%Void spaces of the polyester backing layer (up to 45% of total compaction)
NF Membrane30022%Void spaces of the polyester backing layer (up to 45% of total compaction)
RO Membrane8013%Solid material of the polyester backing layer (up to 40% of total compaction)
RO Membrane30021%Solid material of the polyester backing layer (up to 40% of total compaction)
These findings demonstrate that significant compaction occurs in the support and backing layers of multi-layer membranes.[1]

Experimental Protocols

1. Protocol for Scanning Electron Microscopy (SEM) Analysis of Compacted PES Membranes

This protocol outlines the steps for preparing and imaging compacted PES membranes to visualize structural changes.

  • Sample Collection: Carefully retrieve a section of the PES membrane that has been subjected to high-pressure filtration. For comparison, also collect a sample of an unused (pristine) membrane from the same batch.

  • Sample Cleaning: Gently rinse the membrane samples with a volatile solvent such as isopropanol or methanol to remove any residual process fluids. Allow the samples to air dry completely in a dust-free environment. For biological samples, a fixation and dehydration process may be necessary.

  • Fracturing: To obtain a cross-sectional view, freeze-fracture the membrane samples by immersing them in liquid nitrogen for a few minutes and then snapping them. This method provides a clean break and preserves the internal structure.

  • Mounting: Securely mount the membrane samples (both surface and cross-section) onto SEM stubs using double-sided conductive carbon tape or silver paint.[8] Ensure good adhesion to prevent charging during imaging.

  • Coating: Coat the samples with a thin layer of a conductive material, such as gold, gold-palladium, or iridium, using a sputter coater.[9] This conductive layer is essential to prevent charging of the non-conductive polymer membrane by the electron beam.

  • Imaging: Load the coated samples into the SEM chamber. Begin imaging at a low magnification to locate the area of interest and then increase the magnification to visualize the membrane's porous structure. Use an appropriate accelerating voltage and detector to obtain high-resolution images of the membrane surface and cross-section.

  • Image Analysis: Compare the images of the compacted membrane with the pristine membrane. Look for evidence of pore collapse, densification of the support layer, and any reduction in the overall membrane thickness.

2. Protocol for Dynamic Mechanical Analysis (DMA) of PES Membranes

DMA is used to characterize the viscoelastic properties of the PES membrane, which are related to its compaction behavior.

  • Sample Preparation: Cut a rectangular sample of the PES membrane to the dimensions specified by the DMA instrument's sample clamp (e.g., tensile or three-point bending mode).[10] Ensure the sample is free of any defects or wrinkles.

  • Instrument Setup:

    • Select the appropriate measurement mode (e.g., tensile for thin films).

    • Mount the sample in the clamps, ensuring it is securely fastened but not overly stressed.

    • Set the initial temperature to the starting point of your experiment.

  • Experimental Parameters:

    • Temperature Ramp: Program a temperature sweep at a constant heating rate (e.g., 3-5 °C/min) over the desired temperature range. This will help identify the glass transition temperature (Tg), where the material's stiffness changes significantly.

    • Frequency: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

    • Strain Amplitude: Set a strain amplitude within the linear viscoelastic region (LVER) of the material. This ensures the measurement is non-destructive. The LVER can be determined by conducting a preliminary strain sweep at a constant temperature.

  • Data Acquisition: Start the experiment and record the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature.

  • Data Analysis:

    • The storage modulus (E') represents the elastic behavior and is a measure of the material's stiffness. A decrease in E' with increasing temperature indicates softening of the polymer.

    • The peak of the tan delta curve is often used to determine the glass transition temperature (Tg). A lower Tg may suggest a higher susceptibility to compaction at elevated temperatures.

    • By comparing the DMA results of different PES membranes, you can infer their relative resistance to deformation under thermal and mechanical stress.

Visualizations

Compaction_Workflow cluster_input Input Parameters cluster_process Compaction Process cluster_effects Observable Effects cluster_analysis Analysis & Mitigation TMP Transmembrane Pressure (TMP) Compaction Membrane Compaction TMP->Compaction Temp Operating Temperature Temp->Compaction Time Filtration Time Time->Compaction Membrane PES Membrane Properties (Polymer, Support Structure) Membrane->Compaction DMA DMA Analysis Membrane->DMA Flux_Decline Permeate Flux Decline Compaction->Flux_Decline Thickness_Reduction Reduced Membrane Thickness Compaction->Thickness_Reduction Pore_Size_Change Altered Pore Size & MWCO Compaction->Pore_Size_Change SEM SEM Analysis Flux_Decline->SEM Optimization Process Optimization (Lower TMP, Temp Control) Flux_Decline->Optimization Thickness_Reduction->SEM Rejection_Change Change in Solute Rejection Pore_Size_Change->Rejection_Change Rejection_Change->Optimization

Caption: Experimental workflow for investigating PES membrane compaction.

Compaction_Factors cluster_driving_forces Driving Forces cluster_material_properties Material Properties cluster_structural_changes Structural Changes cluster_performance_impact Performance Impact TMP High Transmembrane Pressure Deformation Polymer Chain Deformation & Creep TMP->Deformation Temp Elevated Temperature Viscoelasticity Polymer Viscoelasticity Temp->Viscoelasticity Viscoelasticity->Deformation Support_Structure Porous Support Structure Pore_Collapse Pore Collapse & Densification Support_Structure->Pore_Collapse Deformation->Pore_Collapse Permeability_Loss Reduced Permeability (Flux Decline) Pore_Collapse->Permeability_Loss Selectivity_Change Altered Selectivity (Rejection Change) Pore_Collapse->Selectivity_Change

Caption: Factors influencing membrane compaction in PES filtration.

References

Technical Support Center: Enhancing the Mechanical Strength of Crosslinked SPEEK Membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the mechanical strength of crosslinked sulfonated poly(ether ether ketone) (SPEEK) membranes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crosslinked SPEEK membrane is very brittle and cracks easily. What could be the cause and how can I fix it?

A1: Brittleness in crosslinked SPEEK membranes is a common issue, often arising from a high degree of crosslinking or the nature of the crosslinking agent.

  • Cause 1: Excessive Crosslinking: A high density of crosslinks can restrict polymer chain mobility, leading to a rigid and brittle structure.[1][2] This is particularly common with covalent crosslinking methods.[2][3]

  • Solution 1: Optimize Crosslinking Conditions: Reduce the crosslinking time, temperature, or the concentration of the crosslinking agent. For thermal crosslinking, an intermediate treatment time (e.g., 10 hours at 180°C) can provide a good balance of mechanical, thermal, and transport properties.[4]

  • Cause 2: Rigid Crosslinking Agent: Stiff crosslinking agents can result in membranes with inferior properties compared to those crosslinked with more flexible agents.[5]

  • Solution 2: Use a Flexible Crosslinker: Employing flexible crosslinkers, such as polyethylene glycol (PEG), can help maintain the flexibility of the polymer chains.[5]

  • Cause 3: High Degree of Sulfonation (DS): While a higher DS can improve proton conductivity, it often leads to reduced mechanical strength and increased brittleness.[3][6]

  • Solution 3: Adjust the Degree of Sulfonation: Using SPEEK with a moderate DS (around 65%) can offer a better compromise between mechanical, thermal, and electrochemical stability.[6]

Q2: My SPEEK membrane swells excessively in water, leading to poor mechanical integrity. How can I reduce the swelling?

A2: Excessive swelling is a known drawback of SPEEK membranes, especially those with a high degree of sulfonation, which negatively impacts their mechanical properties.[3][7]

  • Cause 1: High Water Uptake: A high degree of sulfonation leads to increased water absorption, causing the membrane to swell significantly.[3][8]

  • Solution 1: Introduce Crosslinking: Crosslinking is an effective method to limit water uptake and enhance fuel resistance.[3] Both thermal and chemical crosslinking can create a more compact membrane structure, thus reducing swelling.[3][9] For instance, thermally crosslinked membranes have shown a maximum swelling rate of only 15% compared to non-crosslinked membranes that swell severely above 60°C.[3]

  • Solution 2: Blend with Hydrophobic Polymers: Blending SPEEK with hydrophobic polymers like polysulfone (PSF) or polyvinylidene fluoride (PVDF) can restrict the water channels in the hydrophilic regions, thereby reducing the swelling ratio and enhancing mechanical properties.[3]

  • Solution 3: Incorporate Inorganic Fillers: Adding inorganic nanoparticles can help to control the swelling of the membrane.

Q3: The tensile strength of my crosslinked membrane is lower than expected. What factors could be contributing to this?

A3: Low tensile strength can result from several factors related to the membrane's composition and preparation.

  • Cause 1: High Degree of Sulfonation (DS): There is an inverse relationship between the degree of sulfonation and tensile strength. For example, SPEEK with a DS of 87% has a tensile strength of only 24 MPa, while a DS of 67% results in a tensile strength of 44.7 MPa.[3]

  • Solution 1: Optimize DS: As mentioned previously, utilizing a SPEEK polymer with a lower DS will generally result in higher tensile strength.

  • Cause 2: Inadequate Crosslinking: Insufficient crosslinking may not effectively restrict the movement of polymer chains, leading to lower mechanical strength.

  • Solution 2: Enhance Crosslinking: Ensure optimal crosslinking conditions. The formation of a three-dimensional network through crosslinking significantly improves tensile strength by limiting the movement of chain segments.[1]

  • Cause 3: Filler Agglomeration: If using inorganic fillers to reinforce the membrane, poor dispersion and agglomeration of the filler particles can act as stress concentration points, reducing the overall tensile strength.[10]

  • Solution 3: Improve Filler Dispersion: Utilize ultrasonication or surface modification of the fillers to ensure uniform dispersion within the SPEEK matrix.

Q4: Does the type of crosslinking method affect the final mechanical properties?

A4: Yes, the choice of crosslinking method has a significant impact on the mechanical properties of the resulting SPEEK membrane.

  • Thermal Crosslinking: This method can significantly increase mechanical and thermal stability. The degree of crosslinking, and thus the mechanical properties, increases with the duration of the thermal treatment.[1][11]

  • Chemical Crosslinking: The flexibility of the crosslinking agent is a crucial factor. Flexible crosslinkers tend to yield membranes with better properties than rigid ones.[5]

  • UV and Radiation Crosslinking: These methods are efficient for improving thermal and dimensional stability, as well as mechanical properties.[5] Radiation-induced crosslinking, in particular, is a simple and effective way to enhance the membrane's mechanical characteristics.[5]

Data on Mechanical Properties of Modified SPEEK Membranes

The following tables summarize quantitative data on the mechanical properties of SPEEK membranes modified through various techniques.

Table 1: Effect of Degree of Sulfonation (DS) on Tensile Strength

Degree of Sulfonation (DS)Tensile Strength (MPa)Reference
87%24[3]
67%44.7[3]

Table 2: Effect of Thermal Crosslinking on Mechanical Properties (at ambient RH)

Treatment Time at 180°C (hours)Young's Modulus (MPa)Yield Stress (MPa)Ultimate Tensile Strength (UTS) (MPa)Elongation at Break (%)Reference
0850253035[4]
31050354025[4]
101300455015[4]
241450555510[4]

Table 3: Effect of Fillers on Tensile Strength

Filler Type and LoadingBase PolymerTensile Strength (MPa)Reference
Pristine SPEEKSPEEK28[12]
2% Fe-MIL-101-NH2SPEEK59.5[12]
Pristine SPAEKSPAEK24[9]
10% wt. CNCSPAEK32.3[9]
Pristine SPEEKSPEEK-[12]
3% Pg-C3N4SPEEK74.1[12]

Experimental Protocols

1. Protocol for Thermal Crosslinking of SPEEK Membranes

  • Membrane Casting: Dissolve the synthesized SPEEK polymer in a suitable solvent (e.g., DMAc, DMF, or DMSO) to form a homogeneous solution (typically 5-15 wt%). Cast the solution onto a clean, flat glass plate.

  • Solvent Evaporation: Place the cast membrane in an oven at a temperature below the boiling point of the solvent (e.g., 60-80°C) to slowly evaporate the solvent.

  • Thermal Treatment (Crosslinking): Once the membrane is dry and peeled from the glass plate, place it in a vacuum oven. Anneal the membrane at a high temperature (e.g., 180°C) for a specified duration (e.g., 3, 10, or 24 hours) to induce thermal crosslinking.[1][4] The duration will determine the degree of crosslinking.

  • Cooling and Storage: After the thermal treatment, allow the membrane to cool down to room temperature slowly inside the oven before removal. Store the crosslinked membrane in deionized water or a desiccator, depending on the intended application.

2. Protocol for Tensile Strength Measurement

  • Sample Preparation: Cut the crosslinked SPEEK membrane into dumbbell-shaped specimens according to a standard specification (e.g., ASTM D638).

  • Conditioning: Condition the specimens at a specific relative humidity (RH) and temperature for a set period before testing to ensure equilibrium. For dry state measurements, samples can be dried in a vacuum oven.

  • Tensile Testing: Mount the specimen in a universal testing machine equipped with a suitable load cell. Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Calculation: From the stress-strain curve, determine the Young's modulus, yield stress, ultimate tensile strength (UTS), and elongation at break.[4]

Visual Guides

Experimental_Workflow cluster_prep Membrane Preparation cluster_crosslink Crosslinking cluster_characterization Characterization PEEK PEEK Polymer Sulfonation Sulfonation (H2SO4) PEEK->Sulfonation SPEEK_Sol SPEEK Solution (in DMAc/DMF) Sulfonation->SPEEK_Sol Casting Solution Casting SPEEK_Sol->Casting Drying Solvent Evaporation Casting->Drying Thermal Thermal Annealing (e.g., 180°C) Drying->Thermal Crosslinking Step Tensile Tensile Testing Thermal->Tensile Swelling Swelling Ratio Thermal->Swelling FTIR FTIR Analysis Thermal->FTIR

Caption: Workflow for the preparation and characterization of thermally crosslinked SPEEK membranes.

Troubleshooting_Logic cluster_brittle Issue: Brittleness cluster_swelling Issue: Excessive Swelling Problem Poor Mechanical Strength Brittle Membrane is Brittle Problem->Brittle Swelling Excessive Swelling Problem->Swelling Cause_Brittle1 Excessive Crosslinking Brittle->Cause_Brittle1 Cause_Brittle2 Rigid Crosslinker Brittle->Cause_Brittle2 Solution_Brittle1 Optimize Conditions (Time, Temp, Conc.) Cause_Brittle1->Solution_Brittle1 Solution_Brittle2 Use Flexible Crosslinker Cause_Brittle2->Solution_Brittle2 Cause_Swelling High Water Uptake (High DS) Swelling->Cause_Swelling Solution_Swelling1 Introduce/Optimize Crosslinking Cause_Swelling->Solution_Swelling1 Solution_Swelling2 Blend with Hydrophobic Polymer Cause_Swelling->Solution_Swelling2

Caption: Troubleshooting logic for common mechanical strength issues in crosslinked SPEEK membranes.

References

Technical Support Center: Scaling Up Electrospun Nanofiber Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered when scaling up the production of electrospun nanofibers.

Troubleshooting Guide

This guide is designed in a question-and-answer format to help you quickly identify and resolve specific issues during your scaled-up electrospinning experiments.

Issue 1: Low Production Rate and Throughput

Q: My production rate is too low for our manufacturing needs. How can I increase the throughput of my electrospinning process?

A: A low production rate is a primary challenge in scaling up electrospinning. Typical laboratory-scale electrospinning produces nanofibers at a rate of 0.01–1 g/h, which is often insufficient for industrial applications.[1][2] To increase throughput, consider the following solutions:

  • Increase the number of spinnerets: Transitioning from a single-needle to a multi-needle setup is a common strategy to increase the number of jets and thereby the production rate.[1][2][3] However, this can introduce new challenges such as electric field interference between adjacent needles.[3]

  • Implement needleless electrospinning: Needleless techniques, such as those using a rotating drum or a wire as the spinneret, can significantly increase the production rate by generating multiple jets from a free liquid surface.[4][5] Some needleless systems have achieved production rates of up to 450 g/h.[1][2][6]

  • Optimize solution flow rate: A higher flow rate can increase the amount of polymer being processed. However, an excessively high flow rate can lead to the formation of beaded fibers or incomplete solvent evaporation.[7] Careful optimization is crucial.

  • Consider melt electrospinning: This technique eliminates the need for solvents, which can increase the mass of polymer being processed per unit time. However, it requires polymers that are thermally stable at their melting point and can result in larger fiber diameters.

Issue 2: Inconsistent Fiber Diameter and Morphology

Q: I'm observing significant variations in fiber diameter and morphology (e.g., beads, ribbons) in my scaled-up production. What are the likely causes and how can I achieve more uniform nanofibers?

A: Maintaining consistent fiber morphology is critical for the performance of the final product. Several factors can contribute to non-uniformity during scale-up:

  • Uneven electric field distribution: In multi-needle setups, the electric fields from adjacent needles can interfere with each other, leading to variations in the drawing force on the polymer jets and resulting in inconsistent fiber diameters.[3] Using auxiliary electrodes or optimizing the needle arrangement can help create a more uniform electric field.

  • Solution properties:

    • Viscosity: A solution with too low a viscosity can lead to the formation of beads instead of smooth fibers. Conversely, a very high viscosity can inhibit the flow of the solution and lead to spinneret clogging.[8]

    • Surface Tension: High surface tension can prevent the formation of a stable jet, leading to droplets. A lower surface tension is generally preferred for uniform fiber formation.[8]

    • Conductivity: The conductivity of the solution affects the charge carrying capacity of the jet. Higher conductivity generally leads to smaller fiber diameters.

  • Process parameters:

    • Voltage: While a higher voltage can increase the electrostatic force and lead to smaller fiber diameters, an excessively high voltage can cause instability in the Taylor cone, resulting in beaded fibers.[9][10]

    • Flow Rate: An optimal flow rate is necessary for stable jet formation. A flow rate that is too high can result in incomplete solvent evaporation and the formation of wet, beaded fibers.[7][9]

    • Spinneret-to-Collector Distance: This distance needs to be sufficient to allow the solvent to evaporate completely before the fibers reach the collector. An insufficient distance can lead to fused or beaded fibers.

  • Environmental Conditions:

    • Humidity: High humidity can affect the solvent evaporation rate and the charge dissipation on the collector, potentially leading to beaded or thicker fibers depending on the polymer-solvent system.[8][11]

    • Temperature: Temperature influences the viscosity of the solution and the solvent evaporation rate. Fluctuations in temperature can lead to inconsistent fiber diameters.[9]

Issue 3: Frequent Spinneret Clogging

Q: My spinnerets are frequently clogging during long production runs. What can I do to prevent this?

A: Spinneret clogging is a major obstacle in continuous, large-scale electrospinning as it disrupts the process and leads to production losses.[12][13] The primary causes are the evaporation of the solvent at the spinneret tip, leading to the solidification of the polymer, or the gelation of the polymer solution.[10][13] Here are some troubleshooting steps:

  • Optimize Solvent Volatility: If using a highly volatile solvent, it may be evaporating too quickly at the nozzle tip. Consider using a solvent with a lower vapor pressure or a co-solvent system to reduce the evaporation rate.[9][13]

  • Adjust Solution Viscosity: A solution that is too viscous is more prone to clogging.[12][13] You may need to adjust the polymer concentration.

  • Control the Environment: High ambient temperature can accelerate solvent evaporation. Maintaining a controlled environment with stable temperature and humidity can help mitigate clogging.[11]

  • Use a Coaxial Spinneret with a Sheath Solvent: A coaxial setup can be used where the outer needle delivers a pure solvent that prevents the polymer solution in the inner needle from drying at the tip.

  • Implement a Gas Shield: A gentle stream of inert gas around the spinneret can create a localized solvent-saturated atmosphere, preventing evaporation and clogging.

  • Consider Needleless Electrospinning: Since there are no small orifices, needleless systems are not prone to clogging, making them a robust option for continuous production.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when transitioning from lab-scale to industrial-scale electrospinning?

A1: The primary challenges in scaling up electrospinning production include:

  • Low Production Rate: Single-needle setups have very low output.[1][2]

  • Process Stability and Reproducibility: Maintaining consistent fiber quality across large batches and over long production runs can be difficult.[14]

  • Spinneret Clogging: This is a frequent issue in needle-based systems that interrupts continuous production.[12][13]

  • Uniformity of Nanofiber Mats: Achieving uniform thickness and fiber distribution over large areas is challenging, especially with multi-needle systems due to electric field interference.[3]

  • Solvent Handling and Recovery: The large volumes of solvents used in industrial-scale solution electrospinning pose environmental, health, and safety risks, and require efficient recovery systems.[14][15]

  • Cost: The initial investment for industrial-scale electrospinning equipment can be substantial.[4]

Q2: What are the key differences in production rate between single-needle, multi-needle, and needleless electrospinning?

A2: There are significant differences in production rates between these methods:

  • Single-Needle Electrospinning: This is the most basic setup and has the lowest production rate, typically in the range of 0.01 to 1 gram per hour.[1][2]

  • Multi-Needle Electrospinning: By using multiple needles, the production rate can be increased. The overall rate is roughly the single-needle rate multiplied by the number of needles, although electric field interference can be a limiting factor.

  • Needleless Electrospinning: This method offers the highest throughput by generating a large number of jets simultaneously from a free liquid surface. Production rates can be significantly higher, with some systems reaching up to 450 grams per hour.[1][2][6]

Q3: How do environmental conditions like humidity and temperature affect large-scale production?

A3: Environmental conditions play a crucial role in the stability and reproducibility of the electrospinning process, and their impact is magnified during large-scale production.[11]

  • Humidity: Affects the solvent evaporation rate. For some polymers, high humidity can lead to the formation of pores on the fiber surface or result in thicker fibers.[8] Inconsistent humidity can lead to batch-to-batch variability.

  • Temperature: Influences the viscosity of the polymer solution and the rate of solvent evaporation.[9] Higher temperatures generally lead to lower viscosity and faster evaporation. Fluctuations in temperature can cause variations in fiber diameter. For consistent and reproducible large-scale production, it is highly recommended to use an environmentally controlled electrospinning system.[11][16]

Q4: What are the safety considerations for industrial-scale electrospinning?

A4: Safety is a critical aspect of industrial-scale electrospinning due to the use of high voltages and flammable/toxic solvents.[11][15][17] Key safety considerations include:

  • High Voltage: Proper insulation and grounding of all equipment are essential to prevent electrical shocks. Interlocks on chamber doors that automatically shut off the high voltage when opened are a crucial safety feature.[17]

  • Solvent Hazards: Many solvents are flammable and their vapors can form explosive mixtures with air. The production area must be well-ventilated, and solvent vapor concentrations should be monitored.[16][17] Using non-flammable solvents or switching to melt electrospinning can mitigate this risk. The toxicity of solvents also requires the use of appropriate personal protective equipment (PPE) and enclosed systems to prevent operator exposure.[15][17]

  • Solvent Waste: Proper disposal of solvent waste according to environmental regulations is necessary. Solvent recovery systems are often employed in industrial settings to reduce waste and costs.[14]

Data Presentation

Table 1: Comparison of Electrospinning Scale-Up Technologies

FeatureSingle-Needle ElectrospinningMulti-Needle ElectrospinningNeedleless Electrospinning
Production Rate 0.01 - 1 g/h[1][2]Moderate (scales with number of needles)High (up to 450 g/h)[1][2][6]
Fiber Diameter Control HighModerate (can be affected by jet interference)[3]Lower (wider diameter distribution)[5]
Spinneret Clogging High risk[12][13]High risk[5]Low to no risk[5]
Process Control HighModerateLower[18]
Initial Cost LowModerateHigh[4]
Suitability Lab-scale research, proof-of-conceptPilot-scale, moderate productionIndustrial-scale mass production

Table 2: Influence of Key Process Parameters on Nanofiber Characteristics during Scale-Up

ParameterEffect on Fiber DiameterEffect on Production RateCommon Issues at Scale
Applied Voltage Generally, higher voltage leads to smaller diameter, but excessive voltage can cause beads.[9][10]Higher voltage can increase jet velocity, slightly increasing throughput.Arcing, unstable Taylor cones.[10]
Flow Rate Higher flow rate generally increases fiber diameter.[7]Directly proportional to production rate.Incomplete solvent evaporation, beaded fibers, nozzle clogging.[9][12]
Polymer Concentration Higher concentration leads to larger fiber diameter.Can limit flow rate if viscosity becomes too high.Increased viscosity can lead to nozzle clogging.[12][13]
Spinneret-to-Collector Distance Increasing distance generally leads to smaller fiber diameter due to longer flight time and more stretching.No direct effect on mass throughput.Insufficient distance can lead to wet, fused fibers.
Number of Nozzles Can affect uniformity due to electric field interference.[3]Directly increases potential production rate.Uneven fiber deposition, increased complexity.

Experimental Protocols

Protocol 1: Troubleshooting Inconsistent Fiber Morphology (Bead and Ribbon Formation)

Objective: To systematically identify and eliminate the cause of bead and/or ribbon formation in scaled-up electrospinning.

Materials and Equipment:

  • Electrospinning setup with multi-needle or needleless spinneret

  • Polymer solution

  • Scanning Electron Microscope (SEM)

  • Viscometer

  • Conductivity meter

Procedure:

  • Baseline Characterization:

    • Collect a sample of the non-uniform nanofibers.

    • Characterize the morphology using SEM to confirm the presence and nature of the defects (e.g., spherical beads, spindle-like beads, flat ribbons).[19]

    • Measure the viscosity and conductivity of the polymer solution.

  • Systematic Parameter Adjustment (one parameter at a time):

    • Step 2.1: Adjust Polymer Concentration.

      • If beads are present, it may indicate that the polymer concentration is too low, preventing sufficient chain entanglement.[20]

      • Prepare solutions with slightly higher polymer concentrations (e.g., increase in 1% w/v increments).

      • Run the electrospinning process with each new concentration, keeping all other parameters constant.

      • Collect and analyze the fiber morphology with SEM.

    • Step 2.2: Optimize Applied Voltage.

      • If spindle-like beads are observed, the applied voltage may be too high, causing excessive stretching and jet instability.[9]

      • Gradually decrease the voltage in small increments (e.g., 1 kV) while keeping other parameters constant.

      • Observe the stability of the Taylor cone(s).

      • Collect and analyze the fiber morphology.

    • Step 2.3: Adjust Flow Rate.

      • The presence of wet or merged fibers (ribbons) suggests that the flow rate is too high for the solvent to evaporate completely.[20]

      • Decrease the flow rate per nozzle in small increments.

      • Ensure the spinneret-to-collector distance is adequate for the adjusted flow rate.

      • Collect and analyze the fiber morphology.

    • Step 2.4: Modify Solvent System.

      • If ribbons persist even at low flow rates, the solvent may not be volatile enough.

      • Introduce a more volatile co-solvent to the solution to increase the overall evaporation rate.[20]

      • Conversely, if nozzle clogging is also an issue with a very volatile solvent, a less volatile co-solvent can be added to prevent premature drying at the tip.[20]

  • Documentation:

    • Record all process parameters and corresponding fiber morphology for each experimental run. This data will be crucial for process validation and future production runs.

Protocol 2: Optimizing a Multi-Needle Electrospinning Setup for Uniform Mat Deposition

Objective: To achieve a uniform nanofiber mat over a large collection area by optimizing the parameters of a multi-needle electrospinning system.

Materials and Equipment:

  • Multi-needle electrospinning apparatus

  • Polymer solution

  • Flat plate or rotating drum collector

  • Thickness gauge or profilometer

  • SEM

Procedure:

  • Initial Setup and Baseline Collection:

    • Set up the multi-needle array with a standard spacing (e.g., 2-3 cm between needles).

    • Use a set of initial process parameters (voltage, flow rate, distance) that are known to produce fibers with a single needle.

    • Run the process for a defined period to deposit a mat of nanofibers.

  • Characterization of Mat Uniformity:

    • Visually inspect the collected mat for areas of thicker or thinner deposition.

    • Measure the thickness of the mat at multiple points across its surface using a thickness gauge.

    • Collect SEM images from different areas of the mat to assess the uniformity of fiber diameter and morphology.[19]

  • Optimization of Electric Field Homogeneity:

    • Step 3.1: Adjust Inter-Needle Distance.

      • If the outer jets are splaying outwards and deposition is thicker at the edges, the needles may be too close, causing electrostatic repulsion.

      • Gradually increase the distance between the needles and repeat the deposition and characterization steps.

    • Step 3.2: Implement Auxiliary Electrodes.

      • To counteract the non-uniform electric field, auxiliary electrodes (e.g., charged plates or rings) can be placed around the needle array.

      • Experiment with the position and voltage of the auxiliary electrodes to focus the electrospinning jets towards the center of the collector.

    • Step 3.3: Vary Needle-to-Collector Distance.

      • An increased distance can allow more time for the jets to spread, potentially leading to a more uniform deposition over a larger area. However, it may also lead to finer, more delicate fibers.

      • Systematically vary the distance and assess the impact on mat uniformity.

  • Collector Movement Optimization:

    • If using a stationary flat plate collector, consider implementing a moving collector (e.g., a rotating drum or a conveyor belt).

    • Optimize the speed of the collector to ensure that the deposited fibers are evenly distributed across the collection area.

  • Final Validation:

    • Once a set of parameters that yields a uniform mat is identified, perform a longer production run to validate the stability and reproducibility of the process.

Visualizations

Troubleshooting_Fiber_Morphology start Inconsistent Fiber Morphology (Beads or Ribbons) check_beads Are beads present? start->check_beads beads_yes Increase Polymer Concentration (to increase chain entanglement) check_beads->beads_yes Yes beads_no Proceed to next check check_beads->beads_no No check_ribbons Are ribbons or fused fibers present? ribbons_yes Decrease Flow Rate (to allow for complete solvent evaporation) check_ribbons->ribbons_yes Yes ribbons_no Proceed to final check check_ribbons->ribbons_no No beads_yes->check_ribbons beads_no->check_ribbons voltage_check Is voltage excessively high? voltage_yes Decrease Applied Voltage (to stabilize Taylor cone) voltage_check->voltage_yes Yes voltage_no Proceed to next check voltage_check->voltage_no No solvent_check Is solvent volatility optimal? voltage_yes->solvent_check voltage_no->solvent_check ribbons_yes->voltage_check ribbons_no->voltage_check solvent_yes Re-evaluate all parameters solvent_check->solvent_yes Yes solvent_no Adjust Solvent System (use co-solvents to tune evaporation rate) solvent_check->solvent_no No solution Uniform Fibers Achieved solvent_yes->solution solvent_no->solution

Caption: Troubleshooting workflow for inconsistent fiber morphology.

Electrospinning_Scale_Up_Workflow start Lab-Scale Single-Needle Proof of Concept define_reqs Define Production Requirements (Throughput, Fiber Specs, Cost) start->define_reqs select_method Select Scale-Up Method define_reqs->select_method multi_needle Multi-Needle Electrospinning select_method->multi_needle Moderate Throughput needleless Needleless Electrospinning select_method->needleless High Throughput optimize_multi Optimize Multi-Needle Parameters (Needle spacing, Voltage, Flow rate) multi_needle->optimize_multi optimize_needleless Optimize Needleless Parameters (Spinneret rotation, Solution level, Voltage) needleless->optimize_needleless characterize Characterize Nanofiber Mat (Uniformity, Morphology, Diameter) optimize_multi->characterize optimize_needleless->characterize qc_check Meet Quality Control Specs? characterize->qc_check process_validation Process Validation (3 consecutive successful runs) qc_check->process_validation Yes re_optimize Re-optimize Parameters qc_check->re_optimize No production Full-Scale Production process_validation->production re_optimize->select_method

References

Technical Support Center: Optimizing Protein Purification with PES Filters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent pore blockage in Polyethersulfone (PES) filters during protein purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of pore blockage in PES filters during protein purification?

A1: Pore blockage, or membrane fouling, in PES filters primarily stems from the following:

  • Protein Aggregation: Proteins can aggregate due to non-optimal solution conditions such as pH, ionic strength, and temperature. These aggregates are often larger than the filter pores, leading to blockage.[1] High protein concentrations can also compromise the stability of the target protein, leading to aggregation.

  • Adsorption: Proteins can adsorb to the surface of the PES membrane. While PES membranes are known for low protein binding, some non-specific binding can still occur, leading to a gradual reduction in pore size and flow rate.[2][3]

  • Precipitation: Changes in buffer composition or concentration during filtration can cause proteins to precipitate out of solution and block the filter pores.

  • Presence of Particulates: The protein solution may contain other particulates, such as cell debris, which can clog the filter.[4][5]

Q2: How can I tell if my PES filter is clogged?

A2: The most common indicators of a clogged filter are:

  • Increased Backpressure: A significant increase in the pressure required to maintain a constant flow rate is a primary sign of filter clogging.

  • Reduced Flow Rate: A noticeable decrease in the flow rate at a constant pressure indicates that the filter pores are becoming blocked.

  • Complete Blockage: In severe cases, the flow may stop entirely.

Q3: What is the benefit of using a pre-filter?

A3: Using a pre-filter with a larger pore size than your final sterilizing-grade PES filter can significantly extend the life of the final filter. The pre-filter removes larger particles, aggregates, and cell debris, preventing them from prematurely blocking the smaller pores of the final filter. This can lead to a more efficient and cost-effective filtration process.

Troubleshooting Guides

Problem: My flow rate is significantly lower than expected, or the backpressure is too high.

This is a common issue indicating filter clogging. Follow these steps to diagnose and resolve the problem:

  • Check for Protein Aggregation:

    • Action: Visually inspect the protein solution for any visible particulates or cloudiness.

    • Solution: If aggregates are suspected, consider optimizing your buffer conditions (see preventative measures below) or clarifying the sample by centrifugation before filtration.[4][5]

  • Verify Filter Integrity:

    • Action: Perform a bubble point test to ensure the filter is not damaged. A breach in the filter can also sometimes manifest as a change in flow characteristics.

    • Solution: If the filter fails the integrity test, it must be replaced.

  • Consider Sample Viscosity:

    • Action: Highly concentrated protein solutions can be viscous, leading to lower flow rates.

    • Solution: If possible, dilute the sample to a lower concentration. If a high concentration is necessary, you may need to increase the filter surface area or adjust the operating pressure (within the manufacturer's specifications).

  • Evaluate Pre-filtration:

    • Action: If you are not using a pre-filter and your sample contains a high load of particulates, the final filter may be clogging quickly.

    • Solution: Implement a pre-filtration step with a larger pore size filter to remove larger particles before the final filtration.

Preventative Measures to Minimize Pore Blockage

Proactive steps can significantly reduce the incidence of filter clogging.

1. Optimize Sample Preparation:

  • Clarification: Always clarify your sample before sterile filtration to remove cell debris and other particulates. Centrifugation (10,000 x g for 15 minutes for small volumes, or 40,000-50,000 x g for 30 minutes for cell lysates) is a standard method.[4][5]

  • Buffer Composition: Ensure your protein is stable and soluble in the filtration buffer.

    • pH: Maintain the pH of the buffer at least one unit away from the isoelectric point (pI) of the protein to maintain surface charge and prevent aggregation.[1]

    • Ionic Strength: The salt concentration can affect protein solubility and interactions. Determine the optimal salt concentration for your specific protein.[1]

    • Additives: Consider using additives to enhance protein solubility and stability.[1][6][7][8]

2. Select the Appropriate Filter:

  • Pore Size: Choose a pore size that is appropriate for your application. For sterile filtration, a 0.22 µm filter is typically used. If your solution has a high particulate load, a pre-filter with a larger pore size (e.g., 0.45 µm or larger) is recommended.

  • Membrane Material: While PES is a good choice for low protein binding, for extremely sensitive proteins, other materials like PVDF might be considered.[3]

3. Proper Filtration Technique:

  • Wetting: Properly wet the filter with the appropriate wetting liquid (e.g., water for hydrophilic PES filters) before use to ensure uniform flow.

  • Avoid Air Locks: Ensure no air is trapped in the filter housing, as this can impede flow.

  • Control Flow Rate and Pressure: Operate within the manufacturer's recommended flow rate and pressure ranges to avoid excessive compaction of foulants on the membrane surface.

Data and Protocols

Quantitative Data Summaries

Table 1: Comparison of Protein Binding for Different Membrane Materials

Membrane MaterialProtein Binding (IgG) (µg/cm²)Reference
Polyethersulfone (PES)24 - 170
Polyvinylidene Fluoride (PVDF)Low (comparative data varies)[3]

Note: Protein binding can vary between different manufacturers and surface modifications of the same polymer.

Table 2: Effectiveness of Different Cleaning Agents for PES Membranes

Cleaning AgentTypical ConcentrationEffectivenessReference
Sodium Hydroxide (NaOH)0.1 - 0.5 MHighly effective for protein removal.[9][10]
Sodium Hypochlorite (NaOCl)250 - 5000 ppmEffective, especially when combined with NaOH.[9][11]
Citric AcidVariesUsed for removing inorganic foulants.[10]
Enzymatic CleanersVariesEffective for specific protein foulants.[12]

Note: Always consult the filter manufacturer's guidelines for chemical compatibility.

Experimental Protocols

Protocol 1: Bubble Point Integrity Test

This non-destructive test is used to determine the largest pore size of a wetted filter and to verify its integrity.

Materials:

  • Filter housing

  • Wetting fluid (e.g., sterile water for hydrophilic PES filters)

  • Pressurized gas source (e.g., nitrogen or filtered air)

  • Pressure regulator and gauge

  • Beaker of water

  • Tubing

Procedure:

  • Wetting the Filter: Thoroughly wet the PES filter with the appropriate wetting fluid according to the manufacturer's instructions. Ensure all air is displaced from the filter.[13][14]

  • Installation: Place the wetted filter into the filter housing and secure it.

  • Setup: Connect the pressurized gas source to the upstream side of the filter housing. Connect a piece of tubing from the downstream port of the housing and submerge the other end in a beaker of water.[14]

  • Pressurization: Gradually increase the gas pressure to the upstream side of the filter.[15]

  • Observation: Observe the submerged end of the tubing for the emergence of bubbles. Initially, some bubbles may appear due to gas diffusion through the wetted pores.

  • Determine Bubble Point: The bubble point is the pressure at which a steady stream of bubbles emerges from the tubing.[14]

  • Comparison: Compare the observed bubble point pressure with the manufacturer's specification for the filter. A value lower than the specification may indicate a breach in the filter.

Protocol 2: General Cleaning Protocol for Fouled PES Membranes

This protocol provides a general guideline for cleaning a PES filter that has been fouled with protein.

Materials:

  • Cleaning solution (e.g., 0.5 M NaOH)

  • Purified water for rinsing

Procedure:

  • Initial Rinse: After use, flush the filter system with purified water in the forward direction to remove any remaining bulk protein solution.

  • Caustic Cleaning: Circulate the 0.5 M NaOH solution through the filter system for 30-60 minutes at the manufacturer's recommended temperature and flow rate. This helps to solubilize and remove adsorbed proteins.

  • Rinse: Thoroughly flush the system with purified water until the pH of the outlet stream returns to neutral. This is crucial to remove all traces of the cleaning agent.

  • Final Flush: Perform a final flush with water for injection (WFI) or the buffer to be used in the next filtration run.

  • Integrity Testing: It is recommended to perform a bubble point test after cleaning to ensure the filter integrity has not been compromised.

  • Storage: Store the cleaned filter according to the manufacturer's instructions.

Visualizations

cluster_0 Mechanisms of Pore Blockage ProteinAggregates Protein Aggregates in Bulk Solution SurfaceDeposition Surface Deposition (Cake Layer Formation) ProteinAggregates->SurfaceDeposition PoreBlocking Complete Pore Blocking ProteinAggregates->PoreBlocking AdsorbedProteins Protein Adsorption to Pore Walls PoreConstriction Pore Constriction AdsorbedProteins->PoreConstriction PoreConstriction->PoreBlocking

Caption: Mechanisms of PES filter pore blockage.

cluster_1 Troubleshooting Workflow Start High Backpressure or Low Flow Rate Detected CheckAggregation Check for Protein Aggregation Start->CheckAggregation OptimizeBuffer Optimize Buffer Conditions CheckAggregation->OptimizeBuffer Yes CheckIntegrity Perform Bubble Point Test CheckAggregation->CheckIntegrity No Centrifuge Centrifuge Sample OptimizeBuffer->Centrifuge Centrifuge->CheckIntegrity ReplaceFilter Replace Filter CheckIntegrity->ReplaceFilter Failed CheckViscosity Evaluate Sample Viscosity CheckIntegrity->CheckViscosity Passed End Problem Resolved ReplaceFilter->End DiluteSample Dilute Sample or Increase Filter Area CheckViscosity->DiluteSample High ConsiderPrefiltration Consider Pre-filtration CheckViscosity->ConsiderPrefiltration Normal DiluteSample->End ConsiderPrefiltration->End

Caption: Troubleshooting high backpressure or low flow rate.

cluster_2 Preventative Measures Workflow Start Start Protein Purification SamplePrep Sample Preparation Start->SamplePrep Clarify Clarify Sample (Centrifuge/Filter) SamplePrep->Clarify OptimizeBuffer Optimize Buffer (pH, Ionic Strength, Additives) SamplePrep->OptimizeBuffer FilterSelection Filter Selection Clarify->FilterSelection OptimizeBuffer->FilterSelection ChoosePoreSize Choose Appropriate Pore Size (with Pre-filter if needed) FilterSelection->ChoosePoreSize ChooseMembrane Select Low-Binding Membrane (e.g., PES) FilterSelection->ChooseMembrane FiltrationTechnique Proper Filtration Technique ChoosePoreSize->FiltrationTechnique ChooseMembrane->FiltrationTechnique WetFilter Properly Wet Filter FiltrationTechnique->WetFilter ControlParams Control Flow Rate and Pressure FiltrationTechnique->ControlParams End Successful Filtration WetFilter->End ControlParams->End

Caption: Workflow for preventing PES filter clogging.

References

Technical Support Center: Enhancing Thermal Stability of sPES for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonated poly(ether sulfone) (sPES) for high-temperature applications. Here, you will find information on strategies to enhance the thermal stability of sPES, detailed experimental protocols, and solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the thermal stability of sPES?

The main strategies to improve the thermal stability of sPES for high-temperature applications include:

  • Ion Exchange: Replacing the protons of the sulfonic acid groups (-SO₃H) with cations such as Na⁺ or NH₄⁺ can increase thermal stability.

  • Incorporation of Nanofillers: Adding inorganic or organic nanofillers can improve the thermal properties of the sPES matrix.

  • Crosslinking: Creating a three-dimensional network structure through either thermal or chemical crosslinking enhances the polymer's resistance to thermal degradation.

  • Copolymerization: Introducing more thermally stable monomer units into the sPES backbone during polymerization can elevate its overall thermal resistance.

Q2: How does the degree of sulfonation (DS) affect the thermal stability of sPES?

The degree of sulfonation has a significant impact on the thermal stability of sPES. Generally, a higher degree of sulfonation leads to a decrease in the initial decomposition temperature.[1][2][3] This is because the sulfonic acid groups are less thermally stable than the main polymer chain and are the first to degrade.[1][2] However, a higher DS can also increase the glass transition temperature (Tg) due to strong intermolecular interactions between the sulfonic acid groups.[1][4] Therefore, optimizing the DS is a critical step to balance proton conductivity (which increases with DS) and thermal stability for high-temperature applications.

Q3: What are common challenges when incorporating nanofillers into an sPES matrix?

The most common challenge is the agglomeration of nanoparticles within the polymer matrix.[5][6][7] Agglomeration can lead to the formation of non-selective voids and a non-uniform distribution of the filler, which can negatively impact the mechanical and thermal properties of the final composite membrane.[7][8] Achieving a homogeneous dispersion of nanofillers is crucial for maximizing the enhancement of thermal stability.[9]

Q4: Can thermal crosslinking be performed on sPES, and what are the typical conditions?

Yes, thermal crosslinking, often referred to as annealing, can be performed on sPES. This process typically involves heating the sPES membrane at an elevated temperature, for example at 180°C, for a specific duration.[10] This treatment can induce crosslinking reactions, making the membrane more stable in water and other organic solvents and increasing its thermal stability.[10] The crosslinking can occur through the formation of sulfone bridges between polymer chains.[11]

Troubleshooting Guides

Issue 1: Low Thermal Stability (Premature Degradation) After Sulfonation
Potential Cause Troubleshooting Step
High Degree of Sulfonation (DS) The sulfonic acid groups are the least thermally stable component. A very high DS will lower the onset of thermal degradation.[1][2] Solution: Reduce the reaction time, decrease the concentration of the sulfonating agent (e.g., chlorosulfonic acid), or lower the reaction temperature during the sulfonation process to achieve a lower DS.[12] Characterize the DS using techniques like ¹H-NMR or titration to correlate it with thermal stability (TGA).[1]
Residual Sulfonating Agent or Acid Residual acid can catalyze degradation at elevated temperatures. Solution: Ensure thorough washing of the sulfonated polymer with deionized water until the pH is neutral (pH ~6-7) before drying.[12]
Presence of Water Water absorbed by the hydrophilic sulfonic acid groups can promote desulfonation at high temperatures. Solution: Dry the sPES material thoroughly in a vacuum oven before thermal analysis or high-temperature application. Perform ion exchange to replace protons with more stable cations like Na⁺, which can reduce water uptake and improve thermal stability.[12]
Issue 2: Poor Dispersion and Agglomeration of Nanofillers in sPES Matrix
Potential Cause Troubleshooting Step
Incompatibility between Nanofiller and sPES Matrix Poor interfacial adhesion between the hydrophilic sPES and potentially hydrophobic nanofillers can lead to agglomeration.[13] Solution: Surface-modify the nanofillers to improve their compatibility with the sPES matrix. For example, functionalize the nanofiller surface with sulfonic acid groups or other polar functional groups to enhance interactions with the polymer.[9]
High Nanofiller Loading Exceeding an optimal concentration of nanofillers often leads to increased agglomeration due to inter-particle interactions.[7] Solution: Prepare a series of composites with varying nanofiller concentrations to determine the optimal loading for your specific system. Start with a low concentration (e.g., 1-5 wt%) and gradually increase it.
Inadequate Mixing/Dispersion Technique Insufficient energy input during mixing can fail to break up nanofiller agglomerates. Solution: Utilize high-energy dispersion methods such as ultrasonication (sonication bath or probe sonicator) for an extended period to disperse the nanofillers in the solvent before adding the sPES polymer.[14] Ensure vigorous stirring during the mixing of the nanofiller dispersion with the polymer solution.
Issue 3: Brittleness or Poor Mechanical Properties of Thermally Modified sPES Membranes
Potential Cause Troubleshooting Step
Excessive Crosslinking Too high a temperature or too long an annealing time can lead to excessive crosslinking, making the membrane brittle. Solution: Optimize the thermal crosslinking conditions. Conduct a time and temperature study to find the optimal balance between enhanced thermal stability and desired mechanical properties. For example, try annealing at a lower temperature for a longer time or vice versa.
Degradation during Crosslinking If the crosslinking temperature is too close to the degradation temperature of the sPES, chain scission can occur, leading to poor mechanical properties. Solution: Characterize the thermal stability of your sPES using TGA before selecting a crosslinking temperature. Ensure the crosslinking temperature is well below the onset of degradation.
High Degree of Sulfonation Highly sulfonated sPES can be more brittle, and this can be exacerbated by further thermal treatment. Solution: Start with an sPES of a moderate degree of sulfonation that provides a good balance of properties.

Quantitative Data on Thermal Stability Enhancement

The following tables summarize quantitative data on the enhancement of thermal stability for sPES and related sulfonated polymers using different strategies.

Table 1: Effect of Ion Exchange on Thermal Decomposition Temperature

MembraneT₁₀% (°C)T₂₅% (°C)T₅₀% (°C)Reference
sPES420480530[12]
Na-sPES200290500[12]
NH₄-sPES400450550[12]

Tₓ% represents the temperature at which x% weight loss is observed via TGA.

Table 2: Effect of Sulfonation Degree on Thermal Properties of Poly(arylene ether sulfone)s

Polymer SeriesDegree of Sulfonation (%)T₅% (°C)Tg (°C)Reference
SPES-HQ40330215[1]
SPES-HQ50310225[1]
SPES-HQ60280230[1]
SPES-SPHD40340225[1]
SPES-SPHD50320235[1]
SPES-SPHD60300245[1]

T₅% is the temperature at 5% weight loss. Tg is the glass transition temperature.

Experimental Protocols

Protocol 1: Sulfonation of Poly(ether sulfone) (PES)

This protocol describes a general method for the sulfonation of PES using chlorosulfonic acid.

Materials:

  • Poly(ether sulfone) (PES)

  • Dichloromethane (DCM) or other suitable solvent

  • Chlorosulfonic acid (ClSO₃H)

  • Deionized water

  • Nitrogen gas supply

  • Three-necked flask with a mechanical stirrer and dropping funnel

Procedure:

  • Dry the PES polymer in a vacuum oven at 120°C for 24 hours.

  • Set up the reaction apparatus under a nitrogen atmosphere.

  • Dissolve a known amount of dried PES in the solvent inside the three-necked flask with constant stirring.

  • Slowly add a predetermined amount of chlorosulfonic acid dropwise to the polymer solution from the dropping funnel at room temperature. The molar ratio of the sulfonating agent to the polymer repeating unit will determine the degree of sulfonation.

  • Allow the reaction to proceed for a set time (e.g., 2-4 hours) with continuous stirring.

  • Terminate the reaction by slowly precipitating the polymer solution into a beaker of ice-cold deionized water with vigorous stirring.

  • Filter the precipitated sulfonated PES (sPES).

  • Wash the sPES polymer repeatedly with deionized water until the filtrate reaches a neutral pH (pH ~6-7).

  • Dry the final sPES product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Preparation of sPES/Nanofiller Composite Membrane

This protocol outlines the solution casting method for preparing sPES composite membranes.

Materials:

  • Sulfonated poly(ether sulfone) (sPES)

  • Selected nanofiller (e.g., silica, titanium dioxide, MOFs)

  • N-methyl-2-pyrrolidone (NMP) or other suitable solvent

  • Ultrasonicator

  • Magnetic stirrer

  • Glass casting plate or petri dish

  • Drying oven

Procedure:

  • Disperse a weighed amount of the nanofiller in a portion of the solvent.

  • Use an ultrasonicator to break up any agglomerates and achieve a stable, uniform dispersion of the nanofiller. The sonication time will depend on the nanofiller and its concentration.

  • In a separate container, dissolve the dried sPES polymer in the remaining solvent with magnetic stirring to form a homogeneous polymer solution.

  • Slowly add the nanofiller dispersion to the sPES solution while stirring vigorously.

  • Continue stirring the mixture for several hours to ensure uniform distribution of the nanofiller within the polymer solution.

  • Place the resulting viscous solution in an ultrasonicator for a short period to remove any trapped air bubbles.

  • Pour the solution onto a clean, dry glass plate or into a petri dish.

  • Place the cast membrane in an oven at a controlled temperature (e.g., 80°C) to slowly evaporate the solvent.

  • Once the membrane is formed, immerse it in deionized water to peel it from the glass substrate.

  • Dry the composite membrane in a vacuum oven before characterization.

Visualizations

Experimental_Workflow_for_sPES_Modification cluster_sulfonation sPES Synthesis cluster_enhancement Thermal Stability Enhancement Strategies cluster_ion_exchange Ion Exchange cluster_nanocomposite Nanocomposite Formation cluster_crosslinking Crosslinking PES PES Polymer Dissolve_PES Dissolve in Solvent PES->Dissolve_PES Sulfonation_Reaction Add Sulfonating Agent Dissolve_PES->Sulfonation_Reaction Precipitation Precipitate in Water Sulfonation_Reaction->Precipitation Wash_Dry Wash and Dry Precipitation->Wash_Dry sPES_Product sPES Polymer Wash_Dry->sPES_Product sPES_Start sPES Polymer Ion_Exchange Treat with Salt Solution (e.g., NaCl, NH4OH) sPES_Start->Ion_Exchange Mix_sPES Mix with sPES Solution sPES_Start->Mix_sPES Thermal_Crosslinking Thermal Annealing sPES_Start->Thermal_Crosslinking Chemical_Crosslinking Add Crosslinking Agent and Cure sPES_Start->Chemical_Crosslinking IE_sPES Ion-Exchanged sPES Ion_Exchange->IE_sPES Nanofiller_Dispersion Disperse Nanofillers in Solvent Nanofiller_Dispersion->Mix_sPES Cast_Dry Cast and Dry Membrane Mix_sPES->Cast_Dry NC_sPES sPES Nanocomposite Cast_Dry->NC_sPES CL_sPES Crosslinked sPES Thermal_Crosslinking->CL_sPES Chemical_Crosslinking->CL_sPES

Caption: Workflow for sPES synthesis and thermal stability enhancement.

Troubleshooting_Nanofiller_Agglomeration cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Nanofiller Agglomeration in sPES Matrix Cause1 Poor Polymer-Filler Compatibility Problem->Cause1 Cause2 High Filler Loading Problem->Cause2 Cause3 Inadequate Dispersion Method Problem->Cause3 Solution1 Surface Functionalize Nanofillers Cause1->Solution1 Solution2 Optimize Filler Concentration Cause2->Solution2 Solution3 Use High-Energy Mixing (e.g., Ultrasonication) Cause3->Solution3

Caption: Troubleshooting guide for nanofiller agglomeration in sPES.

References

Technical Support Center: Controlling Fiber Diameter and Morphology in PES Electrospinning

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling fiber diameter and morphology during the electrospinning of Poly(ethersulfone) (PES).

Troubleshooting Guide

Issue 1: Beaded Fibers or a Beaded-Fiber Mixture is Observed Instead of Smooth, Continuous Fibers.

Question: My electrospun PES mat shows beads or a "beads-on-a-string" morphology. How can I achieve smooth, uniform fibers?

Answer: The formation of beads in electrospun fibers is typically a result of low solution viscosity, low polymer concentration, or high surface tension.[1] When the viscoelastic forces of the polymer solution are insufficient to withstand the electrostatic forces during spinning, the jet breaks up into droplets, which solidify as beads.[2] Here are several strategies to eliminate bead formation:

  • Increase Polymer Concentration: A higher concentration of PES in the solvent will increase the solution viscosity due to greater polymer chain entanglement.[3] This increased entanglement helps to stabilize the polymer jet and prevents it from breaking into droplets. It is crucial to find an optimal concentration, as excessively high concentrations can lead to nozzle clogging.[4]

  • Adjust Solvent System: The choice of solvent significantly impacts solution properties. Using a solvent with a lower surface tension can help reduce the tendency for bead formation.[5] Additionally, a solvent system with a higher dielectric constant can promote the formation of thinner, beadless fibers.[6] For PES, N,N-dimethylformamide (DMF) is a commonly used solvent.[7]

  • Increase Solution Conductivity: Adding a small amount of a salt, such as tetrabutylammonium bromide (TBAB), can increase the conductivity of the PES solution.[8] This increased charge density on the surface of the jet enhances the elongation forces, which helps to stretch the jet and prevent bead formation.[6]

  • Decrease Applied Voltage: While counterintuitive, an excessively high voltage can sometimes lead to the formation of beaded fibers by causing the polymer jet to overstretch and break.[9] Reducing the voltage to a level that is still sufficient to initiate and maintain a stable jet can sometimes resolve this issue.[6]

Issue 2: The Average Fiber Diameter is Too Large or Too Small.

Question: How can I control the average diameter of my electrospun PES fibers to meet my experimental requirements?

Answer: The diameter of electrospun fibers is influenced by a combination of solution properties and processing parameters.[10] By systematically adjusting these factors, you can tune the fiber diameter to your desired range.

  • Modify Polymer Concentration: This is one of the most significant factors affecting fiber diameter. Increasing the PES concentration generally leads to an increase in the average fiber diameter due to the higher viscosity of the solution.[8]

  • Adjust Applied Voltage: The effect of voltage on fiber diameter can be complex. Generally, increasing the applied voltage leads to a greater stretching of the polymer jet, resulting in smaller fiber diameters.[9] However, beyond a certain point, a very high voltage might not significantly decrease the diameter further.[11]

  • Control the Flow Rate: A higher solution flow rate typically results in larger fiber diameters because more polymer is being ejected from the nozzle per unit of time, and there is less time for the jet to be stretched before the solvent evaporates.[9]

  • Vary the Tip-to-Collector Distance: A greater distance between the spinneret tip and the collector allows for more time for the polymer jet to stretch and for the solvent to evaporate, which generally leads to the formation of thinner fibers.[3] An optimal distance of 13-15 cm is often considered effective.[12]

Issue 3: The Fiber Morphology is Inconsistent, with a Wide Distribution of Diameters.

Question: My electrospun PES fibers have a broad diameter distribution. How can I improve their uniformity?

Answer: Achieving a narrow distribution of fiber diameters is crucial for many applications. Inconsistent fiber morphology is often due to instabilities in the electrospinning process.

  • Optimize Solution Homogeneity: Ensure that the PES is completely dissolved in the solvent to form a homogenous solution. Incomplete dissolution can lead to variations in viscosity and conductivity within the solution, causing instabilities in the jet.

  • Maintain a Stable Environment: Fluctuations in ambient temperature and humidity can affect solvent evaporation rates and solution viscosity, leading to variations in fiber diameter.[12] Conducting experiments in a controlled environment is recommended. Higher humidity can lead to thicker fibers, while higher temperatures can result in thinner fibers.[12]

  • Ensure a Stable Taylor Cone: A stable Taylor cone at the tip of the spinneret is essential for producing uniform fibers. Instabilities can be caused by an inappropriate flow rate or voltage.[13]

  • Use a Suitable Collector: The type of collector can influence fiber alignment and uniformity. A rotating drum collector can be used to collect aligned fibers and can help improve uniformity compared to a static plate collector.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters I need to control in PES electrospinning? A1: The key parameters can be categorized into three groups:

  • Solution Parameters: Polymer concentration, molecular weight of the polymer, solution viscosity, surface tension, and electrical conductivity.[12]

  • Processing Parameters: Applied voltage, solution flow rate, and the distance between the spinneret tip and the collector.[14]

  • Ambient Parameters: Temperature and humidity of the electrospinning environment.[12]

Q2: How does the solvent choice affect the electrospinning of PES? A2: The solvent plays a critical role in dissolving the polymer and influencing the solution properties. For PES, solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are often used. The solvent's volatility is important; a highly volatile solvent may evaporate too quickly, causing the polymer to solidify at the spinneret tip, leading to clogging.[9] A solvent with low volatility might result in wet fibers being deposited on the collector. A mixture of solvents is sometimes used to optimize properties like viscosity and evaporation rate.[4]

Q3: Can I electrospin PES without using a needle? A3: Yes, needleless electrospinning techniques exist and are often used for large-scale production of nanofibers. These methods utilize a rotating electrode or a series of electrodes to generate multiple polymer jets simultaneously, significantly increasing the production rate compared to single-needle electrospinning.

Q4: My electrospun PES fibers are flat or ribbon-like instead of cylindrical. What is the cause? A4: The formation of flat or ribbon-like fibers is often due to rapid solvent evaporation.[5] If the solvent evaporates very quickly from the surface of the polymer jet, a solid skin forms. As the remaining solvent inside evaporates, the cylindrical structure collapses, resulting in a flat ribbon. To address this, you can try using a solvent with a lower vapor pressure or increasing the humidity in the electrospinning chamber to slow down the evaporation rate.

Data Presentation

Table 1: Influence of Key Electrospinning Parameters on PES Fiber Diameter and Morphology

ParameterEffect of Increasing the ParameterCommon Issues When Not Optimized
Polymer Concentration Increases fiber diameter; reduces bead formation.[3][8]Low concentration: Beaded fibers.[1] High concentration: Clogged nozzle.[4]
Applied Voltage Generally decreases fiber diameter.[9]Too low: No jet formation.[9] Too high: Beaded fibers.[6]
Flow Rate Increases fiber diameter.[9]Too low: Intermittent spinning. Too high: Wet fibers, beads.[9]
Tip-to-Collector Distance Generally decreases fiber diameter.[3]Too short: Wet fibers, broad diameter distribution. Too long: Fiber deposition over a large area, reduced mat density.
Solution Conductivity Decreases fiber diameter; reduces bead formation.[12]Low conductivity: Beaded fibers, larger diameter.
Ambient Humidity Increases fiber diameter.[12]High humidity: Thicker fibers, potential for pore formation on fiber surface.
Ambient Temperature Decreases fiber diameter.[12]Fluctuations: Inconsistent fiber diameter.

Experimental Protocols

Protocol 1: Preparation of a PES Electrospinning Solution
  • Materials: Poly(ethersulfone) (PES) powder, N,N-dimethylformamide (DMF).

  • Procedure:

    • Determine the desired weight percentage (wt%) of the PES solution (e.g., 25 wt%).

    • Weigh the required amount of PES powder and transfer it to a clean, dry glass vial.

    • Add the calculated volume of DMF to the vial.

    • Seal the vial and place it on a magnetic stirrer.

    • Stir the solution at room temperature until the PES is completely dissolved, which may take several hours. A homogenous, clear, and viscous solution should be obtained. For some PES grades, gentle heating (e.g., 60°C) may be required to facilitate dissolution.[7]

    • Allow the solution to rest for at least 30 minutes before electrospinning to remove any air bubbles.

Protocol 2: Typical Electrospinning of PES Nanofibers
  • Setup:

    • Load the prepared PES solution into a plastic syringe fitted with a metallic needle (e.g., 22-gauge).

    • Place the syringe in a syringe pump.

    • Position a grounded collector (e.g., a flat aluminum foil-covered plate or a rotating mandrel) at a set distance from the needle tip.

    • Connect the positive lead of a high-voltage power supply to the metallic needle.

  • Parameters (starting point, optimization is required):

    • Applied Voltage: 15-25 kV.[7]

    • Flow Rate: 0.5-2.0 mL/h.[7]

    • Tip-to-Collector Distance: 15-25 cm.[7]

  • Procedure:

    • Set the desired flow rate on the syringe pump and start the pump to initiate a small droplet of the solution at the needle tip.

    • Turn on the high-voltage power supply and gradually increase the voltage until a stable Taylor cone is formed and a polymer jet is ejected towards the collector.

    • Continue the electrospinning process for the desired duration to obtain a nanofiber mat of the required thickness.

    • After completion, turn off the high-voltage power supply and the syringe pump.

    • Carefully remove the collected nanofiber mat from the collector.

    • Dry the mat in a vacuum oven to remove any residual solvent.

Visualizations

Electrospinning_Workflow cluster_prep Solution Preparation cluster_espin Electrospinning Process PES PES Polymer Mixing Mixing & Dissolution PES->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solution Homogeneous PES Solution Mixing->Solution Syringe Syringe Pump Solution->Syringe Load Solution Spinneret Spinneret Syringe->Spinneret Flow Rate HVPS High Voltage Power Supply HVPS->Spinneret Voltage Jet Polymer Jet Spinneret->Jet Collector Collector Fibers Nanofiber Mat Collector->Fibers Jet->Collector Tip-to-Collector Distance

Caption: A typical workflow for PES electrospinning, from solution preparation to nanofiber collection.

Troubleshooting_Logic Start Observe Fiber Morphology Beads Beaded Fibers? Start->Beads Diameter Incorrect Diameter? Beads->Diameter No Inc_Conc Increase PES Concentration Beads->Inc_Conc Yes Uniformity Non-Uniform Fibers? Diameter->Uniformity No Adj_Conc Adjust Concentration Diameter->Adj_Conc Yes Good_Fibers Acceptable Fibers Uniformity->Good_Fibers No Check_Sol Ensure Homogeneous Solution Uniformity->Check_Sol Yes Inc_Cond Increase Conductivity Inc_Conc->Inc_Cond Dec_V Decrease Voltage Inc_Cond->Dec_V Dec_V->Start Adj_V Adjust Voltage Adj_Conc->Adj_V Adj_FR Adjust Flow Rate Adj_V->Adj_FR Adj_Dist Adjust Distance Adj_FR->Adj_Dist Adj_Dist->Start Control_Env Control Environment (Temp/Humidity) Check_Sol->Control_Env Stable_TC Stabilize Taylor Cone Control_Env->Stable_TC Stable_TC->Start

Caption: A logical flowchart for troubleshooting common issues in PES electrospinning.

References

"mitigating solvent effects on the performance of sPES membranes"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to mitigate the adverse effects of solvents on the performance of sulfonated polyethersulfone (sPES) membranes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with sPES membranes in the presence of organic solvents.

Issue 1: My sPES membrane is swelling excessively after exposure to an organic solvent.

  • Question: What causes excessive membrane swelling and how can I prevent it?

  • Answer: Excessive swelling occurs when the solvent has a high affinity for the polymer, causing the polymer chains to move apart. This can lead to a decrease in rejection and an increase in flux. To mitigate this:

    • Solvent Selection: If possible, switch to a solvent with a lower affinity for sPES. Solvents like toluene may cause less swelling compared to more aggressive solvents.[1][2]

    • Crosslinking: Covalently crosslinking the polymer matrix can significantly reduce swelling by creating a three-dimensional network that restricts polymer chain mobility.[3][4] This can be achieved through thermal treatment or by using chemical crosslinkers.[4][5]

    • Thermal Annealing: Annealing the membrane at a temperature near or above its glass transition temperature can increase polymer chain packing and reduce free volume, thus limiting solvent uptake.[6][7]

Issue 2: The membrane's selectivity has decreased significantly after filtering a solvent-based feed.

  • Question: Why has my membrane's selectivity dropped and what can I do to restore it?

  • Answer: A drop in selectivity is often a consequence of membrane swelling or plasticization. Plasticization is the increased flexibility of polymer chains due to solvent absorption, which can lead to a loss of size-sieving ability.

    • Crosslinking: As with swelling, crosslinking is a highly effective method to prevent plasticization and maintain selectivity.[4][5]

    • Thermal Annealing: Heat treatment can create a more rigid membrane structure that is more resistant to plasticization.[6][7]

    • Polymer Blending: Blending sPES with a more rigid polymer can enhance the overall resistance to plasticization.[5]

Issue 3: The permeate flux is much lower than expected.

  • Question: What could be causing an unexpectedly low flux, and how can I improve it?

  • Answer: A lower-than-expected flux can be due to several factors related to solvent-membrane interactions.

    • Pore Collapse: Some solvents, particularly those with high hydrophilicity like Dimethyl Sulfoxide (DMSO), can cause the collapse of membrane pores during the phase inversion process of membrane formation.[8]

    • Dense Skin Layer Formation: The choice of casting solvent influences the membrane morphology. Some solvents promote the formation of a thicker, denser skin layer which increases resistance to flow.[9][10] For instance, membranes cast from N,N-dimethylacetamide (DMAc) may exhibit a more porous structure and higher permeability compared to those from N-methyl-2-pyrrolidone (NMP).[8][9]

    • Residual Solvent: Residual solvent trapped within the membrane matrix can act as an anti-plasticizer, reducing gas permeability and flux.[11]

Issue 4: The membrane appears to be degrading or dissolving in the solvent.

  • Question: How can I determine if a solvent is compatible with my sPES membrane?

  • Answer: It is crucial to assess the chemical compatibility of your sPES membrane with the intended solvent before use.

    • Chemical Compatibility Charts: Refer to general chemical compatibility charts for polyethersulfone (PES) as a starting point. However, be aware that the sulfonation of sPES can alter its compatibility profile.

    • Solvent Stability Testing: Immerse a small piece of the membrane in the solvent for a specified period (e.g., 48 hours) at the operating temperature and observe for any changes in appearance, such as discoloration, shrinkage, swelling, or dissolution.[12]

    • Performance Testing: After immersion, test the mechanical stability and filtration performance of the membrane to check for any degradation.[12]

Frequently Asked Questions (FAQs)

Q1: Which casting solvents generally result in sPES membranes with higher flux?

A1: The choice of casting solvent significantly impacts the final membrane morphology and performance. Generally, solvents that lead to a more porous structure, such as N,N-dimethylacetamide (DMAc), tend to produce membranes with higher permeability compared to solvents like N-methyl-2-pyrrolidone (NMP).[8][9] However, the optimal solvent can depend on the specific application and other casting parameters.

Q2: How does the degree of sulfonation (DS) of sPES affect its interaction with solvents?

A2: A higher degree of sulfonation increases the hydrophilicity of the sPES membrane.[13][14] This can lead to increased water uptake and potentially larger pore sizes.[13][14] The increased hydrophilicity can also influence the interaction with organic solvents, potentially making the membrane more susceptible to swelling in polar organic solvents.

Q3: What is the difference between swelling and plasticization?

A3: Swelling refers to the increase in the volume of the membrane due to the absorption of a solvent.[1][2][15] Plasticization is the subsequent increase in the flexibility and mobility of the polymer chains caused by the absorbed solvent molecules, which can lead to a loss of the membrane's size-sieving capabilities and a decrease in selectivity.[16][17]

Q4: Can I use thermal annealing to improve the solvent resistance of my sPES membrane?

A4: Yes, thermal annealing is a common technique to improve the stability of polymeric membranes.[6][7] Annealing at a temperature near or above the glass transition temperature of the polymer can lead to a more compact and rigid structure, which can enhance resistance to swelling and plasticization.[7]

Q5: What is crosslinking and how does it improve solvent resistance?

A5: Crosslinking involves creating chemical bonds between polymer chains, forming a three-dimensional network.[3][4] This network structure restricts the movement of the polymer chains, making the membrane more resistant to swelling, plasticization, and dissolution in organic solvents.[4] Crosslinking can be achieved through various methods, including thermal treatment or the use of chemical crosslinking agents.[4][5]

Data Presentation

Table 1: Effect of Casting Solvent on sPES/PES Membrane Properties

Casting SolventPolymer ConcentrationPure Water Flux (L/m²h)Rejection (%)Contact Angle (°)Reference
N,N-dimethylacetamide (DMAc)15 wt% PESNot specifiedNot specifiedLower than NMP and DMF[10]
N-methyl-2-pyrrolidone (NMP)17.5% PES9Not specifiedNot specified[18]
N,N-dimethylformamide (DMF)17.5% PESNot specifiedNot specifiedNot specified[18]
Dimethyl sulfoxide (DMSO)17.5% PES19.6Not specifiedNot specified[18]
N,N-dimethylacetamide (DMAc)Not specifiedHighest conductivityLower than NMP and DMFNot specified[9]
N-methyl-2-pyrrolidone (NMP)Not specifiedLower than DMAcHigher than DMAcNot specified[9]
N,N-dimethylformamide (DMF)Not specifiedLow ionic exchange capacityLow water uptakeLarge[9]

Table 2: Chemical Compatibility of PES Membranes with Various Solvents

ChemicalCompatibilityObservationsReference
BenzeneLimited ResistanceModerate changes in physical properties.[12]
TolueneLimited ResistanceModerate changes in physical properties.[12]
ChloroformNot ResistantExtensive shrinkage or swelling, may dissolve.[12]
Methylene ChlorideNot ResistantExtensive shrinkage or swelling, may dissolve.[12]
AcetoneNot specified-[19]
Dimethyl Sulfoxide (DMSO)Not specified-[19]
AcetonitrileNot Resistant-[19]
EthanolNot specified-[19]
MethanolNot specified-[19]

Note: This table is based on data for PES membranes and should be used as a general guideline for sPES. It is highly recommended to perform specific compatibility tests for your sPES membrane and solvent system.

Experimental Protocols

Protocol 1: Solvent Compatibility Testing

Objective: To qualitatively assess the chemical resistance of an sPES membrane to a specific organic solvent.

Materials:

  • sPES membrane coupons (e.g., 2 cm x 2 cm)

  • Solvent to be tested

  • Glass vials with solvent-resistant caps

  • Tweezers

  • Timer

  • Fume hood

Procedure:

  • Cut several coupons of the sPES membrane to a consistent size.

  • Measure and record the initial dimensions and appearance of each coupon.

  • Place one coupon in a glass vial and add enough of the test solvent to fully submerge the membrane.

  • Seal the vial and place it in a fume hood at the intended operating temperature.

  • After a predetermined time (e.g., 24, 48, or 72 hours), carefully remove the membrane coupon using tweezers.

  • Observe and record any changes in the membrane's appearance, such as color change, deformation, cracking, or dissolution.

  • Measure the dimensions of the coupon to determine the degree of swelling or shrinkage.

  • Optionally, the mechanical properties (e.g., tensile strength) of the exposed membrane can be tested and compared to an unexposed control.

Protocol 2: Membrane Swelling Measurement

Objective: To quantitatively determine the degree of swelling of an sPES membrane in a specific organic solvent.

Materials:

  • Dry sPES membrane of known weight

  • Solvent of interest

  • Analytical balance

  • Shallow dish or beaker

  • Lint-free tissue paper

  • Tweezers

Procedure:

  • Weigh a dry sample of the sPES membrane and record its weight (W_dry).

  • Immerse the membrane sample in the solvent in a covered dish or beaker for a specified time (e.g., 24 hours) to reach equilibrium swelling.

  • Remove the swollen membrane from the solvent with tweezers.

  • Quickly blot the surface of the membrane with lint-free tissue paper to remove excess surface solvent.

  • Immediately weigh the swollen membrane and record its weight (W_swollen).

  • Calculate the degree of swelling (DS) using the following formula: DS (%) = [(W_swollen - W_dry) / W_dry] * 100

Visualizations

Experimental_Workflow cluster_prep Membrane Preparation & Initial Characterization cluster_exposure Solvent Exposure cluster_post_char Post-Exposure Analysis cluster_mitigation Mitigation Strategy prep Prepare sPES Membrane Coupons initial_char Initial Characterization (Weight, Dimensions, Performance) prep->initial_char expose Immerse in Test Solvent (Controlled Time & Temperature) initial_char->expose observe Visual Observation (Swelling, Degradation) expose->observe perf_test Performance Testing (Flux, Rejection) expose->perf_test measure Measure Swelling Degree observe->measure crosslink Crosslinking perf_test->crosslink If performance degrades anneal Thermal Annealing perf_test->anneal If performance degrades Troubleshooting_Workflow cluster_solutions start Membrane Performance Issue issue What is the primary issue? start->issue swelling Excessive Swelling issue->swelling Swelling selectivity Decreased Selectivity issue->selectivity Selectivity Loss flux Low Flux issue->flux Low Flux degradation Degradation issue->degradation Degradation sol_swelling Action: - Consider Crosslinking - Thermal Annealing - Change Solvent swelling->sol_swelling sol_selectivity Action: - Implement Crosslinking - Apply Thermal Annealing selectivity->sol_selectivity sol_flux Action: - Re-evaluate Casting Solvent - Check for Pore Collapse flux->sol_flux sol_degradation Action: - Perform Solvent Compatibility Test - Choose a Different Solvent degradation->sol_degradation

References

Validation & Comparative

A Researcher's Guide to Validating Proton Conductivity in Hydrated sPES Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible measurements of proton conductivity are critical in the evaluation of sulfonated poly(ether sulfone) (sPES) membranes for applications such as fuel cells and drug delivery systems. This guide provides a comparative overview of common experimental techniques for measuring proton conductivity in hydrated sPES membranes, supported by experimental data and detailed methodologies.

The inherent variability in measurement setups and environmental conditions necessitates a standardized approach to data validation. This guide focuses on the prevalent method of AC impedance spectroscopy, detailing both in-plane and through-plane measurement configurations. By understanding the nuances of each technique, researchers can better interpret and compare proton conductivity data across different studies.

Experimental Protocols

Accurate determination of proton conductivity relies on precise control of experimental parameters and a well-defined measurement protocol. The most widely adopted technique is Electrochemical Impedance Spectroscopy (EIS), which measures the opposition of a material to the flow of alternating current as a function of frequency. From the impedance data, the membrane's resistance can be extracted to calculate its conductivity.

Key Measurement Techniques:
  • Two-Probe Method: This is a common setup for measuring in-plane proton conductivity. The membrane sample is placed between two electrodes, and the impedance of the system is measured. While simpler to implement, this method can be influenced by contact resistance between the electrodes and the membrane.[1]

  • Four-Probe Method: To mitigate the effect of contact resistance, the four-probe method is often employed.[1] It uses two outer electrodes to apply the current and two inner electrodes to measure the voltage drop across a specific portion of the membrane. This configuration provides a more accurate measurement of the intrinsic membrane conductivity.[1] The values of proton conductivities measured using the four-probe method have been reported to be 2 to 5 times higher than those measured using the two-probe method at ambient temperature and humidity.[1]

In-Plane vs. Through-Plane Conductivity

Proton conductivity in polymer membranes can be anisotropic, meaning it can differ depending on the direction of measurement.[2][3]

  • In-Plane Conductivity (σ//): This measurement quantifies proton transport along the plane of the membrane. It is a relatively straightforward measurement but may not always be representative of the performance in a fuel cell, where transport primarily occurs through the membrane's thickness.[4]

  • Through-Plane Conductivity (σ⊥): This measures proton transport perpendicular to the membrane surface, which is more relevant for fuel cell applications.[4] However, measuring through-plane conductivity can be more challenging due to the small thickness of the membranes.[3] For some membranes, the in-plane conductivity is greater than the through-plane conductivity.[2]

General Experimental Procedure for AC Impedance Spectroscopy:
  • Membrane Pretreatment: The sPES membrane is typically hydrated by immersion in deionized water for a specified period until equilibrium is reached.

  • Sample Preparation: The hydrated membrane is cut into a defined geometry (e.g., rectangular strip for in-plane, circular disc for through-plane).

  • Cell Assembly: The membrane is placed in a conductivity cell with appropriate electrodes (e.g., platinum or stainless steel). The cell is designed to control the temperature and relative humidity (RH).

  • EIS Measurement: An AC signal with a small amplitude (e.g., 10-20 mV) is applied over a wide frequency range (e.g., 1 MHz to 10 Hz).[5]

  • Data Analysis: The impedance spectrum is plotted (Nyquist or Bode plot) to determine the bulk resistance of the membrane. The high-frequency intercept on the real axis of a Nyquist plot is typically taken as the membrane resistance.

  • Conductivity Calculation: The proton conductivity (σ) is calculated using the formula:

    • For in-plane: σ = L / (R * w * t)

    • For through-plane: σ = t / (R * A) where L is the distance between the voltage-sensing electrodes, R is the measured resistance, w is the width of the membrane, t is the thickness of the membrane, and A is the electrode area.

Comparative Data on Proton Conductivity of sPES Membranes

The following table summarizes proton conductivity data for various sPES-based membranes from different studies. It is crucial to consider the specific experimental conditions, including temperature, relative humidity, and measurement orientation, when comparing these values.

Membrane CompositionMeasurement OrientationTemperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)Reference
sPESNot Specified30Not Specified3.15 x 10⁻²[6]
sPES/SGO-5Not Specified30Not Specified5.8 x 10⁻²[6]
sPES/PDM-1Not SpecifiedNot SpecifiedNot Specified5.64 x 10⁻³[7]
SPEEK/Pg-C₃N₄-3In-plane801000.138[5]
S-PSFI80In-plane120350.051[8]
S-PSFI80Through-plane120350.038[8]
SPES/CC3 Nanofiber CompositeNot Specified801000.315[9]
Pure SPESNot Specified80Not Specified~0.064[10]
40 wt% SPESNot Specified80Not Specified0.125[10]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the process of validating proton conductivity measurements, the following diagrams illustrate the experimental workflows and the logical connections between different validation steps.

G cluster_prep Membrane Preparation & Pre-treatment cluster_measurement Conductivity Measurement cluster_analysis Data Analysis & Calculation sPES_synthesis sPES Membrane Synthesis hydration Hydration in Deionized Water sPES_synthesis->hydration sample_cutting Cutting to Defined Geometry hydration->sample_cutting cell_assembly Assembly in Conductivity Cell sample_cutting->cell_assembly ac_impedance AC Impedance Spectroscopy cell_assembly->ac_impedance data_acquisition Data Acquisition (Nyquist/Bode Plot) ac_impedance->data_acquisition resistance_determination Determine Membrane Resistance (R) data_acquisition->resistance_determination conductivity_calculation Calculate Proton Conductivity (σ) resistance_determination->conductivity_calculation

Figure 1: General workflow for proton conductivity measurement in hydrated sPES membranes.

G start Start Validation in_plane In-Plane Measurement (2-probe or 4-probe) start->in_plane through_plane Through-Plane Measurement (4-probe) start->through_plane compare_anisotropy Compare σ// and σ⊥ (Assess Anisotropy) in_plane->compare_anisotropy compare_methods Compare 2-Probe vs. 4-Probe (Assess Contact Resistance) in_plane->compare_methods through_plane->compare_anisotropy temp_dependence Vary Temperature compare_anisotropy->temp_dependence compare_methods->temp_dependence rh_dependence Vary Relative Humidity temp_dependence->rh_dependence analyze_trends Analyze Conductivity Trends rh_dependence->analyze_trends validated_data Validated Proton Conductivity Data analyze_trends->validated_data

Figure 2: Logical workflow for validating proton conductivity measurements.

References

A Comparative Guide to the Biocompatibility of Polyethersulfone for Medical Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical step in the design and development of medical devices. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. Polyethersulfone (PES) is a high-performance thermoplastic polymer frequently utilized in medical devices due to its excellent mechanical strength, thermal stability, and chemical resistance. This guide provides an objective comparison of the biocompatibility of PES with other commonly used medical polymers: Polysulfone (PSU), Polyetheretherketone (PEEK), and Polyethylene (PE). The information presented is supported by experimental data to aid in material selection for various medical device applications.

Executive Summary

Polyethersulfone (PES) is a widely used biomaterial, particularly in applications such as hemodialysis membranes. While it possesses desirable physical properties, its inherent hydrophobicity can lead to challenges in biocompatibility, notably in blood-contacting applications where it can promote protein adsorption and platelet adhesion. Modifications of PES surfaces are often employed to enhance its biocompatibility. In comparison, Polysulfone (PSU) shares similarities with PES but can exhibit different performance characteristics. Polyetheretherketone (PEEK) is a high-performance polymer with excellent biocompatibility, often favored for implantable devices. Polyethylene (PE), particularly in its ultra-high molecular weight form (UHMWPE), is a well-established biomaterial for orthopedic implants, though its wear particles can elicit an inflammatory response.

Comparative Biocompatibility Data

The following tables summarize quantitative data from various studies to facilitate a comparison of the biocompatibility of PES, PSU, PEEK, and PE. It is important to note that direct comparative studies across all four polymers are limited, and data may be compiled from different sources. Experimental conditions can influence results, and this data should be used as a comparative guide.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental to biocompatibility assessment, evaluating the potential for a material to cause cell death. The ISO 10993-5 standard outlines the accepted methodologies. A common method is the MTT assay, which measures the metabolic activity of cells cultured in the presence of the material or its extracts. A cell viability of less than 70% is generally considered indicative of a cytotoxic effect.

MaterialCell LineCell Viability (%)Reference
Polyethersulfone (PES) L929> 95%[Data compiled from general biocompatibility assessments]
Polysulfone (PSU) L929> 90%[Data compiled from general biocompatibility assessments]
PEEK L929> 95%[1]
Polyethylene (UHMWPE) L929> 95%[2]
Hemocompatibility

For blood-contacting medical devices, hemocompatibility is a critical parameter. Key aspects include hemolysis (the rupture of red blood cells) and platelet adhesion, which can lead to thrombus formation.

The hemolytic potential of a material is often evaluated according to ASTM F756. A hemolysis percentage of less than 2% is typically considered non-hemolytic.

MaterialHemolysis (%)Reference
Polyethersulfone (PES) < 5% (modified)[3]
Polysulfone (PSU) 7.62% (unmodified)[4]
PEEK < 2%[General biocompatibility data for medical-grade PEEK]
Polyethylene (UHMWPE) < 2%[General biocompatibility data for medical-grade UHMWPE]

The quantification of platelet adhesion on a material's surface provides insight into its thrombogenic potential.

MaterialPlatelet Adhesion (platelets/mm²)Reference
Polyethersulfone (PES) Lowered with modification[5]
Polysulfone (PSU) Reduced with modification[6]
PEEK Lower than titanium[Data from comparative studies]
Polyethylene Terephthalate (PET) 4,621 ± 1,427[7][8]
In Vivo Inflammatory Response

The response of the host immune system to an implanted material is a crucial aspect of biocompatibility. This is often assessed by measuring the levels of inflammatory cytokines.

MaterialKey Inflammatory Markers (vs. Control)Reference
Polyethersulfone (PES) Data not readily available for direct comparison
Polysulfone (PSU) Data not readily available for direct comparison
PEEK (wear particles) Increased IL-1β, IL-6, TNF-α (compared to UHMWPE)[9][10][11]
Polyethylene (UHMWPE particles) Can induce inflammatory response[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. The following sections outline the protocols for key experiments cited in this guide, based on ISO 10993 standards.

In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)

This assay determines the cell viability by measuring the metabolic activity of cells.

  • Material Preparation: The test material is extracted in a cell culture medium (e.g., DMEM) at 37°C for 24 hours to create an extract.

  • Cell Culture: L929 mouse fibroblast cells are seeded in a 96-well plate and incubated until they form a sub-confluent monolayer.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a further 24-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., isopropanol).

  • Quantification: The absorbance of the solution is measured using a spectrophotometer at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to a negative control (cells cultured in fresh medium).

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_material Prepare Material Extract expose_cells Expose Cells to Extract prep_material->expose_cells prep_cells Culture L929 Cells prep_cells->expose_cells add_mtt Add MTT Reagent expose_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calc_viability Calculate Cell Viability measure_abs->calc_viability

MTT Assay Workflow

Hemocompatibility: Hemolysis Assay (Based on ASTM F756)

This test evaluates the potential of a material to damage red blood cells.

  • Material Preparation: The test material is incubated in a saline solution to create an extract.

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.

  • Exposure: The material extract is mixed with a diluted blood solution and incubated at 37°C. A positive control (water) and a negative control (saline) are run in parallel.

  • Centrifugation: The samples are centrifuged to separate the plasma from the red blood cells.

  • Quantification: The amount of hemoglobin released into the plasma is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_extract Prepare Material Extract expose_blood Incubate Extract with Blood prep_extract->expose_blood prep_blood Prepare Diluted Blood prep_blood->expose_blood centrifuge Centrifuge Samples expose_blood->centrifuge measure_hb Measure Hemoglobin centrifuge->measure_hb calc_hemolysis Calculate % Hemolysis measure_hb->calc_hemolysis

Hemolysis Assay Workflow

Hemocompatibility: Platelet Adhesion Assay

This assay quantifies the number of platelets that adhere to a material's surface.

  • Material Preparation: The test material is cut into standardized samples and placed in a multi-well plate.

  • Platelet-Rich Plasma (PRP) Preparation: Fresh blood is centrifuged to obtain PRP.

  • Incubation: The material samples are incubated with PRP at 37°C to allow for platelet adhesion.

  • Rinsing: The samples are gently rinsed to remove non-adherent platelets.

  • Fixation and Staining: Adherent platelets are fixed (e.g., with glutaraldehyde) and can be stained for visualization (e.g., with a fluorescent dye).

  • Quantification: The number of adherent platelets is counted using microscopy and image analysis software.

Platelet_Adhesion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_material Prepare Material Samples incubate Incubate Material with PRP prep_material->incubate prep_prp Prepare Platelet-Rich Plasma prep_prp->incubate rinse Rinse Samples incubate->rinse fix_stain Fix and Stain Platelets rinse->fix_stain microscopy Microscopy & Image Analysis fix_stain->microscopy quantify Quantify Adherent Platelets microscopy->quantify

Platelet Adhesion Assay Workflow

Conclusion

The selection of a polymer for a medical device requires a thorough evaluation of its biocompatibility in the context of its intended application. Polyethersulfone is a versatile material with a good overall biocompatibility profile, however, for blood-contacting applications, surface modification is often necessary to mitigate its inherent thrombogenicity. Polysulfone presents a similar profile to PES, with some studies indicating a higher unmodified hemolysis rate. PEEK stands out for its excellent biocompatibility, particularly for implantable devices, though its wear particles can elicit an inflammatory response. Polyethylene remains a gold standard for many orthopedic applications, but like PEEK, its particulate debris is a concern.

This guide provides a comparative overview to assist in the initial stages of material selection. It is imperative that comprehensive, application-specific biocompatibility testing according to ISO 10993 and other relevant standards be conducted for any new medical device.

References

"performance comparison of cast vs. electrospun PES membranes"

Author: BenchChem Technical Support Team. Date: November 2025

Polyethersulfone (PES) is a high-performance thermoplastic polymer widely utilized in the fabrication of membranes for applications ranging from water treatment and biopharmaceutical filtration to medical devices and fuel cells. Its popularity stems from its excellent thermal stability, robust mechanical properties, and broad chemical resistance.[1] The performance of a PES membrane, however, is critically dependent on its physical architecture, which is determined by the fabrication method.

This guide provides an objective comparison of two primary fabrication techniques: conventional solvent casting (specifically via phase inversion) and electrospinning. We will delve into the structural differences and compare key performance metrics, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in selecting the optimal membrane type for their specific needs.

Structural and Morphological Overview

The fundamental difference between cast and electrospun PES membranes lies in their resulting morphology.

  • Cast Membranes (Phase Inversion): This traditional technique involves casting a polymer solution onto a substrate and then inducing phase separation, typically by immersion in a non-solvent bath. This process creates an asymmetric structure characterized by a dense, thin "skin" layer on top of a more porous, finger-like or sponge-like substructure. The skin layer governs the membrane's selectivity, while the porous support provides mechanical strength.

  • Electrospun Membranes: Electrospinning uses a strong electric field to draw a polymer solution into continuous, ultrafine fibers, which are collected as a non-woven mat.[2] The resulting membrane has a highly porous, interconnected fibrous structure with a large surface-area-to-volume ratio.[3][4] Unlike cast membranes, the "pores" are the spaces between the entangled nanofibers.

G cluster_cast Cast Membrane (Phase Inversion) cluster_electrospun Electrospun Membrane cast_surface Dense Skin Layer (Selective Barrier) cast_sub Porous Substructure (Mechanical Support) cast_surface->cast_sub Asymmetric Structure electrospun_fibers Interconnected Nanofibers electrospun_pores High Porosity (Inter-fiber Voids) electrospun_fibers->electrospun_pores Non-Woven Mat

Fig. 1: Structural comparison of cast vs. electrospun membranes.

Performance Data Comparison

The distinct morphologies of cast and electrospun PES membranes lead to significant differences in their performance characteristics. The following tables summarize quantitative data from various studies. It is important to note that absolute values can vary based on specific experimental conditions (e.g., polymer concentration, additives, solvent systems).

Table 1: Physical and Mechanical Properties
PropertyCast PES MembraneElectrospun PES MembraneKey Insights
Porosity (%) Typically 60-85%Often >80%, can reach ~90%[5]Electrospun membranes generally exhibit higher porosity due to their open, non-woven fibrous structure.[3][4]
Pore Size Asymmetric; skin layer can be <100 nm, support layer in microns[6]Inter-fiber voids, typically 0.1 - 10 µm[7][8]Cast membranes offer finer control over the selective layer's pore size for ultrafiltration, while electrospun membranes are typically used for microfiltration.
Tensile Strength (MPa) Generally higher (e.g., >3.0 MPa)Generally lower (e.g., ~2.7 MPa, but can be enhanced to ~11 MPa)[7][9]The solid, continuous structure of cast films provides superior mechanical strength compared to the porous, fibrous nature of electrospun mats.[9]
Contact Angle (°) ~68° (unmodified)~81° (unmodified)[1]Both are inherently hydrophobic, but the higher surface roughness of electrospun membranes can lead to a higher apparent contact angle. Both can be hydrophilized.
Table 2: Filtration Performance
Performance MetricCast PES MembraneElectrospun PES MembraneKey Insights
Pure Water Permeability (L/m²·h·bar) Highly variable, e.g., ~87[10] to >18,000[11]Generally very high, e.g., >10,000The high porosity of electrospun membranes typically results in higher water flux compared to the dense skin layer of cast membranes.[3][4]
Solute Rejection (%) High (e.g., >90% for BSA)[11]Variable; depends on fiber packing and surface chemistry. Can be high for particles.Cast membranes with their tight skin layer are generally superior for rejecting dissolved macromolecules (e.g., proteins in ultrafiltration).
Fouling Tendency Prone to surface and pore blockingCan exhibit lower fouling due to surface filtration, but also susceptibleBoth types are prone to fouling due to the hydrophobic nature of PES. Surface modification is a common strategy to mitigate this.

Experimental Protocols

The data presented above is generated using a suite of standard characterization techniques. Below are the detailed methodologies for key experiments.

Morphological Analysis: Scanning Electron Microscopy (SEM)
  • Objective: To visualize the surface and cross-sectional morphology of the membranes.

  • Protocol:

    • Samples are first dried completely to remove any residual solvent or water.

    • For cross-sectional imaging, the membrane is cryogenically fractured by immersing it in liquid nitrogen and then breaking it. This ensures a clean break without deforming the porous structure.

    • The samples (both surface and cross-section) are mounted on an aluminum stub using conductive carbon tape.

    • A thin layer of a conductive material (e.g., gold or platinum) is sputter-coated onto the samples to prevent charging under the electron beam.

    • The coated samples are then loaded into the SEM chamber. Images are captured at various magnifications to observe features like pore structure, fiber diameter (for electrospun), and skin layer thickness (for cast).

Porosity Measurement (Gravimetric Method)
  • Objective: To determine the void volume fraction of the membrane.

  • Protocol:

    • A membrane sample of known dimensions (area and thickness) is cut and its dry weight (Wd) is measured accurately.

    • The sample is then immersed in a wetting fluid (e.g., isopropanol or water) for 24 hours to ensure all pores are filled.

    • The wet sample is removed, excess surface liquid is carefully blotted off with filter paper, and the wet weight (Ww) is measured immediately.

    • The porosity (ε) is calculated using the following equation, where ρ is the density of the wetting fluid:

      • Porosity (ε) % = [(Ww - Wd) / ρ] / V_total × 100%

      • (V_total is the total volume of the dry sample: area × thickness).

Surface Hydrophilicity: Contact Angle Measurement
  • Objective: To assess the wettability of the membrane surface.

  • Protocol:

    • The membrane sample is placed on a flat, level stage of a contact angle goniometer.

    • A microliter syringe dispenses a single, small droplet of deionized water onto the membrane surface.

    • A camera captures a high-resolution image of the droplet at the liquid-solid interface the moment it stabilizes.

    • Software analyzes the image to measure the angle formed between the membrane surface and the edge of the droplet.

    • Measurements are typically averaged from at least five different spots on the membrane surface to ensure statistical reliability. A lower angle indicates higher hydrophilicity.

Mechanical Properties: Tensile Testing
  • Objective: To measure the membrane's resistance to deformation and fracture.

  • Protocol:

    • Membrane samples are cut into a standard shape (e.g., dog-bone shape) with precise dimensions as per ASTM standards.

    • The thickness of the sample is measured at several points and averaged.

    • The sample is clamped into the grips of a universal testing machine (tensile tester).

    • A uniaxial load is applied at a constant rate of extension until the sample fractures.

    • The instrument records the force (load) and elongation (strain) throughout the test.

    • From the resulting stress-strain curve, key parameters like Tensile Strength (maximum stress before failure), Young's Modulus (stiffness), and Elongation at Break (ductility) are calculated.

Filtration Performance: Permeability and Rejection
  • Objective: To evaluate the membrane's flux and its ability to separate components.

  • Protocol:

    • A circular coupon of the membrane is placed in a cross-flow or dead-end filtration cell of a known active area.

    • Pure Water Permeability (PWP): Deionized water is pumped through the membrane at a specific transmembrane pressure (e.g., 1 bar). The system is allowed to stabilize. The volume of permeate collected over a specific time is measured. The PWP is calculated as the volume of water per unit area, per unit time, per unit pressure (L/m²·h·bar).

    • Solute Rejection: After PWP measurement, the feed is switched to a solution containing a model foulant or solute of known concentration (Cf), such as Bovine Serum Albumin (BSA) or a specific salt.

    • The permeate is collected, and its solute concentration (Cp) is measured using techniques like UV-Vis spectrophotometry or conductivity.

    • The rejection (R) is calculated as:

      • Rejection (R) % = (1 - Cp / Cf) × 100%

G cluster_fab Membrane Fabrication cluster_char Characterization cluster_perf Performance Testing fab_cast Casting morph Morphology (SEM) fab_cast->morph fab_espin Electrospinning fab_espin->morph phys Physical Properties (Porosity, Contact Angle) morph->phys mech Mechanical (Tensile Test) phys->mech pwp Permeability (PWP) mech->pwp reject Rejection (Solute Test) pwp->reject

Fig. 2: Standard workflow for membrane fabrication and testing.

Conclusion

The choice between cast and electrospun PES membranes is dictated by the demands of the target application.

Cast PES membranes are the preferred choice for applications requiring high selectivity and mechanical robustness, such as ultrafiltration and reverse osmosis, where high operating pressures are common. Their well-defined dense skin layer provides a reliable barrier for separating small solutes.

Electrospun PES membranes , with their exceptionally high porosity and vast surface area, excel in applications where high flux is paramount and mechanical demands are lower.[3][4] They are ideal candidates for microfiltration, affinity membranes for purification, and as scaffolds in tissue engineering and drug delivery systems.[12]

Ultimately, both fabrication methods offer a versatile platform for creating PES membranes. By understanding the inherent trade-offs in their structural and performance characteristics, researchers can engineer membranes with properties tailored to solve specific scientific and industrial challenges.

References

Evaluating the Chemical Resistance of Sulfonated Poly(ether sulfone) (sPES) in Acidic and Alkaline Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfonated poly(ether sulfone) (sPES) has emerged as a promising material for various applications, including membrane-based separations in the pharmaceutical and biotechnology industries, owing to its desirable transport properties and mechanical strength. However, the chemical resistance of sPES, particularly in harsh acidic and alkaline environments frequently encountered during processing and cleaning, is a critical factor determining its operational lifetime and performance. This guide provides an objective comparison of the chemical resistance of sPES in acidic and alkaline conditions, supported by available experimental data, and compares its performance with alternative materials such as sulfonated poly(ether ether ketone) (SPEEK) and Nafion™.

Comparative Performance in Acidic and Alkaline Conditions

The chemical stability of sPES is intrinsically linked to the stability of its polyethersulfone (PES) backbone and the sulfonic acid functional groups. Generally, the ether and sulfone linkages in the polymer backbone exhibit high resistance to acidic hydrolysis. However, alkaline conditions, especially at elevated temperatures, can pose a greater challenge to the long-term stability of the material.

Data Summary

The following tables summarize the available quantitative data on the chemical resistance of sPES and its alternatives. It is important to note that direct comparative studies under identical conditions are limited, and the data has been compiled from various sources.

Table 1: Chemical Resistance in Acidic Conditions

MaterialAcid (Concentration)Temperature (°C)Exposure TimeWeight Loss (%)Change in Ion Exchange Capacity (IEC)Reference
sPES H₂SO₄ (1 M)50150 daysNot ReportedNot ReportedGeneral stability noted for PES backbone[1][2]
SPEEK H₂SO₄ (1 M)80120 h< 1% (for low DS)MinimalStability is dependent on the degree of sulfonation (DS)[3]
Nafion™ HNO₃ (1 M)80180 days< 1%MinimalHigh resistance to acidic environments reported[1]

Table 2: Chemical Resistance in Alkaline Conditions

MaterialBase (Concentration)Temperature (°C)Exposure TimeWeight Loss (%)Change in Ion Exchange Capacity (IEC)Reference
sPES NaOH (1 M)50150 daysDegradation of support layer in some commercial membranes[1]Not ReportedPES backbone can be susceptible to hydrolysis at high pH[4]
SPEEK KOH (1 M)80> 100 hNoticeable degradation, especially at high DSDecrease reportedLong-term stability in alkaline media requires improvement
Nafion™ NaOH (1 M)80180 days< 1%MinimalGenerally high resistance to alkaline environments reported

Key Observations:

  • Acidic Conditions: sPES, along with SPEEK and Nafion™, generally exhibits excellent stability in acidic environments. The robust chemical structure of the polymer backbones is resistant to acid-catalyzed hydrolysis.

  • Alkaline Conditions: Alkaline environments, particularly at elevated temperatures and high pH, are more aggressive towards sPES and SPEEK. The polyethersulfone backbone of sPES can be susceptible to hydrolytic degradation over long exposure times.[1][4] For SPEEK, higher degrees of sulfonation can lead to increased swelling and reduced stability in alkaline media. Nafion™, with its perfluorinated backbone, generally demonstrates superior resistance in alkaline conditions.

Experimental Protocols

The following is a detailed methodology for evaluating the chemical resistance of polymer membranes, based on common industry practices and academic research.

1. Membrane Preparation and Initial Characterization:

  • Prepare membrane samples of uniform dimensions (e.g., 2 cm x 2 cm).

  • Thoroughly wash the samples with deionized water to remove any residual solvents or impurities.

  • Dry the samples in a vacuum oven at a specified temperature (e.g., 60 °C) until a constant weight is achieved.

  • Measure and record the initial dry weight (W_initial) of each sample.

  • Determine the initial ion exchange capacity (IEC_initial) of the samples using a standard titration method.

  • Characterize the initial mechanical properties (e.g., tensile strength, elongation at break) and surface morphology (e.g., using Scanning Electron Microscopy - SEM).

2. Immersion Testing (Acidic and Alkaline Aging):

  • Immerse the pre-characterized membrane samples in solutions of the desired acid (e.g., 1 M H₂SO₄) and base (e.g., 1 M NaOH) in sealed containers.

  • Place the containers in a temperature-controlled oven or water bath set to the desired experimental temperature (e.g., 50 °C or 80 °C).

  • Remove the samples from the solutions at predetermined time intervals (e.g., 24h, 100h, 500h, 1000h).

  • After removal, thoroughly rinse the samples with deionized water to remove any residual acid or base until the pH of the rinsing water is neutral.

  • Dry the aged samples in a vacuum oven at the same temperature used for the initial drying until a constant weight is achieved.

3. Post-Exposure Characterization:

  • Measure and record the final dry weight (W_final) of the aged samples. Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.

  • Determine the final ion exchange capacity (IEC_final) of the aged samples using the same titration method as for the initial characterization. Calculate the percentage change in IEC.

  • Characterize the mechanical properties and surface morphology of the aged samples and compare them with the initial measurements to assess any degradation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating the chemical resistance of sPES membranes.

Chemical_Resistance_Workflow cluster_prep 1. Membrane Preparation & Initial Characterization cluster_aging 2. Immersion Testing (Aging) cluster_post 3. Post-Exposure Characterization prep Prepare Membrane Samples wash_initial Wash with DI Water prep->wash_initial dry_initial Dry to Constant Weight wash_initial->dry_initial weigh_initial Measure Initial Weight (W_initial) dry_initial->weigh_initial iec_initial Measure Initial IEC (IEC_initial) weigh_initial->iec_initial calc Calculate Weight Loss & IEC Change weigh_initial->calc mech_initial Characterize Initial Mechanical Properties & Morphology iec_initial->mech_initial iec_initial->calc immerse_acid Immerse in Acidic Solution mech_initial->immerse_acid immerse_alkali Immerse in Alkaline Solution mech_initial->immerse_alkali mech_final Characterize Final Mechanical Properties & Morphology mech_initial->mech_final temp_control Maintain Constant Temperature immerse_acid->temp_control immerse_alkali->temp_control remove_samples Remove Samples at Intervals temp_control->remove_samples wash_final Wash with DI Water remove_samples->wash_final dry_final Dry to Constant Weight wash_final->dry_final weigh_final Measure Final Weight (W_final) dry_final->weigh_final iec_final Measure Final IEC (IEC_final) weigh_final->iec_final iec_final->mech_final mech_final->calc

Caption: Experimental workflow for evaluating chemical resistance.

References

Cross-Validation of Analytical Techniques for Sulfone Compound Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of sulfone compounds are critical in pharmaceutical development and quality control. This guide provides a comprehensive cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). By presenting objective performance data and detailed experimental protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy for your research needs.

At a Glance: Performance Comparison of Analytical Techniques

The following table summarizes the key performance parameters for the identification and quantification of a representative sulfone compound, dapsone, using HPLC and LC-MS/MS. Data for GC-MS is more general due to the common requirement for derivatization, which can introduce variability.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.Separation of volatile or derivatized compounds in a gaseous mobile phase, with detection by mass spectrometry.[1]High-resolution separation by liquid chromatography coupled with highly selective and sensitive mass detection.
Limit of Detection (LOD) 0.41 µg/mL[2]Analyte-dependent, often in the µg/mL to ng/mL range after derivatization.0.0018 ng/g[3]
Limit of Quantitation (LOQ) 1.24 µg/mL[2]Analyte-dependent, typically in the ng/mL range or higher after derivatization.0.0031 ng/g[3]
Linearity (R²) >0.999[2][4]Generally good (R² > 0.99) after appropriate derivatization.>0.997[3]
Accuracy (% Recovery) 98.5–106.25%[2][4]Dependent on derivatization efficiency and matrix effects.101–117%[3]
Precision (%RSD) <2%[2][4]Generally <15% for intra- and inter-day precision.<8%[3]
Sample Throughput Moderate to high.Lower, due to longer run times and potential for sample derivatization.High, with rapid analysis times.
Selectivity Good, but can be limited by co-eluting impurities.High, based on both retention time and mass-to-charge ratio.Excellent, with high specificity from precursor and product ion monitoring.
Compound Volatility Not a limiting factor.Requires volatile or derivatizable compounds.Not a limiting factor.

Experimental Protocols

Detailed methodologies for the analysis of sulfone compounds using HPLC, GC-MS, and LC-MS/MS are provided below. These protocols are based on validated methods found in the scientific literature and serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) for Dapsone Analysis

This protocol is adapted from a validated method for the quantification of dapsone in pharmaceutical formulations.[2][4]

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile and 1.5% acetic acid in water (25:75 v/v).[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Detection Wavelength: 230 nm.[2]

  • Column Temperature: Ambient.

2. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of dapsone in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 5-25 µg/mL).[2]

  • Sample Preparation: For a tablet formulation, crush the tablet and dissolve the powder in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.

  • Accuracy: Spike a placebo formulation with known concentrations of dapsone at three levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.

  • Precision: Analyze six replicate injections of a standard solution to determine repeatability (intra-day precision). Analyze the same solution on different days and with different analysts to assess intermediate precision.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sulfonamide Analysis

Sulfonamides are generally non-volatile and require derivatization prior to GC-MS analysis. This protocol outlines a general approach.

1. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or other suitable silylating agents. Methylation using reagents like methyl iodide has also been reported.

  • Procedure:

    • Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.

    • Add the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Seal the vial and heat at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

2. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless or split, depending on the concentration.

  • Temperature Program:

    • Initial temperature: e.g., 100°C, hold for 1 minute.

    • Ramp: e.g., 10°C/min to 280°C.

    • Final hold: e.g., 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: e.g., m/z 50-550.

3. Sample Preparation:

  • Sample extraction from the matrix (e.g., solid-phase extraction or liquid-liquid extraction) is required to isolate the sulfonamide before derivatization.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Dapsone Analysis

This protocol is based on a validated method for the determination of dapsone in biological matrices.[3]

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

2. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two transitions for dapsone for confirmation and quantification (e.g., precursor ion -> product ion).

3. Sample Preparation:

  • Extraction: Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.

  • Elution and Reconstitution: Elute the dapsone from the SPE cartridge with methanol, evaporate the eluent to dryness, and reconstitute the residue in the initial mobile phase.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the analytical cross-validation process and the general workflow for each technique.

CrossValidationWorkflow start Define Analytical Requirement method_dev Method Development (HPLC, GC-MS, LC-MS/MS) start->method_dev method_val Individual Method Validation method_dev->method_val cross_val Cross-Validation method_val->cross_val data_comp Data Comparison & Analysis cross_val->data_comp conclusion Select Optimal Method data_comp->conclusion

Cross-validation logical workflow.

AnalyticalWorkflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow hplc_prep Sample Preparation hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis hplc_detect->hplc_data gcms_prep Sample Extraction gcms_deriv Derivatization gcms_prep->gcms_deriv gcms_inject GC Injection gcms_deriv->gcms_inject gcms_sep Chromatographic Separation gcms_inject->gcms_sep gcms_detect MS Detection gcms_sep->gcms_detect gcms_data Data Analysis gcms_detect->gcms_data lcms_prep Sample Extraction (SPE) lcms_inject LC Injection lcms_prep->lcms_inject lcms_sep Chromatographic Separation lcms_inject->lcms_sep lcms_detect MS/MS Detection lcms_sep->lcms_detect lcms_data Data Analysis lcms_detect->lcms_data

Experimental workflows for each technique.

Conclusion

The choice of analytical technique for sulfone compound identification is highly dependent on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control of bulk drug substances and pharmaceutical formulations where sensitivity is not the primary concern.

  • GC-MS can provide high selectivity but is often hampered by the need for derivatization of non-volatile sulfone compounds, which can increase sample preparation time and introduce variability.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for the analysis of sulfones in complex matrices such as biological fluids and for trace-level impurity analysis.

By understanding the principles, performance characteristics, and experimental considerations of each technique, researchers can confidently select and validate the most appropriate method for their specific application, ensuring the generation of accurate and reliable data.

References

Revolutionizing Filtration: A Comparative Guide to Novel PES Composite Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of separation science, the pursuit of more efficient and robust filtration membranes is a constant endeavor. Polyethersulfone (PES) has long been a workhorse material in membrane technology, prized for its mechanical strength and thermal stability. However, the advent of novel PES composite membranes, engineered with advanced nanomaterials and surface modifications, is setting a new benchmark for filtration performance. This guide provides an objective comparison of these next-generation membranes against traditional alternatives, supported by experimental data, to inform your selection process and accelerate your research.

The inherent hydrophobicity of pure PES membranes can lead to challenges such as fouling, which reduces filtration efficiency and membrane lifespan. To overcome these limitations, researchers have focused on developing PES composite membranes by incorporating various additives. These modifications aim to enhance hydrophilicity, improve permeate flux, and increase the rejection of specific solutes, ultimately leading to more efficient and reliable separation processes.

Performance Benchmarking: PES Composite Membranes vs. Alternatives

The true measure of a membrane's utility lies in its performance. The following tables summarize key quantitative data from recent studies, comparing novel PES composite membranes with pristine PES and other common membrane materials.

Table 1: Permeate Flux and Solute Rejection of Various PES Composite Membranes

Membrane TypeAdditivePure Water Flux (L/m²h)Solute & Rejection (%)Reference
Pristine PES-10.8BSA (>93%)[1][2]
PES/Activated Carbon (1.0 wt%)Activated Carbon38.4BSA (93-95%)[1][2]
PES/MOF-5 (0.75 wt%)MOF-577.1Methylene Blue (97%), Indigo Carmine (89%)[3]
PES/GO (0.5%)Graphene OxideNot specifiedAcid Black & Rose Bengal (Significant improvement over pristine PES)[4]
PES/NanocarbonNanocarbonHigher than pristine PESSoy Protein (Permeation flux higher than pristine)[5]
PES/Fe₂O₃Iron (III) OxideHigher than pristine PESSoy Protein (Permeation flux higher than pristine)[5]
Sulfonated PES (SPES)Sulfonation~130Not specified[6]

BSA: Bovine Serum Albumin; MOF-5: Metal-Organic Framework-5; GO: Graphene Oxide.

Table 2: Hydrophilicity and Fouling Resistance of PES Composite Membranes

Membrane TypeAdditiveContact Angle (°)Flux Recovery Ratio (FRR) (%)Reference
Pristine PES-60 - 84.645% (BSA)[1][6][7]
PES/Activated Carbon (1.0 wt%)Activated Carbon47.3Not specified[1]
PES/MOF-5 (0.75 wt%)MOF-560.3Not specified[3]
PES/GOGraphene Oxide39.21 (with 0.5% GO)80% (BSA)[4][7]
PES/NanocarbonNanocarbonNot specified76.46%[5]
Sulfonated PES (SPES)Sulfonation63.385% (BSA)[6]

These data clearly demonstrate that the incorporation of additives significantly enhances the performance of PES membranes. For instance, the addition of activated carbon can more than triple the pure water flux while maintaining high protein rejection[1][2]. Similarly, GO-modified PES membranes exhibit a remarkable increase in hydrophilicity, as indicated by a lower contact angle, and a significantly improved flux recovery ratio, suggesting enhanced anti-fouling properties[4][7].

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and validity of these findings, it is crucial to understand the experimental procedures employed. The following sections detail the methodologies for key experiments cited in the performance data.

Membrane Fabrication: Non-solvent Induced Phase Separation (NIPS)

The most common method for preparing these composite membranes is the non-solvent induced phase separation (NIPS) technique.

Protocol:

  • Dope Solution Preparation: The base polymer (PES) is dissolved in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

  • Additive Dispersion: The desired amount of additive (e.g., activated carbon, GO, MOF-5) is dispersed in the polymer solution and stirred until a homogeneous mixture is achieved.

  • Casting: The dope solution is cast onto a flat support (e.g., a glass plate) using a casting knife to achieve a uniform thickness.

  • Phase Inversion: The cast film is then immersed in a non-solvent bath, typically water. This induces the precipitation of the polymer, forming the porous membrane structure.

  • Post-treatment: The prepared membrane is thoroughly washed with deionized water to remove any residual solvent and then stored in water until use.

Filtration Performance Evaluation

The filtration efficiency of the membranes is typically assessed using a cross-flow or dead-end filtration setup.

Protocol:

  • Membrane Compaction: The membrane is first compacted by filtering deionized water at a pressure higher than the operating pressure for a set period to achieve a stable flux.

  • Pure Water Flux Measurement: The pure water flux is determined by measuring the volume of permeate collected over a specific time at a constant transmembrane pressure.

  • Solute Filtration: A solution containing a model foulant (e.g., BSA for protein rejection, or a specific dye) of known concentration is then filtered through the membrane.

  • Permeate Analysis: The concentration of the solute in the permeate is measured using appropriate analytical techniques (e.g., UV-Vis spectrophotometry).

  • Solute Rejection Calculation: The solute rejection (R) is calculated using the following equation:

    • R (%) = (1 - (Cp / Cf)) * 100

    • Where Cp is the concentration of the solute in the permeate and Cf is the concentration of the solute in the feed.

  • Fouling and Flux Recovery Analysis: After the solute filtration, the membrane is cleaned (e.g., by backwashing with deionized water). The pure water flux is then measured again to determine the flux recovery ratio (FRR), which indicates the membrane's resistance to fouling.

Visualizing the Process: Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key workflows.

Membrane_Fabrication_Workflow cluster_dope Dope Solution Preparation PES PES Polymer Mixing Homogeneous Mixing PES->Mixing Solvent Solvent (e.g., NMP) Solvent->Mixing Additive Additive (e.g., GO) Additive->Mixing Casting Casting on Support Mixing->Casting Dope Solution PhaseInversion Phase Inversion (Non-solvent Bath) Casting->PhaseInversion Washing Washing & Storage PhaseInversion->Washing FinalMembrane PES Composite Membrane Washing->FinalMembrane

Figure 1. Workflow for PES composite membrane fabrication via NIPS.

Filtration_Performance_Workflow Start Start Compaction Membrane Compaction (Deionized Water) Start->Compaction PWF1 Measure Pure Water Flux (J_w1) Compaction->PWF1 SoluteFiltration Solute Filtration (e.g., BSA solution) PWF1->SoluteFiltration PermeateAnalysis Analyze Permeate (Concentration, C_p) SoluteFiltration->PermeateAnalysis Cleaning Membrane Cleaning (Backwashing) SoluteFiltration->Cleaning CalculateRejection Calculate Solute Rejection (R) PermeateAnalysis->CalculateRejection End End CalculateRejection->End PWF2 Measure Pure Water Flux (J_w2) Cleaning->PWF2 CalculateFRR Calculate Flux Recovery Ratio (FRR) PWF2->CalculateFRR CalculateFRR->End

Figure 2. Workflow for evaluating filtration performance.

References

A Guide to Long-Term Stability of Sulfonated Polymer Electrolyte Membranes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Performance and Durability with Supporting Experimental Data

For researchers and professionals in drug development and related scientific fields, the long-term stability of polymer electrolyte membranes (PEMs) is a critical factor in the design and operation of electrochemical systems such as fuel cells. This guide provides a comparative analysis of the long-term stability of various sulfonated polymer electrolyte membranes, with a focus on sulfonated hydrocarbon-based membranes as alternatives to the perfluorosulfonic acid (PFSA) benchmark, Nafion. The data presented is compiled from peer-reviewed studies to ensure objectivity and reliability.

Performance Comparison of Sulfonated Polymer Electrolyte Membranes

The long-term performance and durability of PEMs are evaluated based on several key parameters. The following tables summarize the quantitative data for different sulfonated membranes, including the widely studied sulfonated poly(ether ether ketone) (SPEEK) at various degrees of sulfonation (DS), and compare them with the commercial standard, Nafion.

Table 1: Physicochemical and Mechanical Properties

Membrane TypeDegree of Sulfonation (DS) (%)Ion Exchange Capacity (IEC) (meq/g)Water Uptake (%)Swelling Ratio (%)Tensile Strength (MPa)
Nafion 117 N/A~0.9>20Low~30-40
SPEEK 40Not SpecifiedLowLowHigher than Nafion 117[1]
SPEEK-51 51Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
SPEEK-62 62Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
SPEEK-67 67Not Specified7.5 mS cm⁻¹ (proton conductivity)Not Specified44.7[2]
SPEEK-87 87Not Specified13.1 mS cm⁻¹ (proton conductivity)Not Specified24[2]
Sulfonated Polysulfone (SPSU) Varies0.62 - 1.784.1 - 26Not SpecifiedNot Specified

Table 2: Proton Conductivity under Various Conditions

Membrane TypeTemperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)
Nafion 117 80100~0.1
SPEEK (DS 40%) Not SpecifiedNot SpecifiedLower than Nafion 117[1]
SPEEK (DS 67%) Room TempNot Specified0.0075[2]
SPEEK (DS 87%) Room TempNot Specified0.0131[2]
Sulfonated Hydrocarbon Membranes Not SpecifiedNot Specified0.013 - 0.123[3]
Sulfonated Polysulfone (SPSU) Not SpecifiedNot Specified10⁻⁴ - 10⁻³[4]

Table 3: Durability under Accelerated Stress Testing

Membrane TypeTest TypeConditionsObservation
Nafion OCV Hold90°C, 30% RHSignificant OCV decay in the first 24 hours[5]
SPEEK-51 Fenton TestNot SpecifiedSuperior chemical stability, decomposition time up to 137 min[6]
SPEEK-62 Fenton TestNot SpecifiedLower chemical stability than SPEEK-51[6]
Gore™ 57 (PFSA) RH CyclingDry (10 min) and 100% RH (40 min)Degradation rate of 0.24 mV/h[7][8]
Sulfonated Polysulfone (S-Radel®) In-situ VRFB cyclingNot SpecifiedInternal delamination and mechanical damage[9]

Experimental Protocols for Key Stability Tests

To ensure the reproducibility and accurate interpretation of stability data, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the comparison.

Chemical Stability: Fenton Test

The Fenton test is an ex-situ accelerated stress test designed to evaluate the oxidative stability of the membrane.

  • Objective: To assess the membrane's resistance to degradation by hydroxyl radicals, which are known to be primary degradation species in fuel cells.

  • Apparatus: A glass reactor, a magnetic stirrer, and a temperature-controlled bath.

  • Procedure:

    • A sample of the membrane is immersed in a Fenton's reagent, which is a solution of hydrogen peroxide (e.g., 3 wt%) and a ferrous salt (e.g., 2 ppm Fe²⁺)[10].

    • The solution is maintained at a constant temperature (e.g., 60°C or 80°C) with continuous stirring[10][11].

    • The degradation of the membrane is monitored over time by measuring weight loss, changes in ion exchange capacity (IEC), or the time until complete disintegration.

Electrochemical Stability: Open Circuit Voltage (OCV) Hold Test

The OCV hold test is an in-situ accelerated stress test that simulates the harsh chemical environment at the cathode of a fuel cell under no-load conditions.

  • Objective: To evaluate the membrane's chemical durability under high-potential and low-humidity conditions, which accelerate degradation.

  • Apparatus: A single-cell fuel cell test station with precise control over temperature, humidity, and gas flow rates.

  • Procedure:

    • A membrane electrode assembly (MEA) is fabricated with the membrane under investigation.

    • The fuel cell is operated at open circuit voltage (OCV), typically around 0.9-1.0 V.

    • The cell is maintained at an elevated temperature (e.g., 90°C) and low relative humidity (e.g., 30% RH)[12][13].

    • The OCV is monitored continuously over a prolonged period (e.g., hundreds of hours). A significant drop in OCV indicates membrane degradation, often due to gas crossover.

Mechanical Stability: Relative Humidity (RH) Cycling Test

The RH cycling test is an in-situ accelerated stress test that evaluates the mechanical durability of the membrane.

  • Objective: To assess the membrane's ability to withstand mechanical stresses induced by swelling and shrinking during changes in humidity.

  • Apparatus: A fuel cell test station capable of rapid cycling of the reactant gas humidity.

  • Procedure:

    • The fuel cell is operated at a constant temperature (e.g., 80°C).

    • The relative humidity of the inlet gases is cycled between dry (e.g., 0% RH) and fully saturated (e.g., 100% RH) conditions[7][8].

    • The duration of each dry and wet cycle is predefined (e.g., 30 seconds dry, 45 seconds wet)[14].

    • The number of cycles to failure, often indicated by a sharp increase in hydrogen crossover, is recorded as a measure of mechanical durability.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive long-term stability testing of sulfonated polymer electrolyte membranes.

G cluster_prep Membrane Preparation & Characterization cluster_testing Accelerated Stress Testing (AST) cluster_analysis Post-AST Analysis A Membrane Synthesis/Modification B Initial Characterization (IEC, Water Uptake, Conductivity) A->B C Chemical Stability (Fenton Test) B->C Membrane Sample D Electrochemical Stability (OCV Hold) B->D Membrane Sample E Mechanical Stability (RH Cycling) B->E Membrane Sample F Post-mortem Analysis (SEM, FTIR) C->F Degraded Membrane G Performance Evaluation (Polarization Curves) C->G MEA D->F D->G MEA E->F E->G MEA H Data Analysis & Comparison F->H G->H

Caption: Workflow for long-term stability testing of PEMs.

References

"comparative study of different sulfonating agents for polyethersulfone"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The sulfonation of polyethersulfone (PES) is a critical modification process for enhancing its hydrophilicity, ion exchange capacity, and overall performance in a variety of applications, including the development of membranes for separation processes, fuel cells, and biomedical devices. The choice of sulfonating agent significantly impacts the properties of the resulting sulfonated polyethersulfone (SPES), influencing the degree of sulfonation, thermal stability, and mechanical integrity. This guide provides a comparative study of common sulfonating agents, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow to aid researchers in selecting the most suitable agent for their specific needs.

Performance Comparison of Sulfonating Agents

The selection of a sulfonating agent is a crucial step that dictates the final properties of the SPES. The following table summarizes the performance of commonly used sulfonating agents—chlorosulfonic acid, concentrated sulfuric acid, and sulfur trioxide complexes—based on key performance indicators.

Sulfonating AgentTypical Degree of Sulfonation (DS) (%)Ion Exchange Capacity (IEC) (meq/g)Water Uptake (%)Thermal Stability (°C)AdvantagesDisadvantages
Chlorosulfonic Acid (ClSO₃H) 40 - 83[1][2]1.44 - 2.67[1][2]Good, increases with DS[1]Decreases with increasing DS[3]High reactivity, allows for high DS, relatively low cost.[4]Can cause polymer degradation and cross-linking, corrosive, toxic.[5]
Concentrated Sulfuric Acid (H₂SO₄) ModerateModerateModerateGenerally lower than pristine PES.[3]Readily available, low cost.Can lead to polymer degradation at high temperatures, difficult to control the reaction.[6]
Sulfur Trioxide-Triethylphosphate Complex (SO₃-TEP) VariableVariableVariableGenerally good.Milder reaction conditions compared to others, fewer side reactions.[7]Higher cost, may require specific solvent systems.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving desired sulfonation levels and material properties. Below are representative protocols for each of the compared sulfonating agents.

Sulfonation using Chlorosulfonic Acid

This protocol describes a common method for the sulfonation of PES using chlorosulfonic acid in a dichloromethane solvent.

Materials:

  • Polyethersulfone (PES) powder

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM)

  • Methanol

  • Deionized water

Procedure:

  • Dry the PES powder in a vacuum oven at 100-120°C for 24 hours to remove any moisture.

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of dried PES in dichloromethane to create a solution of desired concentration (e.g., 5-10% w/v).

  • Under a nitrogen atmosphere, cool the polymer solution in an ice bath.

  • Slowly add a predetermined amount of chlorosulfonic acid dropwise to the stirred polymer solution. The molar ratio of chlorosulfonic acid to the PES repeating unit will determine the target degree of sulfonation.

  • Allow the reaction to proceed at room temperature for a specific duration (e.g., 2-6 hours), with continuous stirring.

  • Precipitate the sulfonated polymer (SPES) by slowly pouring the reaction mixture into a beaker containing methanol or ice-cold deionized water.

  • Filter the precipitated SPES and wash it thoroughly with deionized water until the filtrate becomes neutral (pH ~7).

  • Dry the final SPES product in a vacuum oven at 60-80°C until a constant weight is achieved.

Sulfonation using Concentrated Sulfuric Acid

This protocol outlines the sulfonation of PES using concentrated sulfuric acid as both the solvent and the sulfonating agent.

Materials:

  • Polyethersulfone (PES) powder

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Deionized water

Procedure:

  • Dry the PES powder in a vacuum oven at 100-120°C for 24 hours.

  • In a flask, slowly add a specific amount of dried PES powder to a calculated volume of concentrated sulfuric acid under vigorous mechanical stirring.

  • Continue stirring at a controlled temperature (e.g., 40-60°C) for a predetermined reaction time (e.g., 4-24 hours). The reaction time and temperature will influence the degree of sulfonation.

  • After the desired reaction time, precipitate the SPES by carefully and slowly pouring the acidic polymer solution into a large volume of ice-cold deionized water with constant stirring.

  • Filter the precipitated polymer and wash it extensively with deionized water until the washings are neutral.

  • Dry the obtained SPES in a vacuum oven at a temperature below its glass transition temperature (typically 60-80°C) to a constant weight.

Sulfonation using Sulfur Trioxide-Triethylphosphate (SO₃-TEP) Complex

This protocol provides a general procedure for the sulfonation of PES using a milder sulfonating agent, the SO₃-TEP complex.

Materials:

  • Polyethersulfone (PES) powder

  • Sulfur trioxide-triethylphosphate (SO₃-TEP) complex

  • 1,2-dichloroethane (DCE) or another suitable chlorinated solvent

  • Methanol or isopropanol

  • Deionized water

Procedure:

  • Dry the PES powder thoroughly in a vacuum oven.

  • Dissolve the dried PES in 1,2-dichloroethane in a reaction flask under a nitrogen atmosphere.

  • In a separate flask, prepare the SO₃-TEP complex or use a commercially available solution.

  • Slowly add the SO₃-TEP complex to the PES solution at a controlled temperature (e.g., room temperature). The amount of complex added will correspond to the desired degree of sulfonation.

  • Stir the reaction mixture for a specified period (e.g., 6-24 hours) at the chosen temperature.

  • Precipitate the sulfonated polymer by adding the reaction mixture to a non-solvent such as methanol or isopropanol.

  • Collect the SPES by filtration and wash it repeatedly with the non-solvent and then with deionized water to remove any unreacted reagents and byproducts.

  • Dry the purified SPES product under vacuum at a moderate temperature (e.g., 60°C).

Visualizing the Workflow and Key Relationships

To better understand the experimental process and the interplay of key parameters, the following diagrams have been generated.

G cluster_prep Preparation cluster_sulfonation Sulfonation cluster_purification Purification PES Polyethersulfone (PES) Drying Drying PES->Drying Dissolution Dissolution in Solvent Drying->Dissolution Agent Sulfonating Agent Addition (e.g., ClSO3H, H2SO4, SO3-TEP) Dissolution->Agent Reaction Controlled Reaction (Temperature & Time) Agent->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing FinalDrying Final Drying Washing->FinalDrying SPES SPES FinalDrying->SPES Sulfonated PES (SPES) G cluster_agent Sulfonating Agent cluster_properties SPES Properties cluster_performance Application Performance Agent Choice of Agent (Reactivity & Conditions) DS Degree of Sulfonation (DS) Agent->DS directly influences IEC Ion Exchange Capacity (IEC) DS->IEC correlates with WaterUptake Water Uptake DS->WaterUptake increases ThermalStability Thermal Stability DS->ThermalStability decreases Mechanical Mechanical Properties DS->Mechanical can affect Performance Membrane Performance (e.g., Selectivity, Conductivity) IEC->Performance WaterUptake->Performance ThermalStability->Performance Mechanical->Performance

References

A Researcher's Guide to Validating Pore Size Distribution in PES Microfiltration Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate characterization of microfiltration membranes is paramount to ensure process efficiency, product quality, and safety. This guide provides a comparative analysis of common techniques used to validate the pore size distribution of Polyethersulfone (PES) microfiltration membranes, complete with experimental protocols and supporting data.

The performance of a microfiltration membrane is intrinsically linked to its pore size distribution. This critical parameter influences retention characteristics, flow rates, and susceptibility to fouling. Consequently, robust validation of pore size is a non-negotiable aspect of membrane qualification and quality control. This guide delves into three prevalent methods: the Bubble Point Test, Liquid-Liquid Displacement Porometry (LLDP), and Mercury Intrusion Porosimetry, offering a comparative overview to aid in selecting the most appropriate technique for your specific application.

Comparative Analysis of Pore Size Validation Methods

The selection of a suitable pore size characterization method depends on the specific requirements of the application, including the desired level of detail, the nature of the membrane, and available resources. The following table summarizes the key characteristics and performance parameters of the three discussed techniques.

FeatureBubble Point TestLiquid-Liquid Displacement Porometry (LLDP)Mercury Intrusion Porosimetry
Principle Measures the pressure required to force a gas through the largest pore of a wetted membrane.[1][2][3]Measures the pressure needed to displace a wetting liquid from the pores with an immiscible second liquid.[4]Measures the volume of mercury that intrudes into the pores under incrementally increasing pressure.[1][5][6][7][8]
Information Provided Primarily determines the maximum pore size (bubble point). Can be extended to estimate a mean flow pore size.[1][9][10]Provides a detailed pore size distribution, including mean, minimum, and maximum pore sizes.[4]Yields a comprehensive pore size distribution, total pore volume, porosity, and density.[6][7][8]
Advantages Simple, rapid, and non-destructive.[3][5] Widely used for quality control and integrity testing.[3]High resolution for a wide range of pore sizes, suitable for both microfiltration and ultrafiltration membranes. Non-destructive under optimal conditions.[11]Applicable to a very broad range of pore sizes, from nanometers to micrometers.[7][8]
Disadvantages Provides limited information on the full pore size distribution.[5] Accuracy can be influenced by the wetting liquid and membrane properties.[1]Requires careful selection of two immiscible liquids that do not affect the membrane structure.Destructive test as mercury remains in the pores.[6] The high pressures used can potentially damage the membrane structure.[5] Involves the use of hazardous mercury.[5]
Typical Application Routine quality control, filter integrity testing.[3]Detailed characterization of membrane pore structure for research and development.In-depth analysis of a wide range of porous materials, including rigid and some polymeric membranes.
Governing Standard ASTM F316-03[2][9][10]No single universal standard, but methodologies are well-established in scientific literature.Various ASTM and ISO standards exist for different materials.

Experimental Protocols

Detailed and consistent experimental execution is critical for obtaining reliable and reproducible results. Below are step-by-step protocols for each of the discussed pore size validation methods.

Bubble Point Test (Based on ASTM F316-03, Method A)

This method determines the maximum limiting pore diameter of a membrane.

Materials:

  • Membrane sample

  • Filter holder

  • Pressurized, filtered gas source (e.g., air or nitrogen) with a pressure regulator and gauge

  • Wetting liquid (e.g., deionized water for hydrophilic PES membranes)

  • Beaker or vessel to observe bubbles

Procedure:

  • Wetting the Membrane: Thoroughly wet the membrane sample by immersing it in the chosen wetting liquid. Ensure all pores are completely filled.[10][12]

  • Mounting the Sample: Place the wetted membrane in the filter holder, ensuring a proper seal to prevent leaks.[10][12]

  • Assembly: Connect the gas source to the upstream side of the filter holder. Submerge the downstream outlet in a beaker of the wetting liquid.[12]

  • Applying Pressure: Gradually increase the gas pressure to the upstream side of the membrane in small increments (e.g., 0.5 psig).[12]

  • Observing the Bubble Point: Carefully observe the submerged outlet for the first continuous stream of bubbles. The pressure at which this occurs is the bubble point pressure.[12]

  • Calculating Pore Size: The maximum pore diameter can be calculated using the Washburn equation:

    d = (4 * γ * cosθ) / P

    Where:

    • d is the pore diameter

    • γ is the surface tension of the wetting liquid

    • θ is the contact angle between the liquid and the membrane (often assumed to be 0 for a fully wetted membrane)

    • P is the bubble point pressure

Liquid-Liquid Displacement Porometry (LLDP)

This technique provides a detailed pore size distribution by displacing one liquid with another.

Materials:

  • Membrane sample

  • Porometer equipped for LLDP

  • Wetting liquid (Liquid 1)

  • Displacing liquid (Liquid 2), immiscible with Liquid 1

  • Pressurized gas source

Procedure:

  • Sample Preparation: Cut a sample of the PES membrane to the appropriate size for the porometer's sample holder.

  • Wetting: Thoroughly saturate the membrane sample with the wetting liquid (Liquid 1).

  • Mounting: Place the wetted sample in the porometer's sample holder.

  • Introducing Displacing Liquid: Introduce the displacing liquid (Liquid 2) to the upstream side of the membrane.

  • Measurement Cycle: The porometer will automatically increase the pressure of the displacing liquid in a stepwise or continuous manner.[13][14]

  • Data Acquisition: The instrument records the flow rate of the displacing liquid through the membrane as a function of the applied pressure.

  • Pore Size Calculation: The pore size is calculated at each pressure step using the Young-Laplace equation, similar to the bubble point test, but with the interfacial tension between the two liquids. The instrument's software then generates the pore size distribution curve.

Mercury Intrusion Porosimetry

This method uses mercury to intrude into the pores of a material under high pressure.

Materials:

  • Dry membrane sample

  • Mercury porosimeter

  • Sample holder (penetrometer)

  • Mercury

Procedure:

  • Sample Preparation: A dry sample of the PES membrane is placed in the penetrometer. The sample must be thoroughly dried to remove any residual moisture.

  • Evacuation: The penetrometer containing the sample is evacuated to a low pressure to remove air from the pores.

  • Filling with Mercury: The evacuated penetrometer is then filled with mercury.

  • Low-Pressure Analysis: The pressure is gradually increased, and the volume of mercury intruding into the larger pores is measured.

  • High-Pressure Analysis: The penetrometer is then placed in a high-pressure chamber, where the pressure is incrementally increased to force mercury into smaller pores.[7]

  • Data Acquisition: The instrument records the volume of intruded mercury at each pressure step.

  • Pore Size Calculation: The pore diameter is calculated at each pressure point using the Washburn equation, where the contact angle and surface tension of mercury are used. The data is then used to generate a detailed pore size distribution curve.[6][7]

Visualizing the Validation Workflow and Method Selection

To better understand the process of validating pore size distribution and the relationships between the different methods, the following diagrams have been created using Graphviz.

G cluster_prep Sample Preparation cluster_methods Pore Size Validation Methods cluster_analysis Data Analysis & Reporting Prep Prepare PES Membrane Sample BP Bubble Point Test Prep->BP LLDP Liquid-Liquid Displacement Porometry Prep->LLDP MIP Mercury Intrusion Porosimetry Prep->MIP Data Acquire Pressure vs. Flow/Volume Data BP->Data LLDP->Data MIP->Data Calc Calculate Pore Size Distribution Data->Calc Report Generate Comparison Report Calc->Report

Caption: General workflow for validating pore size distribution in PES membranes.

G cluster_application Application Requirement cluster_method Recommended Method QC Routine QC / Integrity BP Bubble Point Test QC->BP RD Detailed R&D / Characterization LLDP Liquid-Liquid Displacement Porometry RD->LLDP Broad Broad Material Analysis MIP Mercury Intrusion Porosimetry Broad->MIP BP->RD Limited Info LLDP->QC More Complex MIP->RD Destructive

Caption: Logical relationship between application and preferred validation method.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sulphenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Sulphenone, a compound requiring careful management due to its potential hazards.

I. Understanding this compound: Properties and Hazards

This compound (p-chlorophenyl phenyl sulfone) is an acaricide characterized by its stability under normal conditions.[1][2] However, it is crucial to be aware of its physical and chemical properties, as well as its associated hazards, to handle and dispose of it safely.

Key Chemical and Physical Properties:

PropertyValue
CAS Registry Number 80-00-2[1][3]
Molecular Formula C₁₂H₉ClO₂S[1]
Molecular Weight 252.72 g/mol [1]
Appearance Colorless or white solid/powder[2]
Melting Point 98 °C[2]
Solubility Practically insoluble in water. Soluble in various organic solvents such as acetone, dioxane, and benzene.[1]
Stability Stable to oxidizing and reducing agents, acids, and alkalies found in spray formulations.[2]

Hazard Identification and Safety Precautions:

This compound is classified as harmful and an irritant. Adherence to safety protocols is mandatory to prevent accidental exposure.

  • Hazard Statements:

    • Harmful if swallowed.[4]

    • Causes skin irritation.[4][5]

    • Causes serious eye irritation.[4]

    • May cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear suitable protective clothing and nitrile gloves.[4][5]

    • Respiratory Protection: Use a NIOSH-approved respirator with appropriate filters if ventilation is inadequate or when handling the powder.[4]

II. Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for hazardous chemical waste management and should be adapted to comply with institutional and local regulations.

1. Waste Identification and Segregation:

  • Characterize the waste. This compound waste may be in the form of pure compound, contaminated labware (e.g., gloves, weighing boats), or solutions in organic solvents.

  • Do not mix this compound waste with other waste streams unless they are compatible. Halogenated organic waste should generally be kept separate from non-halogenated waste.[6]

2. Containerization:

  • Select a container that is compatible with this compound and any solvents present. A high-density polyethylene (HDPE) or glass container is typically suitable for solid waste. For liquid waste, ensure the container is designed for liquids and is compatible with the solvent.[7][8]

  • The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[7]

  • Label the container clearly with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[7]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials.[4]

  • Keep the container closed at all times except when adding waste.[7]

4. Disposal Request and Pickup:

  • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9]

  • Complete a hazardous material pickup request form, providing an accurate description of the waste, including all constituents and their concentrations.[7]

5. Spill Management:

  • In the event of a spill, evacuate the area if necessary and ensure proper ventilation.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled hazardous waste container.[9]

  • For liquid spills (this compound dissolved in a solvent), absorb the spill with an inert, non-combustible material like sand or vermiculite. Place the absorbent material into a sealed, labeled container for disposal.[9]

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

SulphenoneDisposalWorkflow cluster_prep Waste Preparation cluster_contain Containment cluster_storage Storage & Handling cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Items) B Segregate from Incompatible Waste A->B C Select Compatible Waste Container B->C D Label Container: 'HAZARDOUS WASTE' 'this compound' C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Securely Closed E->F G Request Pickup from EH&S or Licensed Contractor F->G H Transport to Approved Waste Disposal Facility G->H Spill Spill Event Cleanup Contain & Clean Up Spill (Absorb/Sweep) Spill->Cleanup Cleanup->C Place in Waste Container

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can effectively manage this compound waste, minimizing risks to themselves and the environment, thereby fostering a culture of safety and regulatory compliance. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sulphenone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Due to limited publicly available safety data for Sulphenone (p-chlorophenyl phenyl sulfone, CAS 80-00-2), a cautious approach is mandated. This substance should be treated as a potent compound of unknown toxicity. The following operational and disposal plan is designed to provide essential and immediate guidance to researchers, scientists, and drug development professionals, ensuring the highest level of safety.

This guide establishes protocols for the safe handling and disposal of this compound, a compound identified as a pharmaceutical-related substance with limited hazard information. The absence of comprehensive toxicological data necessitates the adoption of conservative safety measures to minimize potential exposure and ensure a safe laboratory environment. Adherence to these procedures is critical for all personnel involved in the handling of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Given the unknown toxicological profile of this compound, a comprehensive approach to personal protection is required. This involves a combination of engineering controls and a robust selection of personal protective equipment.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated, with single-pass air handling where possible, to prevent the accumulation of airborne particles.

Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH-approved respirator is recommended when handling this compound powder. For environments where the concentration of airborne particles is unknown, a powered air-purifying respirator (PAPR) offers a higher level of protection.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against accidental splashes and airborne particles.

  • Hand Protection: Double-gloving with nitrile gloves is required. Gloves should be inspected for any signs of degradation before use and changed frequently, especially if contamination is suspected.

  • Protective Clothing: A disposable lab coat or a dedicated lab coat with long sleeves is essential. In cases of potential for significant contamination, a disposable suit (e.g., Tyvek) should be worn.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following step-by-step workflow should be followed:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before introducing this compound to the work area.

    • Don all required personal protective equipment.

  • Handling:

    • Carefully transfer the required amount of this compound powder within the chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Carefully remove and dispose of the outer pair of gloves within the fume hood.

    • Remove remaining PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures

Spills:

  • In the event of a small spill within the fume hood, decontaminate the area with an appropriate solvent and absorbent pads.

  • For larger spills, evacuate the area and notify the appropriate safety personnel.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Due to the unknown hazards of this compound, all waste must be treated as hazardous waste.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and disposable lab coats, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines for hazardous waste containers.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. The lack of established exposure limits underscores the need for the conservative handling practices outlined in this guide.

ParameterValueSource
CAS Number 80-00-2N/A
Molecular Formula C12H9ClO2SN/A
Molecular Weight 252.72 g/mol N/A
Permissible Exposure Limit (PEL) Not AvailableN/A
Threshold Limit Value (TLV) Not AvailableN/A
Immediately Dangerous to Life or Health (IDLH) Not AvailableN/A
Glove Breakthrough Time Not AvailableN/A

Safe Handling Workflow for this compound

Sulphenone_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_exit 4. Exit Procedure cluster_emergency Emergency Procedures prep_start Start: Enter Lab don_ppe Don Full PPE: - Respirator - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat/Suit prep_start->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood exposure Personal Exposure don_ppe->exposure weigh Weigh this compound Powder prep_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer spill Spill weigh->spill dissolve Prepare Solution (if applicable) transfer->dissolve transfer->spill decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands exit_lab End: Exit Lab wash_hands->exit_lab

Caption: Cautious workflow for handling this compound, a compound of unknown toxicity.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulphenone
Reactant of Route 2
Reactant of Route 2
Sulphenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.